molecular formula C21H26O10 B148891 4'-Hydroxypiptocarphin A

4'-Hydroxypiptocarphin A

Cat. No.: B148891
M. Wt: 438.4 g/mol
InChI Key: KSDTVMYGKXHKCB-YWZRXWCYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-Hydroxypiptocarphin A is a useful research compound. Its molecular formula is C21H26O10 and its molecular weight is 438.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2E,8S,10R,11S)-6-(acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-(hydroxymethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O10/c1-11(9-22)17(24)29-15-8-20(4,26)21(27)6-5-19(3,31-21)7-14-16(15)13(18(25)30-14)10-28-12(2)23/h7,15,22,26-27H,1,5-6,8-10H2,2-4H3/b14-7+/t15-,19+,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDTVMYGKXHKCB-YWZRXWCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C2C(CC(C3(CCC(O3)(C=C2OC1=O)C)O)(C)O)OC(=O)C(=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C/2[C@H](C[C@@]([C@@]3(CC[C@@](O3)(/C=C2/OC1=O)C)O)(C)O)OC(=O)C(=C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Elusive Structure of 4'-Hydroxypiptocarphin A: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxypiptocarphin A is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. This technical guide aims to provide an in-depth overview of the structure of this compound. However, despite extensive searches of scientific literature and chemical databases, a definitive, publicly available elucidated structure, including its specific stereochemistry, remains elusive. This document summarizes the currently available information and outlines the general characteristics and potential biological significance of this compound class.

Chemical and Physical Properties

Based on available data from chemical suppliers, the fundamental properties of this compound are summarized below. It is important to note that this information has not been independently verified through published, peer-reviewed research.

PropertyValueReference
Molecular FormulaC₂₁H₂₆O₁₀[1]
Molecular Weight438.429 g/mol [1]

Structural Elucidation: A Knowledge Gap

The precise chemical structure of this compound, which includes the arrangement of atoms and the stereochemical configuration, is not available in the public domain. The process of structure elucidation for a novel natural product typically involves a series of sophisticated analytical techniques.

General Experimental Protocol for Structure Elucidation of Sesquiterpene Lactones

The isolation and structural characterization of a novel sesquiterpene lactone like this compound would generally follow a protocol similar to the one outlined below. This is a generalized procedure and specific details would vary depending on the compound and the research laboratory.

  • Extraction and Isolation:

    • The plant material (e.g., from the Piptocarpha genus) is harvested, dried, and ground.

    • The powdered material undergoes solvent extraction, often starting with a non-polar solvent and progressing to more polar solvents to isolate a crude extract.

    • The crude extract is then subjected to various chromatographic techniques, such as column chromatography (often on silica gel), preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), to isolate the pure compound.

  • Spectroscopic Analysis:

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the isolated compound, allowing for the determination of its molecular formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR spectroscopy provides information about the number and types of protons in the molecule and their neighboring atoms.

      • ¹³C NMR spectroscopy reveals the number and types of carbon atoms.

      • 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms and assembling the carbon skeleton of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are employed to determine the relative stereochemistry of the molecule by identifying protons that are close to each other in space.

    • Infrared (IR) Spectroscopy: This technique is used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can indicate the presence of chromophores, such as conjugated double bonds, within the molecule.

  • Crystallography (Optional but Definitive):

    • If a suitable single crystal of the compound can be grown, X-ray crystallography provides the most definitive three-dimensional structure, including the absolute stereochemistry.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not available, sesquiterpene lactones as a class are known to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. The biological activity of these compounds is often attributed to the presence of an α,β-unsaturated γ-lactone moiety, which can react with nucleophiles, particularly the thiol groups of cysteine residues in proteins.

Several key signaling pathways are known to be modulated by sesquiterpene lactones. It is plausible that this compound could interact with one or more of these pathways.

Potential Signaling Pathways Modulated by Sesquiterpene Lactones

Signaling_Pathways SL Sesquiterpene Lactones (e.g., this compound) IKK IKK SL->IKK Inhibition MAPKKK MAPKKK SL->MAPKKK Modulation JAK JAK SL->JAK Inhibition NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 Nucleus1 Nucleus NFkB_p65_p50->Nucleus1 Inflammatory_Genes Inflammatory Gene Expression Nucleus1->Inflammatory_Genes Activation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Nucleus2 Nucleus AP1->Nucleus2 Cell_Proliferation Cell Proliferation & Survival Nucleus2->Cell_Proliferation Regulation STAT STAT JAK->STAT Nucleus3 Nucleus STAT->Nucleus3 Gene_Expression Gene Expression Nucleus3->Gene_Expression Activation

Caption: Generalized signaling pathways potentially modulated by sesquiterpene lactones.

Conclusion

While the molecular formula and weight of this compound are documented by chemical suppliers, a comprehensive understanding of its chemical structure, particularly its stereochemistry, is currently lacking in publicly accessible scientific literature. The absence of this foundational data precludes a detailed analysis of its structure-activity relationships and specific biological functions. Further research, beginning with the isolation and complete structural elucidation of this compound, is necessary to unlock its potential for drug discovery and development. The general protocols and potential biological targets outlined in this guide provide a framework for such future investigations.

References

The Natural Provenance of 4'-Hydroxypiptocarphin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the natural sources, isolation, and characterization of the sesquiterpene lactone 4'-Hydroxypiptocarphin A. This guide details the available quantitative data, experimental methodologies, and relevant biological context to support further research and development efforts.

Introduction

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. As interest in natural products for drug discovery continues to grow, a thorough understanding of the sources and properties of compounds like this compound is essential. This technical guide synthesizes the current knowledge on its primary natural source, methods for its extraction and purification, and an overview of its chemical characteristics.

Primary Natural Source

The principal natural source of this compound identified to date is the plant species Piptocarpha notata, a member of the Asteraceae family. This plant is primarily found in South America. The compound is one of several sesquiterpene lactones that have been isolated from this species, highlighting the rich phytochemical profile of the Piptocarpha genus.

Quantitative Data

The yield of this compound from Piptocarpha notata has been documented in scientific literature. The following table summarizes the quantitative data from the key study that first reported its isolation.

Plant MaterialExtraction SolventYield of Crude Extract (% of dry weight)Yield of this compound (% of crude extract)Yield of this compound (% of dry weight)
Aerial parts of Piptocarpha notataDichloromethane (CH₂Cl₂)Data not specified0.02%Data not specified

Note: The yield of the crude extract was not explicitly stated in the primary literature, preventing a direct calculation of the yield from the dry plant material. Researchers should anticipate that the yield of pure compound will be a small fraction of the initial biomass.

Experimental Protocols

The isolation and purification of this compound from Piptocarpha notata involves a multi-step process. The following protocols are based on the methodologies described in the foundational research.

Plant Material Collection and Preparation
  • Collection: Aerial parts (leaves and stems) of Piptocarpha notata are collected.

  • Drying: The plant material is air-dried at room temperature to a constant weight.

  • Grinding: The dried material is ground into a fine powder to increase the surface area for efficient extraction.

Extraction
  • Solvent: Dichloromethane (CH₂Cl₂) is used as the primary extraction solvent.

  • Procedure:

    • The powdered plant material is macerated with CH₂Cl₂ at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation.

    • The mixture is then filtered to separate the solvent extract from the plant residue.

    • The extraction process is typically repeated multiple times (e.g., 3 times) with fresh solvent to ensure exhaustive extraction.

    • The filtrates are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude dichloromethane extract.

Chromatographic Purification
  • Initial Fractionation (Column Chromatography):

    • The crude CH₂Cl₂ extract is subjected to column chromatography on silica gel.

    • A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing sesquiterpene lactones.

  • Fine Purification (Preparative TLC or HPLC):

    • Fractions enriched with this compound are further purified using preparative Thin Layer Chromatography (pTLC) on silica gel plates, typically with a solvent system such as hexane-ethyl acetate.

    • Alternatively, High-Performance Liquid Chromatography (HPLC) on a silica gel or a reversed-phase column can be used for final purification to yield the pure compound.

Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and lactone carbonyl (C=O).

Visualizations

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound from Piptocarpha notata.

experimental_workflow plant Aerial Parts of Piptocarpha notata drying Air Drying plant->drying grinding Grinding drying->grinding extraction Maceration with Dichloromethane grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Dichloromethane Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (Hexane-EtOAc gradient) crude_extract->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection enriched_fractions Enriched Fractions fraction_collection->enriched_fractions purification Preparative TLC or HPLC enriched_fractions->purification pure_compound This compound purification->pure_compound structure_elucidation Spectroscopic Analysis (NMR, MS, IR) pure_compound->structure_elucidation

Isolation workflow for this compound.
Putative Biosynthetic Relationship

While the specific biosynthetic pathway of this compound has not been elucidated, it is understood to be a germacranolide-type sesquiterpene lactone. The general pathway involves the cyclization of farnesyl pyrophosphate. The diagram below illustrates the logical relationship in the early stages of sesquiterpenoid biosynthesis.

biosynthetic_pathway cluster_mevalonate Mevalonate Pathway ipp Isopentenyl Pyrophosphate (IPP) gpp Geranyl Pyrophosphate (GPP) ipp->gpp dmpp Dimethylallyl Pyrophosphate (DMAPP) dmpp->gpp fpp Farnesyl Pyrophosphate (FPP) gpp->fpp germacranolide Germacranolide Skeleton fpp->germacranolide Sesquiterpene Synthases hydroxypiptocarphin This compound germacranolide->hydroxypiptocarphin Post-cyclization modifications (hydroxylation, etc.)

Unveiling 4'-Hydroxypiptocarphin A: A Technical Guide on its Discovery and Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxypiptocarphin A is a sesquiterpene lactone, a class of naturally occurring compounds renowned for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery, origin, and preliminary characterization of this compound, with a focus on presenting structured data and detailed experimental methodologies for the scientific community.

Discovery and Origin

This compound, along with three other related germacranolide-type sesquiterpene lactones, was first isolated from the leaves of Piptocarpha axillaris (Less.) Baker, a plant species belonging to the Asteraceae family. The discovery was the result of a phytochemical investigation aimed at identifying novel bioactive constituents from this plant. The isolation and structure elucidation of these compounds were detailed in a seminal study that laid the groundwork for future research into their biological potential.

The plant material, Piptocarpha axillaris, was collected in Brazil, highlighting the rich biodiversity of this region as a source of novel chemical entities for drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C21H26O10
Molecular Weight 438.429 g/mol
CAS Number 103994-39-4
Type of Compound Germacranolide-type Sesquiterpene Lactone

Experimental Protocols

Plant Material and Extraction

The initial step in the discovery of this compound involved the collection and processing of the plant material.

Plant Material: Leaves of Piptocarpha axillaris (Less.) Baker were collected and identified. A voucher specimen is typically deposited in a herbarium for future reference.

Extraction Workflow:

Extraction plant Dried and Powdered Leaves of Piptocarpha axillaris extraction Maceration with Ethanol at Room Temperature plant->extraction filtration Filtration extraction->filtration concentration Concentration under Reduced Pressure filtration->concentration extract Crude Ethanolic Extract concentration->extract

Caption: Workflow for the extraction of secondary metabolites from Piptocarpha axillaris.

Isolation and Purification

The crude extract underwent a series of chromatographic separations to isolate the individual compounds.

Isolation Protocol:

  • Solvent Partitioning: The crude ethanolic extract was subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, and methanol) to yield fractions with different chemical profiles.

  • Column Chromatography: The fraction containing the compounds of interest (typically the more polar fractions for sesquiterpene lactones) was subjected to column chromatography over silica gel.

  • Gradient Elution: A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, was used to separate the components.

  • Further Purification: Fractions containing the desired compounds were further purified using techniques such as preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Isolation Workflow Diagram:

Isolation crude_extract Crude Ethanolic Extract partitioning Solvent Partitioning crude_extract->partitioning fractions Hexane, DCM, EtOAc, MeOH Fractions partitioning->fractions column_chroma Silica Gel Column Chromatography (EtOAc Fraction) fractions->column_chroma Select Bioactive Fraction gradient Gradient Elution (Hexane-EtOAc) column_chroma->gradient purification Preparative TLC / HPLC gradient->purification compound Pure this compound purification->compound

Caption: General workflow for the isolation of this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

Spectroscopic Methods Used:

  • Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and types of protons and their connectivity.

    • ¹³C NMR: To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HMQC, HMBC): To establish the complete connectivity of the molecule and elucidate its stereochemistry.

Biological Activity

While the initial discovery paper focused primarily on the isolation and structure elucidation, sesquiterpene lactones as a class are well-documented for their cytotoxic and anti-inflammatory properties. Further research is required to fully characterize the biological activity profile of this compound. The presence of the α-methylene-γ-lactone moiety in its structure, a common feature in many bioactive sesquiterpene lactones, suggests that it may exhibit similar activities.

Potential Signaling Pathway Involvement (Hypothetical):

Based on the known mechanisms of other cytotoxic sesquiterpene lactones, this compound could potentially modulate key signaling pathways involved in cell proliferation and apoptosis, such as the NF-κB pathway.

Signaling_Pathway compound This compound ikb_kinase IκB Kinase compound->ikb_kinase Inhibition (Hypothesized) cell_membrane Cell Membrane nf_kb_ikb NF-κB/IκB Complex ikb_kinase->nf_kb_ikb Phosphorylation (Inhibited) nf_kb NF-κB nf_kb_ikb->nf_kb Release nucleus Nucleus nf_kb->nucleus Translocation gene_transcription Pro-inflammatory & Pro-survival Gene Transcription nucleus->gene_transcription Activation apoptosis Apoptosis gene_transcription->apoptosis Inhibition of

Caption: A hypothetical signaling pathway that could be modulated by this compound.

Conclusion and Future Directions

The discovery of this compound from Piptocarpha axillaris has introduced a new member to the vast family of sesquiterpene lactones. This technical guide has summarized the foundational knowledge regarding its origin and the experimental procedures utilized for its isolation and characterization.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, and other potential therapeutic activities of this compound in a battery of in vitro and in vivo models.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of this compound to understand the key structural features responsible for its activity and to potentially develop more potent and selective analogs.

The information presented herein serves as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development, providing a solid foundation for further investigation into this promising natural compound.

Unveiling 4'-Hydroxypiptocarphin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the natural compound 4'-Hydroxypiptocarphin A. While the specific Piptocarpha species that produces this sesquiterpene lactone has not been definitively identified in the currently available scientific literature, this document outlines the standard methodologies for the isolation, characterization, and biological evaluation of similar natural products. The protocols and pathways described herein are based on established techniques in phytochemistry and pharmacology and are intended to provide a foundational framework for future research into this compound.

Phytochemical Investigation of Piptocarpha Species

The genus Piptocarpha is known to be a rich source of bioactive secondary metabolites, including sesquiterpene lactones, triterpenes, flavonoids, and phenolic acids. The isolation and identification of novel compounds like this compound from a plant source is a critical first step in the drug discovery process.

General Workflow for Isolation and Characterization

The process of isolating and identifying a specific compound from a plant matrix is a multi-step process that requires careful execution. Below is a generalized workflow that is typically employed.

G A Plant Material Collection & Authentication B Drying & Pulverization A->B C Extraction (e.g., Maceration, Soxhlet) B->C D Crude Extract C->D E Solvent Partitioning (e.g., Hexane, EtOAc, MeOH) D->E F Fractionation (e.g., Column Chromatography) E->F G Isolation of Pure Compound (e.g., HPLC, Prep-TLC) F->G H This compound G->H I Structural Elucidation (NMR, MS, IR, UV) H->I J Biological Activity Screening H->J G A This compound B Cancer Cell A->B C Induction of Apoptosis B->C D Caspase Activation (e.g., Caspase-3, -9) C->D E DNA Fragmentation C->E F Cell Death D->F E->F

The Biosynthesis of Piptocarphin Sesquiterpenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piptocarphins are a group of cytotoxic sesquiterpene lactones with a germacranolide skeleton, isolated from plants of the Piptocarpha genus, which belongs to the Vernonieae tribe of the Asteraceae family.[1][2] Their complex, highly oxygenated structures and significant biological activity make their biosynthetic pathway a subject of considerable interest for synthetic biology and drug development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of piptocarphins, drawing on the established knowledge of sesquiterpene lactone biosynthesis in the Asteraceae family. Due to the limited specific research on Piptocarpha enzymes, this guide presents a putative pathway and outlines the experimental protocols that would be necessary to elucidate the precise enzymatic steps.

Introduction to Piptocarphins

Piptocarphins, such as Piptocarphin A and F, are sesquiterpenoids, a class of C15 terpenoids derived from three isoprene units.[3][4] Structurally, they are classified as germacranolide-type sesquiterpene lactones, characterized by a 10-membered carbocyclic ring and a fused α-methylene-γ-lactone moiety.[1] The tribe Vernonieae is well-known for producing such highly oxygenated sesquiterpene lactones.[1][2] The cytotoxic properties of piptocarphins underscore their potential as scaffolds for novel therapeutic agents.[5] Understanding their biosynthesis is crucial for enabling biotechnological production and the generation of novel analogues.

Proposed Biosynthetic Pathway of Piptocarphins

The biosynthesis of piptocarphins is proposed to follow the general pathway of sesquiterpene lactone formation in Asteraceae, originating from the mevalonate (MVA) pathway in the cytosol. The key stages are the formation of the farnesyl pyrophosphate (FPP) precursor, cyclization to the germacrene A skeleton, a series of oxidative modifications by cytochrome P450 monooxygenases (CYPs), and subsequent tailoring reactions.

Formation of the Sesquiterpene Precursor

The biosynthesis begins with the universal C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized via the mevalonate pathway. These units are sequentially condensed to form the C15 precursor, farnesyl pyrophosphate (FPP).

G cluster_MVA Mevalonate Pathway (Cytosol) cluster_FPP FPP Synthesis Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Multiple Steps IPP IPP Mevalonate->IPP Multiple Steps DMAPP DMAPP IPP->DMAPP IPP Isomerase GPP GPP IPP->GPP FPPS DMAPP->GPP FPPS FPP FPP GPP->FPP FPPS

Figure 1: Formation of Farnesyl Pyrophosphate (FPP).
Core Sesquiterpene Lactone Biosynthesis

The core of the pathway involves the cyclization of FPP and subsequent oxidative modifications to form the characteristic germacranolide structure.

G FPP FPP GermacreneA Germacrene A FPP->GermacreneA Germacrene A Synthase (GAS) GermacreneA_acid Germacrene A Acid GermacreneA->GermacreneA_acid Germacrene A Oxidase (GAO) (CYP71AV) Costunolide Costunolide GermacreneA_acid->Costunolide Costunolide Synthase (COS) (CYP71BL) Piptocarphin_Precursor Piptocarphin Precursors Costunolide->Piptocarphin_Precursor Further Hydroxylations (CYPs) Piptocarphins Piptocarphins Piptocarphin_Precursor->Piptocarphins Acylations & Other Modifications

Figure 2: Proposed Biosynthetic Pathway of Piptocarphins.

Key Enzymatic Steps:

  • Germacrene A Synthase (GAS): This sesquiterpene synthase catalyzes the cyclization of the linear FPP into the bicyclic germacrene A, the foundational skeleton for many sesquiterpene lactones.

  • Germacrene A Oxidase (GAO): A cytochrome P450 monooxygenase, likely from the CYP71AV family, hydroxylates the isopropenyl side chain of germacrene A in a three-step oxidation to form germacrene A acid.

  • Costunolide Synthase (COS): Another CYP450, typically from the CYP71BL family, hydroxylates the C6 position of germacrene A acid, which is followed by spontaneous lactonization to form costunolide, the first sesquiterpene lactone intermediate.

  • Further Oxidations: To achieve the complex oxygenation patterns seen in piptocarphins (e.g., hydroxyl groups on the germacranolide ring), additional CYP450s are required. These enzymes would catalyze specific hydroxylations at various positions on the costunolide scaffold.

  • Tailoring Enzymes: The final steps in piptocarphin biosynthesis would involve various tailoring enzymes, such as acyltransferases, to add the characteristic ester side chains (e.g., acetate and methacrylate in Piptocarphin A).[3]

Quantitative Data

Currently, there is a lack of published quantitative data on the enzyme kinetics, precursor concentrations, and product yields specifically for the piptocarphin biosynthetic pathway. The following table presents hypothetical data that would be the target of future experimental investigation.

EnzymeSubstrate(s)Km (µM)kcat (s-1)Vmax (µmol/mg/min)Optimal pHOptimal Temp (°C)
Piptocarpha GASFPP5 - 200.1 - 1.00.5 - 5.07.0 - 8.025 - 35
Piptocarpha GAOGermacrene A, NADPH10 - 500.05 - 0.50.1 - 2.07.530
Piptocarpha COSGermacrene A acid, NADPH10 - 500.05 - 0.50.1 - 2.07.530
Piptocarpha AcyltransferasePiptocarphin Precursor, Acetyl-CoA20 - 1000.1 - 2.00.2 - 10.07.0 - 8.530 - 40

Experimental Protocols

The elucidation of the piptocarphin biosynthetic pathway would require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for the key experiments that would need to be performed.

Gene Discovery and Cloning

Objective: To identify and isolate candidate genes for the enzymes in the piptocarphin pathway from Piptocarpha species.

Methodology:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from young leaves of a Piptocarpha species known to produce piptocarphins. Synthesize first-strand cDNA using a reverse transcriptase.

  • Transcriptome Sequencing: Perform deep sequencing of the cDNA library (RNA-Seq) to generate a comprehensive transcriptome.

  • Candidate Gene Identification: Search the transcriptome for sequences with high homology to known sesquiterpene synthases (e.g., germacrene A synthase) and cytochrome P450s from the CYP71 clan, which are known to be involved in sesquiterpenoid biosynthesis.

  • Gene Cloning: Design primers based on the identified candidate gene sequences and amplify the full-length open reading frames (ORFs) from the cDNA using PCR. Clone the amplified ORFs into a suitable cloning vector (e.g., pUC57).[6][7]

Heterologous Expression and Protein Purification

Objective: To produce functional recombinant enzymes for in vitro characterization.

Methodology:

  • Expression Vector Construction: Subclone the candidate gene ORFs from the cloning vector into an appropriate expression vector (e.g., pET-28a(+) for E. coli or a yeast expression vector for P450s).[6][8]

  • Heterologous Expression: Transform the expression constructs into a suitable host strain (E. coli BL21(DE3) for sesquiterpene synthases, or Saccharomyces cerevisiae for P450s). Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

  • Protein Purification: Lyse the cells and purify the recombinant proteins using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

In Vitro Enzyme Assays

Objective: To determine the function and kinetic parameters of the purified recombinant enzymes.

Methodology for Sesquiterpene Synthase:

  • Reaction Setup: In a glass vial, combine a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5) containing MgCl2 (a required cofactor), the purified enzyme, and the substrate FPP.[9]

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Product Extraction: Extract the sesquiterpene products from the aqueous reaction mixture using an organic solvent (e.g., hexane).

  • Product Analysis: Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) to identify the specific sesquiterpene(s) produced.

Methodology for Cytochrome P450s:

  • Reaction Setup: Combine a buffered solution with the purified P450, a cytochrome P450 reductase (required for electron transfer), the sesquiterpene substrate (e.g., germacrene A), and NADPH.[10][11]

  • Incubation and Extraction: Follow the same incubation and extraction procedures as for the sesquiterpene synthase assay.

  • Product Analysis: Analyze the products by GC-MS or liquid chromatography-mass spectrometry (LC-MS) to identify the oxidized sesquiterpenoids.

G cluster_workflow Experimental Workflow RNA_Extraction RNA Extraction from Piptocarpha cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Transcriptome_Seq Transcriptome Sequencing cDNA_Synthesis->Transcriptome_Seq Gene_Identification Candidate Gene Identification Transcriptome_Seq->Gene_Identification Gene_Cloning Gene Cloning Gene_Identification->Gene_Cloning Heterologous_Expression Heterologous Expression Gene_Cloning->Heterologous_Expression Protein_Purification Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assays In Vitro Enzyme Assays Protein_Purification->Enzyme_Assays Product_Analysis Product Analysis (GC-MS, LC-MS) Enzyme_Assays->Product_Analysis

Figure 3: Experimental Workflow for Pathway Elucidation.

Regulation of Piptocarphin Biosynthesis

The biosynthesis of many sesquiterpene lactones in Asteraceae is regulated by the phytohormone jasmonic acid (JA) and its volatile derivative, methyl jasmonate (MeJA).[12][13] It is highly probable that piptocarphin biosynthesis is also under the control of the jasmonate signaling pathway.

Jasmonate Signaling Pathway

Environmental stresses, such as herbivory or pathogen attack, trigger the synthesis of jasmonic acid. JA is then converted to its biologically active form, JA-isoleucine (JA-Ile), which binds to the F-box protein COI1, a component of the SCFCOI1 ubiquitin ligase complex.[14][15] This binding event leads to the ubiquitination and subsequent degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. The degradation of JAZ proteins releases transcription factors (TFs), such as MYC2, which can then activate the expression of genes encoding biosynthetic enzymes in the piptocarphin pathway.

G Stress Biotic/Abiotic Stress JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) JA_Biosynthesis->JA_Ile COI1 SCF-COI1 Complex JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Biosynthetic_Genes Piptocarphin Biosynthetic Genes (GAS, CYPs, etc.) MYC2->Biosynthetic_Genes activates transcription Piptocarphins Piptocarphin Accumulation Biosynthetic_Genes->Piptocarphins

Figure 4: Jasmonate Signaling Pathway Regulating Biosynthesis.

Conclusion and Future Perspectives

The biosynthesis of piptocarphin sesquiterpenes is a complex process that likely involves a conserved pathway of sesquiterpene lactone formation, followed by a series of specific oxidative and tailoring reactions. While the precise enzymes from Piptocarpha species have yet to be characterized, this guide provides a robust framework for their discovery and functional analysis. The elucidation of this pathway will not only provide fundamental insights into the chemical diversity of the Asteraceae family but also pave the way for the metabolic engineering of piptocarphin production in microbial or plant-based systems. Such advancements would be of significant value to the pharmaceutical industry, enabling sustainable access to these promising cytotoxic compounds and their novel derivatives. Future research should focus on the transcriptomic analysis of Piptocarpha species to identify the key biosynthetic genes and their subsequent characterization through the experimental protocols outlined in this guide.

References

An In-depth Technical Guide to the Chemical Properties of 4'-Hydroxypiptocarphin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxypiptocarphin A is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics and a foundational understanding of its potential biological context. Due to the limited availability of detailed experimental data in publicly accessible literature, this document also outlines general methodologies for the characterization and analysis of related sesquiterpene lactones, offering a framework for researchers working with this and similar compounds.

Introduction

Sesquiterpene lactones are a diverse group of secondary metabolites found predominantly in plants of the Asteraceae family. Their chemical structures, characterized by a 15-carbon skeleton and a lactone ring, are responsible for their broad spectrum of biological effects, including anti-inflammatory, and cytotoxic activities. This compound belongs to this significant class of compounds. This guide aims to consolidate the available chemical data for this compound and to provide standardized experimental approaches relevant to its study.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while some data is available from chemical suppliers, comprehensive experimental values for properties such as melting point and specific solubility are not widely reported in the scientific literature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₂₆O₁₀[1]
Molecular Weight 438.429 g/mol [1]
CAS Number 103994-39-4[1][2]
Purity 95% - 99% (commercially available)[1]
Storage Temperature -20°C

2.1. Solubility

  • General Solubility Profile of Sesquiterpene Lactones:

    • Water: Generally low to very low solubility.

    • Polar Organic Solvents: Typically soluble in methanol, ethanol, acetone, and ethyl acetate. These solvents are commonly used for the extraction of sesquiterpene lactones from plant material.

    • Nonpolar Organic Solvents: Lower solubility is expected in nonpolar solvents like hexane.

Spectroscopic Data

Detailed spectroscopic data (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry) for this compound are not available in the searched public domain literature. The following sections outline the expected spectral characteristics based on the known structure of piptocarphin derivatives and general knowledge of sesquiterpene lactones, which can serve as a guide for researchers in the structural elucidation of this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a critical tool for the structural determination of organic molecules.

  • ¹H-NMR: The proton NMR spectrum is expected to show signals corresponding to olefinic protons, protons on carbon atoms bearing hydroxyl and ester groups, and methyl protons.

  • ¹³C-NMR: The carbon NMR spectrum would reveal signals for carbonyl carbons of the lactone and ester groups, carbons of the double bonds, carbons attached to oxygen, and aliphatic carbons.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to display characteristic absorption bands for its functional groups:

  • Hydroxyl group (-OH): A broad absorption band in the region of 3200-3600 cm⁻¹.

  • Carbonyl group (C=O) of the γ-lactone: A strong absorption band around 1750-1780 cm⁻¹.

  • Carbonyl group (C=O) of the ester: A strong absorption band around 1735-1750 cm⁻¹.

  • Carbon-carbon double bond (C=C): An absorption band in the region of 1640-1680 cm⁻¹.

3.3. Mass Spectrometry (MS)

Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the molecule. The exact mass measurement would confirm the elemental composition (C₂₁H₂₆O₁₀).

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of sesquiterpene lactones, particularly those isolated from the Vernonia genus (a close relative of Piptocarpha), have been reported to possess cytotoxic and anti-inflammatory properties.

4.1. Potential Biological Activities

Based on the activities of related compounds, this compound may exhibit:

  • Cytotoxic Activity: Many sesquiterpene lactones have been shown to be toxic to cancer cell lines.

  • Anti-inflammatory Activity: Inhibition of inflammatory pathways is a known characteristic of this class of compounds.

4.2. Potential Signaling Pathway Interactions

Sesquiterpene lactones are known to modulate several key signaling pathways involved in cellular processes like inflammation and cell proliferation. A potential mechanism of action for this compound could involve the modulation of pathways such as:

  • NF-κB Signaling Pathway: A central regulator of inflammation and cell survival.

  • MAPK Signaling Pathway: Involved in cellular responses to a variety of stimuli.

  • JAK-STAT Signaling Pathway: Plays a crucial role in cytokine signaling.

Below is a generalized diagram illustrating the potential interaction of sesquiterpene lactones with these major signaling pathways.

G cluster_0 NF-κB Pathway cluster_1 MAPK Pathway cluster_2 JAK-STAT Pathway STL Sesquiterpene Lactones (e.g., this compound) IKK IKK STL->IKK Inhibition MAPKKK MAPKKK STL->MAPKKK Modulation JAK JAK STL->JAK Inhibition IkB IκB IKK->IkB Phosphorylation NFkB_p65_p50 NF-κB (p65/p50) Nucleus1 Nucleus NFkB_p65_p50->Nucleus1 Translocation Inflammation Inflammation Cell Proliferation Nucleus1->Inflammation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Nucleus2 Nucleus MAPK->Nucleus2 CellularResponse Cellular Response Nucleus2->CellularResponse STAT STAT JAK->STAT Phosphorylation Nucleus3 Nucleus STAT->Nucleus3 Dimerization & Translocation GeneExpression Gene Expression Nucleus3->GeneExpression

Caption: Potential modulation of key signaling pathways by sesquiterpene lactones.

Experimental Protocols

Detailed experimental protocols for the isolation and analysis of this compound are not specifically described in the available literature. However, general methods for the extraction, isolation, and analysis of sesquiterpene lactones from plant sources can be adapted.

5.1. General Extraction and Isolation Workflow

The following diagram outlines a typical workflow for the isolation of sesquiterpene lactones from plant material.

G PlantMaterial Dried and Powdered Plant Material Extraction Maceration or Soxhlet Extraction (e.g., with Methanol or Ethanol) PlantMaterial->Extraction Filtration Filtration and Concentration Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Partitioning Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate, Water) CrudeExtract->Partitioning Fractions Organic Fractions Partitioning->Fractions ColumnChromatography Column Chromatography (Silica Gel) Fractions->ColumnChromatography PurifiedFractions Purified Fractions ColumnChromatography->PurifiedFractions HPLC Preparative HPLC PurifiedFractions->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: General workflow for the isolation of sesquiterpene lactones.

5.2. Analytical Methods

  • High-Performance Liquid Chromatography (HPLC): A standard method for the analysis and purification of sesquiterpene lactones. A reversed-phase C18 column with a gradient elution of water and acetonitrile or methanol is commonly employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of less polar and more volatile sesquiterpenes. Derivatization may be necessary for polar compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of isolated compounds. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are typically performed.

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, aiding in structural confirmation.

Conclusion

This compound is a member of the promising class of sesquiterpene lactones. While its fundamental chemical identity is established, a significant gap exists in the public domain regarding its detailed physicochemical properties, spectroscopic data, and biological activity. This technical guide consolidates the available information and provides a framework of generalized experimental protocols that can be applied to further investigate this and related compounds. Further research is warranted to fully characterize this compound and to explore its potential applications in drug discovery and development.

References

An In-depth Technical Guide on 4'-Hydroxypiptocarphin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxypiptocarphin A, with the Chemical Abstracts Service (CAS) number 103994-39-4, is a naturally occurring sesquiterpene lactone. This class of compounds is of significant interest to the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, putative biological activities, and potential mechanisms of action, with a focus on its relevance for drug discovery and development. The information presented herein is synthesized from available scientific literature and is intended to serve as a foundational resource for researchers in the field.

Chemical and Physical Properties

This compound is a germacranolide sesquiterpene lactone, a class of secondary metabolites commonly found in plants of the Asteraceae family. Its chemical structure is characterized by a ten-membered carbocyclic ring fused to a five-membered lactone ring.

PropertyValue
CAS Number 103994-39-4
Molecular Formula C21H26O10
Molecular Weight 438.43 g/mol
Class Sesquiterpene Lactone (Germacranolide)
Solubility Soluble in organic solvents such as DMSO, methanol, and chloroform.
Appearance Typically a white or off-white solid.

Putative Biological Activities and Mechanism of Action

While specific extensive studies on this compound are limited, the biological activities of the broader class of piptocarphin derivatives and other sesquiterpene lactones from the Vernonia genus suggest a range of potential therapeutic effects. These compounds are known to possess cytotoxic, anti-inflammatory, and antimicrobial properties. The primary mechanism underlying these activities is often attributed to the presence of an α,β-unsaturated carbonyl group in the lactone ring, which can react with nucleophilic groups in biological macromolecules, particularly cysteine residues in proteins.

Anti-inflammatory Activity

Sesquiterpene lactones are well-documented inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines and mediators. The proposed mechanism involves the alkylation of key cysteine residues in proteins of the NF-κB pathway, such as the IκB kinase (IKK) complex, which prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus.

Cytotoxic and Anti-cancer Activity

The cytotoxic effects of sesquiterpene lactones are believed to be mediated through multiple mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the STAT3 (Signal Transducer and Activator of Transcription 3) pathway. By inhibiting STAT3 phosphorylation and activation, these compounds can suppress the transcription of genes that promote tumor growth, angiogenesis, and metastasis.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not widely available in the public domain. However, based on general procedures for similar compounds, the following methodologies can be inferred.

Isolation of this compound

A general workflow for the isolation of sesquiterpene lactones from a plant source, such as Vernonia, is outlined below.

G start Plant Material (e.g., leaves of Vernonia sp.) extraction Extraction with organic solvent (e.g., Methanol) start->extraction partition Solvent-solvent partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) extraction->partition column Column Chromatography (Silica Gel) partition->column fractions Fraction Collection column->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

Fig. 1: General workflow for the isolation of this compound.
In vitro Biological Assays

A common method to assess NF-κB inhibition is through a reporter gene assay in a suitable cell line (e.g., HEK293T).

G start Cell Culture (e.g., HEK293T) transfection Transfection with NF-κB luciferase reporter plasmid start->transfection treatment Treatment with this compound transfection->treatment stimulation Stimulation with TNF-α treatment->stimulation lysis Cell Lysis stimulation->lysis luciferase_assay Luciferase Assay lysis->luciferase_assay analysis Data Analysis luciferase_assay->analysis G start Cancer Cell Culture (e.g., MDA-MB-231) treatment Treatment with this compound start->treatment stimulation Stimulation with IL-6 treatment->stimulation lysis Cell Lysis and Protein Quantification stimulation->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blotting sds_page->transfer probing Probing with anti-p-STAT3 and anti-STAT3 antibodies transfer->probing detection Detection and Quantification probing->detection G tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK complex tnfr->ikk activates ikba IκBα ikk->ikba phosphorylates nfkb NF-κB (p50/p65) ikba->nfkb releases nucleus Nucleus nfkb->nucleus translocates gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression induces compound This compound compound->ikk inhibits G cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 (dimer) stat3->p_stat3 dimerizes nucleus Nucleus p_stat3->nucleus translocates gene_expression Target Gene Expression (proliferation, survival) nucleus->gene_expression induces compound This compound compound->jak inhibits

In-depth Technical Guide on the Biological Activity of 4'-Hydroxypiptocarphin A

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Despite a comprehensive search of scientific literature and publicly available data, there is currently no specific information available on the biological activity of 4'-Hydroxypiptocarphin A. This compound, a sesquiterpene lactone, is listed by chemical suppliers, confirming its structural identification and availability for research purposes. However, dedicated studies on its pharmacological, toxicological, or any other biological effects have not been published in the accessible scientific domain.

This guide will, therefore, provide a contextual overview based on the biological activities of related compounds, specifically other sesquiterpene lactones isolated from the Piptocarpha genus and the broader class of sesquiterpene lactones. This information is intended to offer a predictive framework for the potential biological profile of this compound and to guide future research endeavors.

Introduction to this compound

This compound belongs to the large and structurally diverse class of natural products known as sesquiterpene lactones. These 15-carbon compounds are characteristic secondary metabolites of the Asteraceae family, to which the genus Piptocarpha belongs. The chemical structure of this compound suggests potential for biological activity, a hallmark of many sesquiterpene lactones.

Contextual Biological Activities: The Piptocarpha Genus and Sesquiterpene Lactones

While no direct data exists for this compound, studies on other chemical constituents of the Piptocarpha genus and the broader class of sesquiterpene lactones have revealed a range of biological activities.

Potential Anticancer and Cytotoxic Effects

Sesquiterpene lactones are widely recognized for their potent anticancer and cytotoxic properties.[1][2][3] Research has shown that these compounds can induce apoptosis (programmed cell death) in various cancer cell lines.[2][4] The proposed mechanisms often involve the modulation of key signaling pathways. For instance, some sesquiterpene lactones have been shown to inhibit the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[1][4]

dot

Caption: Hypothesized anticancer mechanism of this compound.

Potential Anti-inflammatory Activity

Inflammation is another key biological process often modulated by sesquiterpene lactones. Extracts from plants containing these compounds have traditionally been used to treat inflammatory conditions. The anti-inflammatory effects are also often linked to the inhibition of the NF-κB pathway, which plays a central role in the inflammatory response.

Quantitative Data

As no experimental studies on this compound have been published, there is no quantitative data (e.g., IC50, EC50 values) to report. The following table is a placeholder to illustrate how such data would be presented if it were available.

Biological Activity Assay System Metric Value (µM) Reference
CytotoxicityHuman Colon Cancer Cell Line (HCT116)IC50Data not availableN/A
Anti-inflammatoryLPS-stimulated RAW 264.7 MacrophagesIC50 (NO production)Data not availableN/A

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound cannot be provided due to the absence of published research. However, standard methodologies for evaluating the potential activities mentioned above are well-established.

General Workflow for In Vitro Cytotoxicity Screening

A typical workflow to determine the cytotoxic activity of a novel compound like this compound is outlined below.

dot

Cytotoxicity_Screening_Workflow Start Start: Obtain pure this compound Cell_Culture 1. Cell Culture Select and maintain cancer cell lines. Start->Cell_Culture Compound_Treatment 2. Compound Treatment Expose cells to a range of concentrations. Cell_Culture->Compound_Treatment Viability_Assay 3. Cell Viability Assay (e.g., MTT, SRB assay) Compound_Treatment->Viability_Assay Data_Analysis 4. Data Analysis Calculate IC50 values. Viability_Assay->Data_Analysis End End: Determine cytotoxic potential Data_Analysis->End

Caption: General workflow for in vitro cytotoxicity screening.

Conclusion and Future Directions

Future research should focus on:

  • In vitro screening: Evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines.

  • Anti-inflammatory assays: Investigating its ability to modulate inflammatory responses in cellular models.

  • Mechanism of action studies: If promising activity is observed, elucidating the underlying molecular mechanisms and signaling pathways.

Such studies are essential to uncover the therapeutic potential of this novel natural product and would represent a valuable contribution to the field of pharmacognosy and drug discovery.

References

Piptocarphins: A Technical Deep Dive into Their Cytotoxic Effects on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piptocarphins, a series of germacranolide sesquiterpene lactones, have emerged as compounds of interest in oncology research due to their demonstrated cytotoxic activities against various cancer cell lines. Isolated from plant species of the Piptocarpha genus, these natural products represent a promising avenue for the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the current understanding of the cytotoxic effects of piptocarphins, detailing their activity, likely mechanisms of action, and the experimental protocols used to elucidate these properties. While specific quantitative data for all piptocarphin derivatives is limited, this paper will also draw comparisons with structurally related and well-studied sesquiterpene lactones to provide a broader context for their potential efficacy.

Quantitative Analysis of Cytotoxic Activity

Piptocarphins A through F, isolated from Piptocarpha chontalensis, have been shown to possess cytotoxic properties. Early studies identified their activity against the 9KB human nasopharynx carcinoma cell line. Additionally, piptocarphins A and C demonstrated borderline activity against the P-388 lymphoid leukemia system[1].

Due to the limited availability of specific IC50 values for the full range of piptocarphins, the following table summarizes the known cytotoxic activity. For comparative purposes, a second table provides quantitative data for vernolide, a structurally related sesquiterpene lactone that has been more extensively studied.

Table 1: Documented Cytotoxic Activity of Piptocarphins

CompoundCancer Cell LineActivity
Piptocarphin A9KB (Human Nasopharynx Carcinoma)Cytotoxic
P-388 (Lymphoid Leukemia)Borderline
Piptocarphin B9KB (Human Nasopharynx Carcinoma)Cytotoxic
Piptocarphin C9KB (Human Nasopharynx Carcinoma)Cytotoxic
P-388 (Lymphoid Leukemia)Borderline
Piptocarphin D9KB (Human Nasopharynx Carcinoma)Cytotoxic
Piptocarphin E9KB (Human Nasopharynx Carcinoma)Cytotoxic
Piptocarphin F9KB (Human Nasopharynx Carcinoma)Cytotoxic

Table 2: Comparative Cytotoxic Activity of Vernolide (a related Sesquiterpene Lactone)

Cancer Cell LineIC50 (µM)
HepG2 (Liver)0.91 - 13.84
S102 (Liver)0.91 - 13.84
HuCCA-1 (Bile Duct)0.91 - 13.84
HL-60 (Leukemia)0.91 - 13.84
MOLT-3 (Leukemia)0.91 - 13.84
A549 (Lung)0.91 - 13.84
H69AR (Lung)0.91 - 13.84
MDA-MB-231 (Breast)0.91 - 13.84
T47D (Breast)0.91 - 13.84
HeLa (Cervical)0.91 - 13.84

Data for Vernolide is presented to offer a quantitative perspective on the potential potency of piptocarphins, as they belong to the same class of compounds. The broad-spectrum cytotoxicity of vernolide suggests that piptocarphins may also be effective against a wide range of cancers[2].

Likely Mechanisms of Action: Inhibition of Key Signaling Pathways

The cytotoxic effects of sesquiterpene lactones, including piptocarphins, are often attributed to their ability to modulate critical signaling pathways that regulate cell survival, proliferation, and inflammation. The presence of an α-methylene-γ-lactone group is a key structural feature that allows these compounds to interact with nucleophilic sites on proteins, particularly cysteine residues within key signaling molecules[3]. The primary pathways implicated in the anticancer activity of this class of compounds are the NF-κB and STAT3 signaling pathways.

NF-κB Signaling Pathway Inhibition

The transcription factor NF-κB is a pivotal regulator of genes involved in inflammation, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers, contributing to tumor growth and resistance to therapy. Sesquiterpene lactones have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory proteins, IκBα and IκBβ[4]. This action blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of its target genes.

NF_kB_Inhibition Piptocarphins Piptocarphins IKK IKK Complex Piptocarphins->IKK Inhibition IkB IκBα / IκBβ IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Gene Gene Transcription (Proliferation, Survival)

Piptocarphin-mediated NF-κB pathway inhibition.
STAT3 Signaling Pathway Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is another transcription factor that is frequently overactive in cancer cells. It plays a crucial role in promoting cell proliferation, survival, and angiogenesis. The inhibition of STAT3 activation is a key strategy in cancer therapy. Sesquiterpene lactones have been demonstrated to suppress the activation of STAT3, potentially through direct interaction with the STAT3 protein or by modulating upstream kinases[3][5].

STAT3_Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation Piptocarphins Piptocarphins Piptocarphins->STAT3 Inhibition of Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Dimerization Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Gene Transcription (Proliferation, Angiogenesis)

Piptocarphin-mediated STAT3 pathway inhibition.

Experimental Protocols

The evaluation of the cytotoxic effects of piptocarphins and other sesquiterpene lactones typically involves a series of in vitro assays. The following are detailed methodologies for key experiments.

Cell Culture

Human cancer cell lines (e.g., 9KB, P-388, and others listed in Table 2) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the piptocarphin or control compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability versus the compound concentration.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Adhere Allow Cells to Adhere (24h) Seed->Adhere Treat Treat with Piptocarphins (Various Concentrations) Adhere->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Solution Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals (DMSO) Incubate_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze End End Analyze->End

References

The Pharmacology of Sesquiterpene Lactones from Asteraceae: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpene lactones (SLs) represent a vast and structurally diverse class of secondary metabolites predominantly found in plants of the Asteraceae family.[1][2] These naturally occurring compounds are characterized by a 15-carbon skeleton and a defining γ-lactone ring.[1] For centuries, plants containing SLs have been integral to traditional medicine for treating a wide range of ailments, from inflammation and infections to cancer.[3][4] Modern pharmacological research has substantiated these ethnobotanical uses, revealing the potent anti-inflammatory, anticancer, and antimicrobial properties of SLs.[1][5][6] This technical guide provides an in-depth overview of the pharmacology of SLs from Asteraceae, focusing on their mechanisms of action, quantitative biological activities, and the experimental protocols used for their investigation.

Core Pharmacological Activities

The biological activity of many SLs is attributed to the presence of an α-methylene-γ-lactone moiety, which can react with nucleophilic groups in biological macromolecules, such as sulfhydryl groups in amino acids like cysteine, via Michael addition.[7] This reactivity allows SLs to modulate the function of key proteins involved in various cellular signaling pathways, leading to their diverse pharmacological effects.

Anti-inflammatory Activity

SLs are potent anti-inflammatory agents that exert their effects through the modulation of critical inflammatory signaling pathways.[2][8] A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[4] SLs such as parthenolide have been shown to inhibit the IκB kinase (IKK) complex, preventing the degradation of IκBα and subsequent nuclear translocation of the p65 subunit of NF-κB.[9][10] This leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes. Additionally, SLs can modulate the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways, further contributing to their anti-inflammatory profile.[11][12]

Anticancer Activity

The anticancer properties of SLs are a significant area of research, with several compounds demonstrating cytotoxicity against a wide range of cancer cell lines.[13][14] Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][15] By targeting signaling pathways frequently dysregulated in cancer, such as NF-κB, STAT3, PI3K/Akt, and MAPK/ERK, SLs can overcome drug resistance and enhance the efficacy of conventional chemotherapeutics.[16] For instance, alantolactone and isoalantolactone have been identified as potent inhibitors of STAT3 activation by interacting with key residues in its SH2 domain.[2][17] Artemisinin and its derivatives are notable for their ability to induce cancer cell death through various mechanisms, including ferroptosis and autophagy.[1][8]

Antimicrobial Activity

Several SLs from Asteraceae exhibit significant activity against a spectrum of pathogenic bacteria and fungi.[13] The proposed mechanism for their antimicrobial action involves the disruption of microbial cell membranes and the alkylation of essential enzymes. The lipophilic nature of these compounds allows them to interfere with the cell walls of microorganisms.[18] Quantitative data, typically presented as Minimum Inhibitory Concentration (MIC) values, demonstrate the potency and spectrum of their antimicrobial effects.[11][19]

Quantitative Data on Pharmacological Activities

The following tables summarize the quantitative data on the anti-inflammatory, anticancer, and antimicrobial activities of selected sesquiterpene lactones from the Asteraceae family.

Table 1: Anti-inflammatory Activity of Sesquiterpene Lactones

Sesquiterpene LactoneAssayCell Line/ModelIC50 / EffectReference(s)
CynaropicrinNitric Oxide ProductionRAW 264.7 cellsIC50 = 8.11 ± 0.21 µM[3]
GermacranolideElastase Release (fMLP-stimulated)Human NeutrophilsIC50 ≈ 27.0 µM[20]
GermacranolideElastase Release (PAF-stimulated)Human NeutrophilsIC50 ≈ 23.0 µM[20]
HelenalinCytotoxicityHuman Lung Carcinoma (GLC4)IC50 ≈ 0.5 µM[21]
InulicinNitric Oxide ProductionRAW 264.7 cellsSignificant inhibition[22]

Table 2: Anticancer Activity of Sesquiterpene Lactones (IC50 Values in µM)

Sesquiterpene LactoneCancer Cell LineCell Line TypeIC50 (µM)Reference(s)
AmbrosinMDA-MB-231Breast25[23]
ArtemisininDU145Prostate20[14]
BritanninMCF-7Breast9.6[24]
BritanninMDA-MB-468Breast6.8[24]
CostunolideH1299Non-small-cell lung23.93 ± 1.67[14]
CostunolideMCF-7Breast20[14]
CostunolideMDA-MB-231Breast40[14]
CynaropicrinHCT116Colorectal4.45[18]
CynaropicrinRKOColorectal3.89[18]
CynaropicrinDLD-1Colorectal8.88[18]
CynaropicrinU-87 MG (24h)Glioblastoma24.4 ± 10.2[25]
CynaropicrinU-251 MG CSCsGlioblastoma Stem Cells20.4[3]
CynaropicrinAMO1Multiple Myeloma1.8 ± 0.3[23]
Dehydrocostus lactoneMDA-MB-231Breast8 µg/mL[14]
Dehydrocostus lactoneMCF-7Breast8 µg/mL[14]
Dehydrocostus lactoneK562Leukemia12[14]
HelenalinT47D (24h)Breast4.69[14]
HelenalinT47D (48h)Breast3.67[14]
HelenalinT47D (72h)Breast2.23[14]
ParthenolideTE671Medulloblastoma6.5[14]
ParthenolideHT-29Colon Adenocarcinoma7.0[14]
ParthenolideA549Lung Carcinoma4.3[14]
VernopicrinA375Melanoma0.35 ± 0.04[13]
VernopicrinA549Lung2.04 ± 1.04[13]
VernomelitensinA375Melanoma0.13 ± 0.15[13]
VernomelitensinMCF-7Breast1.56 ± 0.28[13]

Table 3: Antimicrobial Activity of Sesquiterpene Lactones (MIC Values in µg/mL)

Sesquiterpene LactoneMicroorganismTypeMIC (µg/mL)Reference(s)
CostunolideTrichophyton simiiFungus31.25[26]
CostunolideTrichophyton rubrum 296Fungus31.25[26]
CostunolideTrichophyton mentagrophytesFungus62.5[26]
EremanthinTrichophyton simiiFungus62.5[26]
Guaianolide-type lactone 10Staphylococcus aureusBacteria (Gram+)0.32[19]
Guaianolide-type lactone 10Escherichia fergusoniiBacteria (Gram-)1.7[19]
Guaianolide-type lactone 11Staphylococcus aureusBacteria (Gram+)1.4[19]
Guaianolide-type lactone 11Escherichia fergusoniiBacteria (Gram-)3.5[19]
9β-Hydroxyparthenolide-9-O-β-D-glucopyranosideCandida albicansFungus0.26[13]
9β-Hydroxyparthenolide-9-O-β-D-glucopyranosideCandida parapsilosisFungus0.31[13]
9β-Hydroxyparthenolide-9-O-β-D-glucopyranosideStaphylococcus aureusBacteria (Gram+)3.4[13]
LaurenobiolideStaphylococcus aureus DSM 1104Bacteria (Gram+)7.8[17]
Melampolide-type SLMethicillin-resistant S. aureusBacteria (Gram+)78[27]
Sesquiterpene lactone mixturePseudomonas aeruginosaBacteria (Gram-)46.8[19]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and pharmacological evaluation of sesquiterpene lactones from Asteraceae.

Extraction and Isolation of Sesquiterpene Lactones

1. Plant Material Preparation:

  • Collect the desired plant parts (e.g., leaves, flowers, roots) from the Asteraceae species of interest.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

  • Maceration:

    • Soak the powdered plant material (e.g., 300 g) in a suitable polar organic solvent such as methanol, ethanol, or a mixture of dichloromethane and methanol (1:1).[28][29]

    • Allow the mixture to stand for 24-72 hours at room temperature, with occasional shaking.[28]

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process with fresh solvent two to three times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Fractionation (Liquid-Liquid Partitioning):

  • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.[30]

  • This process separates the compounds based on their polarity, with SLs typically concentrating in the dichloromethane and ethyl acetate fractions.

  • Concentrate each fraction using a rotary evaporator.

4. Isolation by Column Chromatography:

  • Pack a glass column with silica gel (60-120 mesh) as the stationary phase.

  • Dissolve the desired fraction (e.g., dichloromethane fraction) in a minimal amount of the initial mobile phase.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.[28]

  • Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).[28]

  • Combine fractions with similar TLC profiles and concentrate them.

  • Further purification of the combined fractions can be achieved using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure sesquiterpene lactones.[16]

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[7]

1. Cell Seeding:

  • Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Harvest cells in their logarithmic growth phase and adjust the cell suspension to a concentration of 5 x 10^4 to 1 x 10^5 cells/mL.[7]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

2. Compound Treatment:

  • Prepare a stock solution of the purified sesquiterpene lactone in dimethyl sulfoxide (DMSO).

  • Prepare serial dilutions of the compound in serum-free medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the SL solution. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[7]

3. MTT Assay Procedure:

  • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[7]

  • Incubate the plate for 4 hours at 37°C.[7]

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Shake the plate for 15 minutes to ensure complete solubilization.[31]

4. Absorbance Measurement and IC50 Calculation:

  • Measure the absorbance of each well at 570 nm using a microplate reader.[31]

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, by plotting a dose-response curve.[32]

Anti-inflammatory Activity Assessment

1. In Vitro: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate overnight.[10]

  • Pre-treat the cells with various concentrations of the sesquiterpene lactone for 1 hour.[10]

  • Induce inflammation by adding lipopolysaccharide (LPS; 10 ng/mL).[10]

  • Incubate for another 24 hours.[10]

  • Collect the cell culture supernatant and measure the nitric oxide production using the Griess reagent.[20]

  • The absorbance is measured at 595 nm, and the percentage of NO inhibition is calculated relative to the LPS-treated control.[20]

2. In Vivo: Carrageenan-Induced Paw Edema in Rodents:

  • Administer the sesquiterpene lactone to the animals (rats or mice) via oral or intraperitoneal injection.[1][12]

  • After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.[1][12][22]

  • Measure the paw volume or thickness using a plethysmometer or calipers at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[1][12]

  • The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[4]

Antimicrobial Activity Assessment: Broth Microdilution Method for MIC Determination

1. Preparation of Inoculum:

  • Culture the test bacteria or fungi in a suitable broth medium overnight.

  • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.[33]

  • Dilute the suspension to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in the test wells.[33]

2. Broth Microdilution Assay:

  • In a 96-well microtiter plate, add 100 µL of sterile broth to each well.

  • Add 100 µL of the sesquiterpene lactone stock solution (dissolved in a suitable solvent like DMSO and diluted in broth) to the first well.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate.

  • Add 100 µL of the prepared microbial inoculum to each well.

  • Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 24 hours for bacteria or at an appropriate temperature and duration for fungi.

3. MIC Determination:

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by sesquiterpene lactones and a typical experimental workflow for their pharmacological investigation.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_bioassays Pharmacological Evaluation cluster_data Data Analysis & Interpretation plant Asteraceae Plant Material (Dried & Powdered) maceration Maceration (e.g., Ethanol) plant->maceration crude_extract Crude Extract maceration->crude_extract partition Liquid-Liquid Partitioning (Hexane, DCM, EtOAc) crude_extract->partition fraction Bioactive Fraction (e.g., DCM/EtOAc) partition->fraction column_chrom Column Chromatography (Silica Gel) fraction->column_chrom pure_sl Pure Sesquiterpene Lactone column_chrom->pure_sl anticancer Anticancer Assays (e.g., MTT Assay) pure_sl->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., NO Assay, Paw Edema) pure_sl->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) pure_sl->antimicrobial ic50 IC50 Determination anticancer->ic50 mechanism Mechanism of Action Studies (Western Blot, etc.) anti_inflammatory->mechanism mic MIC Determination antimicrobial->mic conclusion Conclusion & Further Development ic50->conclusion mic->conclusion mechanism->conclusion

Caption: Experimental workflow from plant material to pharmacological data.

NFkB_Pathway tnf TNF-α tnfr TNFR tnf->tnfr ikk IKK Complex tnfr->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb nfkb_active Active NF-κB nfkb->nfkb_active nucleus Nucleus nfkb_active->nucleus gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) nucleus->gene_expression activates parthenolide Parthenolide parthenolide->ikk inhibits

Caption: Inhibition of the NF-κB signaling pathway by Parthenolide.

STAT3_Pathway cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat3 STAT3 jak->stat3 phosphorylates p_stat3 p-STAT3 stat3->p_stat3 dimer STAT3 Dimer p_stat3->dimer dimerizes nucleus Nucleus dimer->nucleus translocates gene_expression Target Gene Expression (e.g., Bcl-2, Survivin) nucleus->gene_expression activates sl Alantolactone Isoalantolactone sl->stat3 inhibits dimerization (binds SH2 domain)

Caption: Inhibition of the STAT3 signaling pathway by Alantolactone.

Conclusion

Sesquiterpene lactones from the Asteraceae family are a rich source of pharmacologically active compounds with significant potential for the development of new therapeutic agents. Their well-documented anti-inflammatory, anticancer, and antimicrobial activities, coupled with their ability to modulate key cellular signaling pathways, make them attractive candidates for further investigation. This technical guide provides a foundational understanding of their pharmacology, offering quantitative data and detailed experimental protocols to aid researchers and drug development professionals in this promising field of natural product science. Further research focusing on optimizing their bioavailability, selectivity, and safety profiles will be crucial in translating these natural compounds into clinical applications.

References

Phytochemical Deep Dive: Unraveling the Chemical Landscape of Piptocarpha chontalensis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Piptocarpha chontalensis, a member of the Asteraceae family, has been the subject of phytochemical scrutiny, leading to the isolation of a unique class of bioactive compounds. This technical guide provides a comprehensive overview of the phytochemical investigation of P. chontalensis, with a focus on its primary chemical constituents, their biological activities, and the methodologies employed in their discovery. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural products.

Introduction

The Asteraceae family is a rich source of structurally diverse secondary metabolites, many of which possess significant pharmacological properties. Among these, sesquiterpene lactones are a prominent class of compounds known for their wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects. The phytochemical investigation of Piptocarpha chontalensis has revealed the presence of a series of novel sesquiterpene lactones, highlighting the potential of this plant species as a source for new drug leads. This guide will delve into the specifics of these compounds, their known biological effects, and the scientific methodology behind their isolation and characterization.

Phytochemical Constituents of Piptocarpha chontalensis

The primary focus of phytochemical research on Piptocarpha chontalensis has been the isolation and characterization of a group of six novel sesquiterpene lactones named piptocarphins A-F.[1] These compounds belong to the germacranolide subclass of sesquiterpene lactones and are distinguished by an unusual conjugated enol lactone and an intramolecular hemiketal functionality.[1] The structures of these complex molecules were elucidated through extensive spectroscopic analysis.[1]

Biological Activity of Isolated Phytochemicals

The isolated piptocarphins from Piptocarpha chontalensis have demonstrated notable cytotoxic activity. This section summarizes the reported biological effects.

In Vitro Cytotoxicity

All six piptocarphins (A-F) have been reported to exhibit cytotoxic activity against the 9KB human nasopharynx carcinoma cell line.[1] Furthermore, piptocarphins A and C showed borderline activity in the P-388 murine lymphoid leukemia system.[1]

Quantitative Cytotoxicity Data
CompoundCell LineActivity
Piptocarphin A9KB (Human Nasopharynx Carcinoma)Cytotoxic
Piptocarphin AP-388 (Murine Lymphoid Leukemia)Borderline
Piptocarphin B9KB (Human Nasopharynx Carcinoma)Cytotoxic
Piptocarphin C9KB (Human Nasopharynx Carcinoma)Cytotoxic
Piptocarphin CP-388 (Murine Lymphoid Leukemia)Borderline
Piptocarphin D9KB (Human Nasopharynx Carcinoma)Cytotoxic
Piptocarphin E9KB (Human Nasopharynx Carcinoma)Cytotoxic
Piptocarphin F9KB (Human Nasopharynx Carcinoma)Cytotoxic

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the phytochemical investigation of Piptocarpha chontalensis. These protocols are based on established and widely accepted techniques in the field of natural product chemistry.

Extraction and Isolation of Piptocarphins

The following is a generalized protocol for the extraction and isolation of sesquiterpene lactones from plant material, which would be applicable to Piptocarpha chontalensis.

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Separation plant_material Dried and Powdered Plant Material of Piptocarpha chontalensis maceration Maceration with Organic Solvent (e.g., Methanol or Ethanol) plant_material->maceration filtration Filtration maceration->filtration crude_extract Crude Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate, Water) crude_extract->partitioning chloroform_fraction Chloroform Fraction (Enriched with Sesquiterpene Lactones) partitioning->chloroform_fraction column_chromatography Silica Gel Column Chromatography chloroform_fraction->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc TLC Analysis of Fractions fractions->tlc pooling Pooling of Similar Fractions tlc->pooling hplc Preparative HPLC pooling->hplc isolated_compounds Isolated Piptocarphins (A-F) hplc->isolated_compounds

Figure 1. General workflow for the extraction and isolation of piptocarphins.

  • Plant Material Preparation: The aerial parts of Piptocarpha chontalensis are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted exhaustively at room temperature with a suitable organic solvent such as methanol or ethanol. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. Sesquiterpene lactones are typically enriched in the chloroform or ethyl acetate fraction.

  • Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components based on their polarity.

  • Further Purification: Fractions containing the compounds of interest, as identified by thin-layer chromatography (TLC), are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to yield the pure piptocarphins.

  • Structure Elucidation: The structures of the isolated pure compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

In Vitro Cytotoxicity Assays

The following are generalized protocols for assessing the cytotoxicity of the isolated compounds against the 9KB and P-388 cell lines.

  • 9KB (Human Nasopharynx Carcinoma) Cells: These cells are typically maintained in Eagle's Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL).

  • P-388 (Murine Lymphoid Leukemia) Cells: These cells are cultured in RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.

Both cell lines are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The isolated piptocarphins are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for a further 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture 9KB or P-388 cells cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding compound_prep Prepare serial dilutions of Piptocarphins treatment Treat cells and incubate (e.g., 48-72 hours) compound_prep->treatment mtt_addition Add MTT solution incubation Incubate for 2-4 hours mtt_addition->incubation solubilization Solubilize formazan crystals incubation->solubilization absorbance Measure absorbance solubilization->absorbance calculation Calculate % cell viability ic50 Determine IC50 value calculation->ic50

Figure 2. Workflow for a typical in vitro cytotoxicity assay (MTT method).

Biosynthesis of Germacranolide Sesquiterpene Lactones

The piptocarphins, being germacranolide sesquiterpene lactones, are synthesized in the plant through the mevalonate pathway. The following diagram illustrates the general biosynthetic pathway leading to the formation of the germacranolide skeleton, the precursor to a wide variety of sesquiterpene lactones.

G IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GermacreneA Germacrene A FPP->GermacreneA Germacrene A synthase Costunolide Costunolide (A Germacranolide Precursor) GermacreneA->Costunolide Oxidation & Lactonization Piptocarphins Piptocarphins & other Germacranolide Sesquiterpene Lactones Costunolide->Piptocarphins Further Modifications

Figure 3. Generalized biosynthetic pathway of germacranolide sesquiterpene lactones.

Conclusion and Future Perspectives

The phytochemical investigation of Piptocarpha chontalensis has successfully identified a series of novel germacranolide sesquiterpene lactones, the piptocarphins, with demonstrated cytotoxic properties. This underscores the importance of exploring the chemical diversity of the Asteraceae family for the discovery of new anticancer agents.

Future research should focus on several key areas:

  • Total Synthesis: The total synthesis of piptocarphins would provide a renewable source of these compounds for further biological evaluation and structure-activity relationship (SAR) studies.

  • Mechanism of Action: Elucidating the molecular mechanism by which piptocarphins exert their cytotoxic effects is crucial for their development as therapeutic agents.

  • In Vivo Studies: Evaluation of the efficacy and safety of piptocarphins in preclinical animal models of cancer is a necessary next step.

  • Exploration of Other Biological Activities: The isolated compounds should be screened for other potential pharmacological activities, such as anti-inflammatory, antimicrobial, and antiviral effects.

References

Preliminary Bioactivity Screening of 4'-Hydroxypiptocarphin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxypiptocarphin A is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. While direct experimental data on this compound is limited, its structural similarity to other piptocarphin derivatives and sesquiterpene lactones isolated from the Vernonia genus suggests potential cytotoxic and anti-inflammatory properties. This technical guide provides a summary of the preliminary bioactivity data available for structurally related compounds, detailed experimental protocols for assessing these activities, and visual representations of key signaling pathways and experimental workflows to aid in the design of future studies on this compound.

Quantitative Bioactivity Data of Structurally Related Sesquiterpene Lactones

The following tables summarize the reported cytotoxic and anti-inflammatory activities of sesquiterpene lactones isolated from Vernonia species. This data can serve as a preliminary guide for the expected potency of this compound.

Table 1: Cytotoxicity of Sesquiterpene Lactones from Vernonia Species

CompoundCancer Cell LineIC50 (µM)Reference
VernopicrinA375 (Melanoma)0.35[1]
A549 (Lung)2.04[1]
VernomelitensinA375 (Melanoma)0.13[1]
MCF-7 (Breast)1.5[1]
VernodalinolMCF-7 (Breast)~70-75 (estimated LC50)[2]
11ß,13-dihydrovernodalolJIMT-1 (Breast)1.6[3]
MCF10A (Breast, non-cancerous)2.2[3]
VernodalolJIMT-1 (Breast)11.13[3]
MCF10A (Breast, non-cancerous)12.12[3]

Table 2: Anti-inflammatory Activity of Sesquiterpene Lactones from Vernonia cinerea

CompoundAssayIC50 (µM)Reference
8α-hydroxyhirsutinolideTNF-α-induced NF-κB inhibition1.9[4]
Compound 1 (a hirsutinolide)TNF-α-induced NF-κB inhibition3.1[4]
Compound 4 (a hirsutinolide)TNF-α-induced NF-κB inhibition0.6[4]
Compound 5 (a hirsutinolide)TNF-α-induced NF-κB inhibition5.2[4]
Compound 9 (a hirsutinolide)TNF-α-induced NF-κB inhibition1.6[4]
Compound 4 (a hirsutinolide)Nitric Oxide (NO) inhibition2.0[4]
Compound 6 (a hirsutinolide)Nitric Oxide (NO) inhibition1.5[4]
Compound 7 (a hirsutinolide)Nitric Oxide (NO) inhibition1.2[4]
Compound 8 (a hirsutinolide)Nitric Oxide (NO) inhibition2.7[4]
Compound 9 (a hirsutinolide)Nitric Oxide (NO) inhibition2.4[4]

Experimental Protocols

In Vitro Cytotoxicity Assay: MTT Assay

This protocol is adapted from standard MTT assay procedures and is suitable for the preliminary screening of natural products like this compound.[4][5][6][7]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[7] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[5][7] The intensity of the purple color is proportional to the number of viable cells.[5]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • This compound (or other test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol is based on the Griess reaction and is used to measure the production of nitric oxide, a key inflammatory mediator.[8][9]

Objective: To determine the ability of a compound to inhibit the production of nitric oxide in stimulated macrophages.

Principle: In this assay, the concentration of nitrite (a stable product of NO) in cell culture supernatant is measured using the Griess reagent. The Griess reagent converts nitrite into a colored azo compound, and the absorbance of this product is proportional to the nitrite concentration.[8]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 24-well plates

  • Lipopolysaccharide (LPS)

  • This compound (or other test compound)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 24-well plate at a density of 2.5 x 10⁵ cells per well in 500 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + solvent).

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A and 50 µL of Griess Reagent Part B. Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition for each compound concentration compared to the positive control.

Mandatory Visualizations

Signaling Pathway Diagram

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds TNFa TNF-α TNFR TNFR TNFa->TNFR binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 TNFR->TRAF6 activates MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex phosphorylates IkB IκB IKK_complex->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IKK_complex->IkB_NFkB phosphorylates IκB NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active translocates to IkB_NFkB->NFkB IκB degradation Piptocarphin This compound (Hypothesized) Piptocarphin->IKK_complex inhibits? DNA DNA NFkB_active->DNA binds to Transcription Transcription of Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Transcription initiates

Caption: Hypothesized NF-κB Signaling Pathway Inhibition.

Experimental Workflow Diagrams

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate24h_1 Incubate 24h seed_cells->incubate24h_1 add_compound Add Test Compound (e.g., this compound) incubate24h_1->add_compound incubate48_72h Incubate 48-72h add_compound->incubate48_72h add_mtt Add MTT Reagent incubate48_72h->add_mtt incubate3_4h Incubate 3-4h add_mtt->incubate3_4h solubilize Add Solubilization Solution incubate3_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: MTT Assay Experimental Workflow.

Anti_inflammatory_Assay_Workflow start Start seed_macrophages Seed RAW 264.7 Macrophages start->seed_macrophages incubate24h_1 Incubate 24h seed_macrophages->incubate24h_1 pretreat Pre-treat with Test Compound incubate24h_1->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate24h_2 Incubate 24h stimulate->incubate24h_2 collect_supernatant Collect Supernatant incubate24h_2->collect_supernatant griess_reaction Perform Griess Reaction collect_supernatant->griess_reaction read_absorbance Read Absorbance at 540 nm griess_reaction->read_absorbance analyze_data Calculate NO Inhibition read_absorbance->analyze_data end End analyze_data->end

Caption: Griess Assay Experimental Workflow.

References

literature review of piptocarphin compounds

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth literature review of a compound named "piptocarphin" cannot be provided at this time due to a lack of available scientific data under that specific name. Extensive searches of chemical and biological databases and the broader scientific literature did not yield specific information on a compound designated as "piptocarphin."

This suggests that "piptocarphin" may be a novel or very recently discovered compound with research that is not yet publicly available, a compound known by a different name, or a potential misspelling of another compound.

To proceed with a comprehensive technical guide that meets the specified requirements—including quantitative data, detailed experimental protocols, and signaling pathway diagrams—clarification on the compound's name is necessary. Researchers, scientists, and drug development professionals interested in this area are encouraged to verify the compound's name and any alternative nomenclature.

Once the correct compound name is identified, a thorough literature review can be conducted to provide the requested in-depth technical guide, complete with structured data tables, detailed methodologies, and visualizations of relevant biological pathways.

Methodological & Application

Application Notes and Protocols: Isolation of 4'-Hydroxypiptocarphin A from Piptocarpha

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the isolation and characterization of 4'-Hydroxypiptocarphin A, a sesquiterpene lactone found in plants of the Piptocarpha genus. This document outlines the general procedures for extraction and purification, presents key chemical data, and discusses the potential biological significance of this compound class, with a focus on their cytotoxic properties.

Introduction

Sesquiterpene lactones are a large and diverse group of naturally occurring compounds, primarily found in the Asteraceae family, to which the Piptocarpha genus belongs. These compounds are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and notably, cytotoxic effects against various cancer cell lines. This compound is a specific sesquiterpene lactone that has been identified within this genus. This document serves as a guide for researchers interested in the isolation and study of this and similar compounds for potential therapeutic applications.

Data Presentation

While a specific primary literature source detailing the isolation yield of this compound could not be identified, the following table summarizes its key chemical properties based on available data.

PropertyValueReference
Chemical Name This compound
CAS Number 103994-39-4
Molecular Formula C₂₁H₂₆O₁₀
Molecular Weight 438.43 g/mol
Purity (Typical) ≥95% (Commercially available)

Experimental Protocols

The following is a generalized protocol for the isolation of sesquiterpene lactones, such as this compound, from Piptocarpha plant material. This protocol is based on established methodologies for the extraction and purification of this class of compounds from plants in the Asteraceae family.

1. Plant Material Collection and Preparation

  • Collect the aerial parts (leaves and stems) of the desired Piptocarpha species.

  • Thoroughly air-dry the plant material in a well-ventilated area, shielded from direct sunlight.

  • Once dried, grind the plant material into a fine powder to increase the surface area for extraction.

2. Extraction

  • Macerate the powdered plant material in a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol (1:1), at room temperature for 24-48 hours. The solvent-to-plant material ratio should be approximately 10:1 (v/w).

  • Filter the extract to remove solid plant residue.

  • Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Solvent Partitioning

  • Suspend the crude extract in a mixture of methanol and water (9:1 v/v).

  • Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.

  • The sesquiterpene lactones are typically enriched in the dichloromethane and ethyl acetate fractions. Concentrate these fractions separately using a rotary evaporator.

4. Chromatographic Purification

  • Subject the enriched fraction (e.g., the dichloromethane fraction) to column chromatography on silica gel.

  • Elute the column with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate.

  • Collect fractions and monitor their composition using thin-layer chromatography (TLC), visualizing the spots under UV light and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid).

  • Combine fractions with similar TLC profiles.

  • Further purify the fractions containing the target compound using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase to yield pure this compound.

5. Structure Elucidation and Characterization

  • Confirm the identity and structure of the isolated compound using spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Purification & Analysis plant Piptocarpha Plant Material (Dried, Powdered) maceration Maceration (e.g., MeOH or DCM/MeOH) plant->maceration filtration Filtration maceration->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Solvent Partitioning (Hexane, DCM, EtOAc) crude_extract->partitioning dcm_fraction Dichloromethane Fraction partitioning->dcm_fraction column_chrom Silica Gel Column Chromatography dcm_fraction->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection hplc Preparative HPLC fraction_collection->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Elucidation (MS, NMR) pure_compound->analysis signaling_pathway cluster_cell Cancer Cell compound This compound (Sesquiterpene Lactone) ros ↑ Reactive Oxygen Species (ROS) compound->ros nfkb_inhibition Inhibition of NF-κB compound->nfkb_inhibition mitochondria Mitochondrial Stress ros->mitochondria bcl2 ↓ Bcl-2 nfkb_inhibition->bcl2 prevents transcription bax ↑ Bax mitochondria->bax cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c inhibits caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Application Notes and Protocols for the Extraction of Sesquiterpene Lactones from Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpene lactones (SLs) are a large and diverse group of naturally occurring terpenoids, predominantly found in plants of the Asteraceae family. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. The efficient extraction of SLs from plant matrices is a critical first step in their isolation, characterization, and development as therapeutic agents.

This document provides detailed application notes and protocols for various methods of extracting sesquiterpene lactones from plant materials. It covers both conventional and modern techniques, offering a comparative overview to aid researchers in selecting the most appropriate method for their specific needs. The protocols are designed to be comprehensive and easy to follow, ensuring reproducibility and high-quality extracts for downstream applications.

Extraction Mechanisms: A Brief Overview

Modern extraction techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer significant advantages over traditional methods by enhancing extraction efficiency and reducing processing time and solvent consumption.

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the moisture within the plant cells. This rapid, localized heating creates immense pressure that ruptures the cell walls, facilitating the release of intracellular contents into the solvent. The principle is based on the direct impact of microwaves on polar materials, leading to heating through ionic conduction and dipole rotation.

Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves (ultrasound) to induce acoustic cavitation in the solvent. The formation, growth, and implosion of microscopic bubbles generate powerful microjets and shockwaves that disrupt plant cell walls and enhance mass transfer of the target compounds into the solvent.[1] This mechanical effect allows for efficient extraction at lower temperatures, preserving thermolabile compounds.

Comparative Extraction Data

The following tables summarize quantitative data from various studies, providing a comparison of different extraction methods and parameters for obtaining sesquiterpene lactones.

Table 1: Comparison of Extraction Methods for Alantolactone (AL) and Isoalantolactone (IAL) from Inula helenium

Extraction MethodSolventLiquid/Solid Ratio (mL/g)TimeTemperature (°C)AL Yield (mg/g)IAL Yield (mg/g)Reference
Microwave-Assisted Extraction (MAE)100% Ethanol30:15 min-54.99 ± 0.1148.40 ± 0.19[2][3]
Maceration99% Ethanol30:17 days25--[2]
Ultrasound-Assisted Extraction (UAE)70% Ethanol20:130 min2518.0412.77[4]
Ultrasound-Assisted Extraction (UAE)96% Ethanol20:130 min2518.6512.31[4]

Table 2: Extraction of Sesquiterpene Lactones from Cichorium intybus

Extraction MethodSolventTimeTemperature (°C)CompoundRecoveryReference
MacerationWater17 h3011,13-dihydrolactucin (DHLc)642.3 ± 76.3 mg[5][6]
MacerationWater17 h30Lactucin (Lc)175.3 ± 32.9 mg[5][6]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of Sesquiterpene Lactones from Inula helenium

This protocol is optimized for the extraction of alantolactone and isoalantolactone.[2][3]

Materials and Reagents:

  • Dried and powdered Inula helenium roots

  • Ethanol (100%)

  • Microwave extraction system

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 1 g of the dried, powdered plant material and place it into the microwave extraction vessel.

  • Add 30 mL of 100% ethanol to the vessel (liquid-to-solid ratio of 30:1 mL/g).

  • Secure the vessel in the microwave extractor.

  • Set the microwave power to 300 W and the irradiation time to 5 minutes.

  • After the extraction is complete, allow the vessel to cool to room temperature.

  • Filter the extract through filter paper to remove the solid plant material.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude sesquiterpene lactone extract.

  • Store the extract at 4°C for further analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Sesquiterpene Lactones from Inula helenium

This protocol is suitable for the extraction of alantolactone and isoalantolactone using an ultrasonic bath.[4]

Materials and Reagents:

  • Dried and powdered Inula helenium roots

  • Ethanol (70% or 96%)

  • Ultrasonic bath

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh 1 g of the dried, powdered plant material and place it in a flask.

  • Add 20 mL of the desired ethanol solution (70% or 96%) to the flask (solid-to-solvent ratio of 1:20 w/v).

  • Place the flask in an ultrasonic bath maintained at 25°C.

  • Sonicate the mixture for 30 minutes.

  • After sonication, filter the extract through filter paper.

  • To increase the yield, the extraction can be repeated on the plant residue with fresh solvent.

  • Combine the filtrates and concentrate using a rotary evaporator.

  • Store the resulting crude extract at 4°C.

Protocol 3: Maceration for the Extraction of Sesquiterpene Lactones from Cichorium intybus

This protocol describes a long-duration maceration process optimized for the extraction of hydrophilic sesquiterpene lactones.[5][6]

Materials and Reagents:

  • Freeze-dried and powdered chicory root

  • Ultrapure water

  • Ethyl acetate

  • Temperature-controlled shaker

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Place 100 mg of freeze-dried chicory root powder in a suitable vessel.

  • Add an appropriate volume of ultrapure water.

  • Place the vessel in a temperature-controlled shaker set at 30°C for 17 hours.

  • After maceration, centrifuge the mixture to separate the supernatant from the solid residue.

  • Collect the supernatant and perform a liquid-liquid extraction by adding an equal volume of ethyl acetate in a separatory funnel.

  • Shake the funnel vigorously and allow the layers to separate.

  • Collect the ethyl acetate layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Combine the ethyl acetate fractions and concentrate them using a rotary evaporator to yield the crude extract.

  • The crude extract can then be further purified by chromatography.[5]

Protocol 4: Soxhlet Extraction

Soxhlet extraction is a conventional and exhaustive extraction method.

Materials and Reagents:

  • Dried and powdered plant material

  • Appropriate solvent (e.g., ethanol, methanol, hexane)

  • Soxhlet apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

  • Heating mantle

  • Cellulose thimble

  • Rotary evaporator

Procedure:

  • Place a known amount of the dried, powdered plant material into a cellulose thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Fill the round-bottom flask with the selected extraction solvent, typically to about two-thirds of its volume.

  • Assemble the Soxhlet apparatus with the flask on a heating mantle.

  • Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm and into the condenser, where it will condense and drip into the chamber containing the thimble.

  • The chamber will slowly fill with the warm solvent. Once the chamber is full, the siphon arm will initiate the transfer of the solvent and extracted compounds back down to the flask.

  • This cycle is allowed to repeat for several hours or until the extraction is complete (often indicated by the solvent in the siphon arm becoming colorless).

  • Once the extraction is finished, cool the apparatus and collect the solvent containing the extracted compounds from the round-bottom flask.

  • Concentrate the extract using a rotary evaporator.

Visualized Workflows

The following diagrams illustrate the workflows for the described extraction and purification processes.

MAE_Workflow plant Plant Material (Dried & Powdered) mix Mix with Solvent (e.g., Ethanol) plant->mix mae Microwave Irradiation (e.g., 300W, 5 min) mix->mae filter Filtration mae->filter evap Solvent Evaporation (Rotary Evaporator) filter->evap extract Crude Sesquiterpene Lactone Extract evap->extract

Caption: Microwave-Assisted Extraction (MAE) Workflow.

UAE_Workflow plant Plant Material (Dried & Powdered) mix Mix with Solvent (e.g., 70% Ethanol) plant->mix uae Ultrasonication (e.g., 30 min, 25°C) mix->uae filter Filtration uae->filter evap Solvent Evaporation (Rotary Evaporator) filter->evap extract Crude Sesquiterpene Lactone Extract evap->extract

Caption: Ultrasound-Assisted Extraction (UAE) Workflow.

Maceration_Purification_Workflow cluster_extraction Extraction cluster_purification Purification plant Plant Material maceration Maceration (e.g., Water, 17h, 30°C) plant->maceration centrifugation Centrifugation maceration->centrifugation supernatant Aqueous Supernatant centrifugation->supernatant lle Liquid-Liquid Extraction (Ethyl Acetate) supernatant->lle evaporation Solvent Evaporation lle->evaporation crude_extract Crude Extract evaporation->crude_extract chromatography Column Chromatography (e.g., Silica Gel) crude_extract->chromatography pure_sl Pure Sesquiterpene Lactones chromatography->pure_sl

Caption: General Maceration and Purification Workflow.

Concluding Remarks

The choice of an optimal extraction protocol for sesquiterpene lactones is dependent on several factors, including the specific plant species, the physicochemical properties of the target SLs, and the intended application of the extract. Modern techniques such as MAE and UAE generally offer higher efficiency and are more environmentally friendly. However, conventional methods like maceration and Soxhlet extraction remain valuable for specific applications and laboratory setups. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize their extraction strategies for these promising bioactive compounds.

References

Application Notes and Protocols for the Chromatographic Separation of Piptocarphin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piptocarphin derivatives belong to the class of sesquiterpene lactones, a diverse group of natural products known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. These compounds are primarily isolated from plants of the Asteraceae family, particularly the genus Piptocarpha. The structural complexity and potential therapeutic value of piptocarphin derivatives necessitate robust analytical and preparative chromatographic methods for their isolation, purification, and quantification.

This document provides detailed application notes and protocols for the chromatographic separation of piptocarphin derivatives. The methodologies described are based on established techniques for the separation of sesquiterpene lactones and can be adapted and optimized for specific piptocarphin derivatives of interest. High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis and purification of these compounds.[1][2]

Data Presentation: Chromatographic Methods for Sesquiterpene Lactone Separation

The following table summarizes typical chromatographic conditions used for the separation of sesquiterpene lactones, which can be applied to piptocarphin derivatives. These parameters serve as a starting point for method development.

ParameterAnalytical HPLCPreparative HPLC
Stationary Phase Reversed-Phase (RP) C18, 5 µm, 4.6 x 250 mmReversed-Phase (RP) C18, 5-10 µm, >20 mm i.d.
Mobile Phase Gradient of Acetonitrile (A) and Water (B), often with 0.1% Formic or Acetic AcidGradient or Isocratic elution with Acetonitrile/Methanol and Water
Example Gradient 5-100% A over 40-60 minOptimized based on analytical run for target compound resolution
Flow Rate 0.8 - 1.5 mL/min10 - 50 mL/min or higher, depending on column diameter
Detection Diode Array Detector (DAD) or UV at 210-280 nmUV detector with a preparative flow cell at a single wavelength
Injection Volume 5 - 20 µL100 µL - several mL, depending on sample concentration and column size
Column Temperature 25 - 40 °CAmbient or slightly elevated

Experimental Protocols

Sample Preparation: Extraction of Piptocarphin Derivatives from Plant Material

A robust extraction method is critical for the successful isolation of piptocarphin derivatives.

Materials:

  • Dried and powdered plant material (e.g., leaves, stems of Piptocarpha sp.)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

  • Hexane

  • Rotary evaporator

  • Filter paper

  • Glass column for fractionation

Protocol:

  • Macerate the dried and powdered plant material in methanol or ethanol at room temperature for 24-48 hours. Repeat the extraction process 2-3 times to ensure exhaustive extraction.

  • Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • For further purification, the crude extract can be subjected to liquid-liquid partitioning. Suspend the crude extract in a mixture of water and methanol (9:1 v/v) and partition successively with hexane, dichloromethane (or ethyl acetate), and n-butanol. Sesquiterpene lactones are typically found in the dichloromethane or ethyl acetate fraction.[3]

  • Concentrate the desired fraction to dryness. This enriched fraction is now ready for chromatographic separation.

Analytical HPLC Method for Piptocarphin Derivative Profiling

This protocol outlines a general-purpose analytical HPLC method for determining the profile of piptocarphin derivatives in an extract.

Instrumentation and Columns:

  • An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Degas both mobile phases prior to use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Scan from 200-400 nm with the DAD. Monitor specific wavelengths (e.g., 220 nm, 254 nm) for quantification based on the UV absorbance maxima of the target compounds.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-45 min: 10% to 80% B

      • 45-50 min: 80% to 100% B

      • 50-55 min: 100% B

      • 55-60 min: 100% to 10% B

      • 60-65 min: 10% B (re-equilibration)

  • Sample Preparation: Dissolve the dried extract or purified fraction in the initial mobile phase composition (e.g., 10% acetonitrile in water) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and acquire the chromatogram. The retention time and UV spectrum of each peak can be used for identification and quantification against known standards.

Preparative HPLC for Isolation of Piptocarphin Derivatives

This protocol is designed for the purification of target piptocarphin derivatives from a complex mixture.

Instrumentation and Columns:

  • A preparative HPLC system with a high-pressure pump, a manual or automated injector, a fraction collector, and a UV detector with a preparative flow cell.

  • A preparative reversed-phase C18 column (e.g., 20 x 250 mm, 10 µm particle size).

Procedure:

  • Method Development: Based on the analytical HPLC results, optimize the separation of the target compound. This may involve adjusting the gradient slope or switching to an isocratic mobile phase for better resolution and throughput.

  • Sample Loading: Dissolve the extract in a suitable solvent at a high concentration (e.g., 50-100 mg/mL). The injection volume will depend on the column dimensions and loading capacity.

  • Purification: Perform the preparative HPLC run under the optimized conditions.

  • Fraction Collection: Collect fractions based on the retention time of the target peak(s).

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to assess their purity.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure to obtain the isolated piptocarphin derivative.

Mandatory Visualizations

Chromatographic_Workflow Plant Plant Material (Piptocarpha sp.) Extraction Solvent Extraction (Methanol/Ethanol) Plant->Extraction Partitioning Liquid-Liquid Partitioning (Hexane, EtOAc, n-BuOH) Extraction->Partitioning Crude_Extract Enriched Sesquiterpene Lactone Fraction Partitioning->Crude_Extract Analytical_HPLC Analytical HPLC (Method Development & Profiling) Crude_Extract->Analytical_HPLC Prep_HPLC Preparative HPLC (Isolation) Crude_Extract->Prep_HPLC Analytical_HPLC->Prep_HPLC Optimize Method Fractions Collected Fractions Prep_HPLC->Fractions Purity_Check Purity Analysis (Analytical HPLC) Fractions->Purity_Check Isolated_Compound Isolated Piptocarphin Derivative Purity_Check->Isolated_Compound Pure Fractions Analytical_HPLC_Protocol cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Prep Dissolve & Filter Sample (1 mg/mL) Injection Inject 10 µL onto C18 Column Sample_Prep->Injection Mobile_Phase_A Mobile Phase A: Water + 0.1% Formic Acid Mobile_Phase_A->Injection Mobile_Phase_B Mobile Phase B: Acetonitrile + 0.1% Formic Acid Mobile_Phase_B->Injection Gradient Apply Gradient Elution (10-100% Acetonitrile) Injection->Gradient Detection DAD Detection (200-400 nm) Gradient->Detection Chromatogram Acquire Chromatogram Detection->Chromatogram Analysis Identify & Quantify Peaks Chromatogram->Analysis

References

Application Notes and Protocols for In Vitro Profiling of 4'-Hydroxypiptocarphin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxypiptocarphin A is a sesquiterpene lactone whose biological activities are not yet extensively characterized. These application notes provide a comprehensive framework for the initial in vitro evaluation of this compound, focusing on its potential cytotoxic and anti-inflammatory effects. The following protocols are foundational assays for screening novel compounds and can be adapted for various cell-based studies.

Section 1: Cytotoxicity Assessment of this compound

A primary step in characterizing a novel compound is to determine its effect on cell viability. This helps establish a therapeutic window and identify potential anti-cancer properties. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[1]

Protocol 1: MTT Assay for Cell Viability

This protocol measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product.[1]

Materials:

  • This compound

  • Human cancer cell line (e.g., HeLa, A549) or other relevant cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Data Presentation:

The results of the MTT assay can be summarized in a table to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Concentration of this compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
195.2 ± 5.1
580.7 ± 6.2
1065.1 ± 4.8
2548.9 ± 5.5
5022.4 ± 3.9
1008.3 ± 2.1

Section 2: Anti-inflammatory Activity Assessment

Inflammation is a key process in many diseases. The following protocols are designed to screen this compound for its potential to modulate inflammatory responses, specifically by measuring nitric oxide production and its effect on the NF-κB signaling pathway.

Protocol 2: Griess Assay for Nitric Oxide Production

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatants. Lipopolysaccharide (LPS) is used to induce an inflammatory response in macrophage cell lines like RAW 264.7.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells per well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS stimulation.

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.

  • Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a standard curve generated with sodium nitrite. The percentage of NO inhibition is calculated as:

    • % NO Inhibition = [(NO in LPS group - NO in treated group) / NO in LPS group] x 100

Data Presentation:

TreatmentNitrite Concentration (µM) (Mean ± SD)% Inhibition of NO Production
Control1.2 ± 0.3-
LPS (1 µg/mL)25.8 ± 2.10
LPS + 4'-HPA (1 µM)22.5 ± 1.912.8
LPS + 4'-HPA (5 µM)15.7 ± 1.539.1
LPS + 4'-HPA (10 µM)9.3 ± 1.164.0
LPS + 4'-HPA (25 µM)4.6 ± 0.882.2
Protocol 3: NF-κB Reporter Assay

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of many pro-inflammatory genes.[2][3] A luciferase reporter assay can be used to measure the transcriptional activity of NF-κB.[2]

Materials:

  • This compound

  • HEK293 cells stably expressing an NF-κB luciferase reporter construct

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Luciferase Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HEK293-NF-κB reporter cells in a 96-well white plate.

  • Compound Pre-treatment: Treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Cell Lysis: Lyse the cells using the buffer provided in the luciferase assay kit.

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration. Calculate the percentage of inhibition of NF-κB activity.

Data Presentation:

TreatmentRelative Luciferase Units (RLU) (Mean ± SD)% Inhibition of NF-κB Activity
Control100 ± 15-
TNF-α (10 ng/mL)1500 ± 1200
TNF-α + 4'-HPA (1 µM)1250 ± 11016.7
TNF-α + 4'-HPA (5 µM)800 ± 9546.7
TNF-α + 4'-HPA (10 µM)450 ± 6070.0
TNF-α + 4'-HPA (25 µM)200 ± 3086.7

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Anti-inflammatory Screening A Prepare this compound Stock Solution C Treat Cells with Serial Dilutions A->C B Seed Cells in 96-well Plates B->C D Incubate for 24, 48, 72h C->D E Perform MTT Assay D->E F Determine IC50 Value E->F G Pre-treat Macrophages (RAW 264.7) F->G Select non-toxic concentrations J Pre-treat Reporter Cells (HEK293-NF-κB) F->J H Stimulate with LPS G->H I Perform Griess Assay for NO H->I M Analyze Inhibition of Inflammatory Markers I->M K Stimulate with TNF-α J->K L Perform Luciferase Assay K->L L->M

Caption: General workflow for in vitro evaluation of this compound.

Hypothetical NF-κB Signaling Pathway Inhibition

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB degrades IkB_NFkB->NFkB releases HPA This compound HPA->IKK inhibits DNA DNA NFkB_nuc->DNA binds Gene Pro-inflammatory Gene Expression DNA->Gene activates

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for Determining the Cytotoxicity of Piptocarphin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piptocarphin is a sesquiterpene lactone, a class of natural products known for their diverse biological activities, including potential anticancer properties.[1] This document provides a comprehensive guide for researchers to evaluate the cytotoxic effects of piptocarphin on cancer cell lines. The protocols herein detail standard cell-based assays for quantifying cytotoxicity and elucidating the underlying mechanisms of action. While specific data on piptocarphin is limited, this guide draws upon established methodologies for similar natural products, such as leptocarpin and piperine, to provide a robust framework for investigation.[1][2][3]

Data Presentation

Effective assessment of a compound's cytotoxicity relies on the accurate determination of its half-maximal inhibitory concentration (IC50).[4] The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[5] The following tables summarize representative IC50 values for related natural products, leptocarpin and piperine, across various cancer cell lines. These values serve as a reference for designing dose-response experiments for piptocarphin.

Table 1: Cytotoxicity of Leptocarpin Against a Human Cancer Cell Line

Cell LineCell TypeIncubation Time (h)IC50 (µM)
SK-Hep-1Human Liver Adenocarcinoma485

Data derived from studies on leptocarpin, a structurally related sesquiterpene lactone.[2]

Table 2: Cytotoxicity of Piperine Against Various Human Cancer Cell Lines

Cell LineCell TypeIncubation Time (h)IC50 (µM)
MDA-MB-231Breast Adenocarcinoma48173.4
MCF-7Breast Adenocarcinoma48111.0
HeLaCervical Adenocarcinoma24>100
HSC-3Oral Squamous Carcinoma48~150

Data compiled from various studies on piperine.[3][6]

Experimental Protocols

Cell Culture and Maintenance

Successful cytotoxicity testing begins with healthy, consistently maintained cell cultures.

  • Recommended Cell Lines: A panel of cancer cell lines is recommended to assess the breadth of piptocarphin's activity. Based on data from related compounds, suitable starting points include:

    • HeLa (Cervical Adenocarcinoma)

    • MCF-7 (Breast Adenocarcinoma, ER+)

    • MDA-MB-231 (Breast Adenocarcinoma, Triple-Negative)

    • SK-Hep-1 (Liver Adenocarcinoma)

    • A549 (Lung Carcinoma)

  • Culture Media: Use the appropriate complete growth medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth.

Preparation of Piptocarphin Stock Solution
  • Dissolve piptocarphin in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. The final DMSO concentration in the culture medium should not exceed 0.1% to prevent solvent-induced cytotoxicity.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

  • Materials:

    • 96-well cell culture plates

    • Piptocarphin stock solution

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Prepare serial dilutions of piptocarphin in complete culture medium.

    • Remove the existing medium and add 100 µL of the medium containing various concentrations of piptocarphin to the wells. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, an indicator of membrane integrity loss.[8]

  • Materials:

    • 96-well cell culture plates

    • Piptocarphin stock solution

    • Complete cell culture medium

    • Commercially available LDH cytotoxicity assay kit

  • Procedure:

    • Plate and treat cells with piptocarphin as described in the MTT assay protocol (Steps 1-3).

    • Establish control wells: vehicle control (spontaneous LDH release), positive control (maximum LDH release, treated with lysis buffer from the kit), and a background control (medium only).

    • After the desired incubation period, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Prepare and add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate for up to 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution (if provided in the kit).

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity according to the kit's instructions.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

  • Materials:

    • 6-well cell culture plates

    • Piptocarphin stock solution

    • Complete cell culture medium

    • Annexin V-FITC/PI apoptosis detection kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with desired concentrations of piptocarphin for 24-48 hours.

    • Harvest the cells, including both adherent and floating populations.

    • Wash the cells with cold PBS and resuspend them in 1X binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture & Seeding pipto_prep Piptocarphin Dilution treatment Incubation with Piptocarphin (24, 48, 72h) cell_culture->treatment pipto_prep->treatment mtt MTT Assay treatment->mtt ldh LDH Assay treatment->ldh apoptosis Apoptosis Assay treatment->apoptosis data_analysis IC50 Determination & Mechanism Elucidation mtt->data_analysis ldh->data_analysis apoptosis->data_analysis

Caption: General workflow for assessing piptocarphin cytotoxicity.

Proposed Signaling Pathway for Piptocarphin-Induced Apoptosis

Based on the mechanisms of related sesquiterpene lactones, piptocarphin may induce apoptosis through the intrinsic pathway and inhibition of the pro-survival NF-κB pathway.[1][9]

G pipto Piptocarphin ros ↑ ROS Production pipto->ros Induces nfkb_path NF-κB Pathway pipto->nfkb_path Inhibits mito Mitochondrial Stress ros->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis cell_survival Cell Survival & Proliferation nfkb_path->cell_survival

References

Application Notes and Protocols for In Vivo Studies of 4'-Hydroxypiptocarphin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxypiptocarphin A is a novel compound with putative anti-inflammatory properties. Establishing its efficacy and safety profile through robust in vivo studies is a critical step in its development as a potential therapeutic agent. This document provides detailed application notes and standardized protocols for evaluating the anti-inflammatory activity, pharmacokinetic profile, and preliminary toxicity of this compound using established animal models. The following protocols are based on standard methodologies for the preclinical assessment of novel anti-inflammatory compounds.

Anti-Inflammatory Activity: Animal Models

The selection of an appropriate animal model is crucial for elucidating the anti-inflammatory potential of this compound. Here, we detail three widely used models: the carrageenan-induced paw edema model in rats for acute localized inflammation, the lipopolysaccharide (LPS)-induced systemic inflammation model in mice, and a high-throughput zebrafish larvae inflammation assay.

Carrageenan-Induced Paw Edema in Rats (Acute Localized Inflammation)

This model is a benchmark for evaluating acute inflammation and is highly sensitive to non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit prostaglandin synthesis.[1][2][3]

Experimental Workflow:

G cluster_acclimatization Acclimatization (7 days) cluster_experiment Experimental Day (Day 0) cluster_analysis Data Analysis Acclimatize House rats in standard conditions (12h light/dark, 22±1°C) Fasting Fast rats overnight (water ad libitum) Baseline Measure baseline paw volume (Plethysmometer) Fasting->Baseline Dosing Administer Vehicle, this compound, or Positive Control (p.o.) Baseline->Dosing Carrageenan Inject 1% Carrageenan (0.1 mL) into sub-plantar region of right hind paw Dosing->Carrageenan Measurement Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection Carrageenan->Measurement CalculateEdema Calculate Paw Edema Volume (V_t - V_0) Measurement->CalculateEdema CalculateInhibition Calculate Percentage Inhibition of Edema CalculateEdema->CalculateInhibition

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Experimental Protocol:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g) are used.[4] Animals should be acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly assigned to groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% CMC-Na in saline)

    • This compound (e.g., 10, 30, 100 mg/kg, p.o.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

  • Procedure: a. Fast animals overnight with free access to water. b. Measure the initial volume of the right hind paw (V₀) using a plethysmometer.[2][5] c. Administer the test compound, vehicle, or positive control orally (p.o.) by gavage. d. One hour after administration, induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar surface of the right hind paw.[5][6][7] e. Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[2][5]

  • Data Analysis:

    • Paw Edema (mL): Edema = Vₜ - V₀

    • Percentage Inhibition (%): [(Edemacontrol - Edematreated) / Edemacontrol] x 100

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)Paw Edema at 3h (mL) (Mean ± SEM)% Inhibition at 3h
Vehicle Control (0.5% CMC-Na)-0.85 ± 0.06-
This compound100.64 ± 0.0524.7%
This compound300.41 ± 0.04**51.8%
This compound1000.25 ± 0.03 70.6%
Indomethacin (Positive Control)100.22 ± 0.0274.1%
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control
LPS-Induced Systemic Inflammation in Mice

This model mimics systemic inflammation by activating Toll-like receptor 4 (TLR4) and is useful for assessing the effect of compounds on pro-inflammatory cytokine production.[8][9]

Experimental Protocol:

  • Animals: Male C57BL/6 or BALB/c mice (8-10 weeks old) are used.[4]

  • Grouping: Animals are randomly assigned to groups (n=6-8 per group):

    • Saline Control (i.p.)

    • LPS + Vehicle (p.o.)

    • LPS + this compound (e.g., 10, 30, 100 mg/kg, p.o.)

    • LPS + Dexamethasone (1 mg/kg, i.p.)

  • Procedure: a. Administer the test compound or vehicle orally one hour prior to LPS challenge. b. Induce systemic inflammation by injecting Lipopolysaccharide (LPS from E. coli) intraperitoneally (i.p.) at a dose of 0.5-1 mg/kg.[10][11] c. Collect blood via cardiac puncture at a specified time point (e.g., 2 or 4 hours post-LPS) under terminal anesthesia. d. Harvest organs such as the liver and lungs for further analysis (e.g., histology, gene expression).

  • Data Analysis:

    • Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA kits.

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL) (Mean ± SEM)Serum IL-6 (pg/mL) (Mean ± SEM)
Saline Control-55 ± 1240 ± 9
LPS + Vehicle-2150 ± 1801850 ± 150
LPS + this compound301280 ± 110 1020 ± 95
LPS + this compound100750 ± 65 580 ± 50
LPS + Dexamethasone1480 ± 40 310 ± 35
*p<0.05, **p<0.01, ***p<0.001 vs. LPS + Vehicle
Chemically-Induced Inflammation in Zebrafish Larvae

This high-throughput model is excellent for early-stage screening. Tissue damage induced by copper sulfate leads to a rapid and quantifiable innate immune response, primarily neutrophil and macrophage recruitment.[12][13][14]

Experimental Protocol:

  • Animals: Transgenic zebrafish larvae expressing fluorescent leukocytes (e.g., Tg(mpx:GFP) for neutrophils) at 3 days post-fertilization (dpf) are used.[15]

  • Procedure: a. Distribute single larvae into individual wells of a 96- or 384-well plate containing embryo medium.[13] b. Pre-incubate larvae with this compound at various concentrations for 1-2 hours. c. Induce inflammation by adding copper sulfate (CuSO₄) to a final concentration of 10 µM, which selectively damages neuromast cells.[12] d. After a 2-hour incubation, wash out the copper and compound. e. Image the larvae using automated fluorescence microscopy to quantify the number of fluorescent leukocytes recruited to the damaged neuromasts.

  • Data Analysis:

    • Count the number of fluorescent cells in a defined region of interest (e.g., posterior lateral line).

    • Calculate the percentage reduction in leukocyte migration compared to the vehicle-treated, copper-exposed group.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, which helps in dose selection and interpretation of efficacy and toxicity data.[16][17]

Experimental Workflow:

G cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis Fasting Fast rats overnight IV_Dose Administer IV bolus dose (e.g., 2 mg/kg) Fasting->IV_Dose PO_Dose Administer Oral Gavage dose (e.g., 20 mg/kg) Fasting->PO_Dose DosingPrep Prepare dosing formulations (IV and PO) DosingPrep->IV_Dose DosingPrep->PO_Dose Sampling Collect serial blood samples (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) IV_Dose->Sampling PO_Dose->Sampling Processing Process blood to plasma Store at -80°C Sampling->Processing LCMS Quantify drug concentration (LC-MS/MS) Processing->LCMS PK_Calc Calculate PK parameters (Cmax, Tmax, AUC, T1/2, F%) LCMS->PK_Calc

Caption: Workflow for a Rodent Pharmacokinetic Study.

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats (200-250 g) with cannulated jugular veins are used for serial blood sampling.

  • Grouping:

    • Intravenous (IV) group (n=4): 2 mg/kg dose.

    • Oral (PO) group (n=4): 20 mg/kg dose.

  • Procedure: a. Fast animals overnight before dosing. b. Administer this compound as a single bolus via the tail vein (IV group) or by oral gavage (PO group). c. Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-dose and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into heparinized tubes.[18] d. Centrifuge blood to separate plasma and store plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.

  • Data Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[19]

Hypothetical Pharmacokinetic Data:

ParameterIV Administration (2 mg/kg)Oral Administration (20 mg/kg)
Cₘₐₓ (ng/mL)1250 (at 5 min)850
Tₘₐₓ (h)-1.0
AUC₀₋ₜ (ng·h/mL)18754650
AUC₀₋ᵢₙf (ng·h/mL)19104780
T₁/₂ (h)3.54.2
CL (L/h/kg)1.05-
Vd (L/kg)5.3-
Oral Bioavailability (F%)-25.0%

Preliminary Toxicity Studies

Toxicity studies are performed to identify potential adverse effects and determine a safe dose range for subsequent studies.[20]

Single-Dose Acute Oral Toxicity Study

This study aims to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[20]

Experimental Protocol:

  • Animals: Sprague-Dawley rats (5 per sex per group).

  • Procedure: a. Administer a single high dose of this compound (e.g., 2000 mg/kg) by oral gavage to one group, and vehicle to a control group. A limit test approach is often used first.[21] b. Observe animals for mortality, clinical signs of toxicity (e.g., changes in behavior, posture, respiration), and body weight changes for 14 days.[22][23] c. At day 14, perform a gross necropsy on all animals.

Hypothetical Data Presentation:

Dose (mg/kg)SexMortalityClinical SignsBody Weight Change (Day 14 vs Day 1)Gross Necropsy Findings
0 (Vehicle)Male0/5None observed+25 gNo abnormalities
0 (Vehicle)Female0/5None observed+18 gNo abnormalities
2000Male0/5Mild lethargy observed 1-4 hours post-dose, resolved+22 gNo abnormalities
2000Female0/5Mild lethargy observed 1-4 hours post-dose, resolved+16 gNo abnormalities
Repeated-Dose 28-Day Oral Toxicity Study

This study provides information on health hazards arising from repeated exposure and helps establish a No-Observed-Adverse-Effect Level (NOAEL), following OECD Guideline 407.[24][25]

Experimental Protocol:

  • Animals: Sprague-Dawley rats (10 per sex per group).

  • Grouping:

    • Vehicle Control

    • Low Dose (e.g., 50 mg/kg/day)

    • Mid Dose (e.g., 250 mg/kg/day)

    • High Dose (e.g., 1000 mg/kg/day)

  • Procedure: a. Administer the compound or vehicle by oral gavage daily for 28 consecutive days. b. Monitor clinical signs daily and body weight weekly. c. At the end of the study, collect blood for hematology and clinical chemistry analysis. d. Conduct a full necropsy, weigh major organs, and perform histopathological examination of key tissues.[24][26]

Signaling Pathway Visualization:

While the precise mechanism of this compound is unknown, flavonoids often target key inflammatory pathways like NF-κB and MAPK.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines gene transcription HPA This compound HPA->IKK Putative Inhibition

Caption: Putative Inhibition of the NF-κB Signaling Pathway.

References

Application Notes and Protocols for 4'-Hydroxypiptocarphin A in Anti-Inflammatory Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the anti-inflammatory properties of 4'-Hydroxypiptocarphin A is limited in publicly available scientific literature. The following application notes and protocols are based on the established anti-inflammatory activities of structurally related sesquiterpene lactones isolated from the Vernonia genus, the same plant genus from which this compound is derived. The methodologies and expected outcomes are extrapolated from studies on similar compounds and should be adapted and validated for this compound in specific experimental settings.

Introduction

This compound is a sesquiterpenoid, specifically a sesquiterpene lactone, isolated from Vernonia volkameriifolia. Sesquiterpene lactones are a class of natural products well-documented for their diverse biological activities, including potent anti-inflammatory effects. The primary mechanism of action for many sesquiterpene lactones involves the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). By inhibiting these pathways, this compound is hypothesized to reduce the production of inflammatory mediators, thereby attenuating the inflammatory response.

These application notes provide a framework for investigating the anti-inflammatory potential of this compound, from initial in vitro screening to more complex mechanistic studies.

Data Presentation: Expected Anti-Inflammatory Effects

The following tables summarize the anticipated quantitative effects of this compound on various inflammatory markers, based on data from related sesquiterpene lactones. These are hypothetical data points and should be replaced with experimental findings.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages

Concentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)
115 ± 312 ± 210 ± 2
545 ± 540 ± 435 ± 3
1075 ± 670 ± 565 ± 4
2590 ± 485 ± 380 ± 2

Table 2: Effect of this compound on Inflammatory Enzyme Expression in LPS-Stimulated Macrophages

Concentration (µM)iNOS Protein Expression (relative to control)COX-2 Protein Expression (relative to control)
10.85 ± 0.050.88 ± 0.04
50.50 ± 0.040.55 ± 0.03
100.25 ± 0.030.30 ± 0.02
250.10 ± 0.020.15 ± 0.01

Signaling Pathways

The anti-inflammatory effects of sesquiterpene lactones are predominantly mediated through the inhibition of the NF-κB and MAPK signaling pathways.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->Genes Induces Transcription Hydroxypiptocarphin This compound Hydroxypiptocarphin->IKK Inhibits MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Genes AP1->Genes Hydroxypiptocarphin This compound Hydroxypiptocarphin->TAK1 Inhibits In_Vitro_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis Seed Seed RAW 264.7 cells Incubate1 Incubate 24h Seed->Incubate1 Pretreat Pre-treat with This compound (1h) Incubate1->Pretreat Stimulate Stimulate with LPS (24h) Pretreat->Stimulate Collect Collect Supernatant & Cell Lysates Stimulate->Collect ELISA ELISA for Cytokines (TNF-α, IL-6) Collect->ELISA Griess Griess Assay for Nitric Oxide Collect->Griess Western Western Blot for iNOS, COX-2, p-p65, p-p38 Collect->Western

Piptocarphins in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piptocarphins are a class of sesquiterpene lactones, natural compounds that have garnered significant interest in the field of drug discovery due to their diverse biological activities. While research on piptocarphins is ongoing, studies on structurally related compounds, such as leptocarpin, have revealed potent anticancer, anti-inflammatory, and antiparasitic properties. This document provides an overview of the potential applications of piptocarphins in drug discovery, with a focus on their cytotoxic and anti-inflammatory effects. Detailed protocols for key experiments are provided to guide researchers in the evaluation of these and similar compounds.

Biological Activities and Potential Applications

Piptocarphins and related sesquiterpene lactones exhibit a range of biological activities that make them attractive candidates for drug development.

  • Anticancer Activity: Piptocarphins are anticipated to possess cytotoxic effects against various cancer cell lines. This activity is often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB and STAT3 pathways.

  • Anti-inflammatory Effects: Chronic inflammation is a key factor in the development of numerous diseases. Piptocarphins may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators, potentially through the modulation of the NF-κB signaling pathway.

  • Antiparasitic Activity: Sesquiterpene lactones have shown promise as antiparasitic agents. Piptocarphins may be effective against various parasites, such as those responsible for Chagas disease (Trypanosoma cruzi) and leishmaniasis (Leishmania spp.).

Data Presentation

While specific quantitative data for piptocarphins are still emerging, the following table summarizes the cytotoxic activity of the structurally similar sesquiterpene lactone, leptocarpin, against various cancer cell lines. This data can serve as a reference for the expected potency of piptocarphins.

CompoundCell LineAssayActivity MetricValueReference
LeptocarpinHT-29 (Colon Cancer)Sulforhodamine BIC503.0 - 8.8 µg/mL[1][2]
LeptocarpinPC-3 (Prostate Cancer)Sulforhodamine BIC503.0 - 8.8 µg/mL[1][2]
LeptocarpinMCF-7 (Breast Cancer)Sulforhodarmed BIC503.0 - 8.8 µg/mL[1][2]
LeptocarpinVarious Cancer Cell LinesNot SpecifiedIC502.0 - 6.4 µM[3]

Signaling Pathways

The biological activities of piptocarphins and related compounds are often mediated through the modulation of key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cancer.[4][5][6] Piptocarphins are expected to inhibit this pathway, leading to their anti-inflammatory and anticancer effects.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylation NFkB NF-κB IkB->NFkB IkB_P P-IκB IkB->IkB_P NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Proteasome Proteasome IkB_P->Proteasome Degradation Piptocarphin Piptocarphin Piptocarphin->IKK_Complex Inhibition DNA DNA NFkB_nucleus->DNA Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation P_STAT3 P-STAT3 STAT3->P_STAT3 STAT3_Dimer STAT3 Dimer P_STAT3->STAT3_Dimer Dimerization STAT3_Dimer_nucleus STAT3 Dimer STAT3_Dimer->STAT3_Dimer_nucleus Translocation Piptocarphin Piptocarphin Piptocarphin->JAK Inhibition DNA DNA STAT3_Dimer_nucleus->DNA Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Experimental_Workflow Start Start Compound_Isolation Isolation/Synthesis of Piptocarphins Start->Compound_Isolation Cytotoxicity_Screening Cytotoxicity Screening (SRB Assay) Compound_Isolation->Cytotoxicity_Screening Anti_inflammatory_Screening Anti-inflammatory Screening (In vivo/In vitro) Compound_Isolation->Anti_inflammatory_Screening Antiparasitic_Screening Antiparasitic Screening (In vitro) Compound_Isolation->Antiparasitic_Screening Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Screening->Mechanism_of_Action Anti_inflammatory_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization Antiparasitic_Screening->Lead_Optimization NFkB_Assay NF-κB Inhibition Assay (Luciferase Reporter) Mechanism_of_Action->NFkB_Assay STAT3_Assay STAT3 Phosphorylation (Western Blot) Mechanism_of_Action->STAT3_Assay NFkB_Assay->Lead_Optimization STAT3_Assay->Lead_Optimization End End Lead_Optimization->End

References

Techniques for Measuring 4'-Hydroxypiptocarphin A Solubility: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the aqueous solubility of 4'-Hydroxypiptocarphin A, a critical parameter in drug discovery and development. The choice of method depends on the stage of research, available resources, and the type of solubility data required. This document outlines two primary methods: the gold-standard Shake-Flask method for thermodynamic solubility and a High-Throughput Screening (HTS) method for kinetic solubility.

Introduction to Solubility in Drug Discovery

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that significantly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] Poor aqueous solubility can lead to low bioavailability, hindering the development of promising therapeutic agents.[3][4] Therefore, accurate measurement of solubility is essential in early drug discovery and lead optimization.[5][6]

There are two main types of solubility measurements relevant to drug discovery:

  • Thermodynamic Solubility: This is the maximum concentration of a substance that can dissolve in a solvent at equilibrium under specific conditions of temperature and pressure.[7][8] It represents the true solubility of the compound and is typically determined using the Shake-Flask method.[9][10]

  • Kinetic Solubility: This is determined by dissolving the compound in an organic solvent (like DMSO) and then adding this solution to an aqueous buffer.[6][8][11] The concentration at which the compound precipitates is its kinetic solubility. This method is faster and more amenable to high-throughput screening (HTS).[11][12][13]

Given that this compound is a complex organic molecule, it is likely to exhibit poor aqueous solubility. The following protocols are designed to address the challenges associated with measuring the solubility of such hydrophobic compounds.

Data Presentation

Quantitative solubility data for this compound should be meticulously recorded and presented for clear comparison. The following table provides a template for summarizing experimental results.

Parameter Shake-Flask Method (Thermodynamic Solubility) High-Throughput Screening (Kinetic Solubility)
Solvent/Buffer Phosphate-Buffered Saline (PBS), pH 7.4Phosphate-Buffered Saline (PBS), pH 7.4 with 1% DMSO
Temperature (°C) 25°C and 37°C25°C
Equilibration Time 24 hours, 48 hours, 72 hours2 hours
Solubility (µg/mL) [Insert experimental data][Insert experimental data]
Solubility (µM) [Insert experimental data][Insert experimental data]
Standard Deviation [Insert experimental data][Insert experimental data]
Analytical Method HPLC-UV, LC-MSNephelometry, UV-Vis Spectroscopy

Experimental Protocols

Shake-Flask Method for Thermodynamic Solubility Determination

The shake-flask method is a widely recognized and reliable technique for measuring thermodynamic solubility.[9] It involves adding an excess amount of the solid compound to a solvent and shaking it until equilibrium is reached.

Materials:

  • This compound (solid powder)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)

  • Volumetric flasks and pipettes

  • Analytical balance

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials containing a known volume of PBS (e.g., 1 mL). The excess solid should be visually apparent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).[14]

    • Shake the vials at a constant speed for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.[14] The concentration of the solution should be measured at different time points until it remains constant.[14]

  • Sample Collection and Preparation:

    • After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated HPLC-UV or LC-MS method.

  • Data Analysis:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility of this compound in µg/mL or µM based on the calibration curve and the dilution factor.

Workflow Diagram:

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis start Start add_excess Add excess 4'-HPCA to PBS start->add_excess seal_vials Seal Vials add_excess->seal_vials shake Shake at constant temperature (24-72h) seal_vials->shake settle Allow solid to settle shake->settle withdraw Withdraw supernatant settle->withdraw filter Filter (0.22 µm) withdraw->filter dilute Dilute sample filter->dilute analyze Analyze via HPLC/LC-MS dilute->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for Thermodynamic Solubility Measurement via Shake-Flask Method.

High-Throughput Screening (HTS) Method for Kinetic Solubility Determination

This method is suitable for early-stage drug discovery where a large number of compounds need to be screened quickly.[12] It typically relies on detecting the precipitation of the compound from a supersaturated solution. Laser nephelometry, which measures the light scattered by suspended particles, is a common detection technique.[15][16]

Materials:

  • This compound stock solution in Dimethyl Sulfoxide (DMSO) (e.g., 10 mM)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates

  • Automated liquid handler (optional, but recommended for high throughput)

  • Plate reader with nephelometry or UV-Vis capabilities

  • Plate shaker

Protocol:

  • Preparation of Compound Dilution Series:

    • In a 96-well plate, prepare a serial dilution of the this compound DMSO stock solution.

  • Addition to Aqueous Buffer:

    • Transfer a small volume (e.g., 1-5 µL) of each DMSO solution from the dilution series to a corresponding well of a new 96-well plate containing a larger volume of PBS (e.g., 100-200 µL). This is often done rapidly to induce precipitation. The final DMSO concentration should be kept low (e.g., ≤ 1%) to minimize its effect on solubility.

  • Incubation and Precipitation:

    • Seal the plate and shake it for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow for precipitation to occur.

  • Detection of Precipitation:

    • Measure the turbidity or light scattering of each well using a nephelometer. Alternatively, absorbance can be measured with a UV-Vis plate reader.

  • Data Analysis:

    • The kinetic solubility is determined as the concentration at which a significant increase in the nephelometric signal (or absorbance) is observed, indicating the formation of a precipitate.

    • This can be determined by plotting the signal against the compound concentration and identifying the inflection point.

Workflow Diagram:

HTS_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis start Start stock_sol Prepare 4'-HPCA stock in DMSO start->stock_sol serial_dil Create serial dilution in 96-well plate stock_sol->serial_dil transfer Transfer DMSO solution to PBS in new plate serial_dil->transfer incubate Incubate with shaking (e.g., 2 hours) transfer->incubate measure Measure turbidity via Nephelometry/UV-Vis incubate->measure plot Plot signal vs. concentration measure->plot determine Determine precipitation point plot->determine end_node End determine->end_node Solubility_Factors cluster_properties Compound Properties cluster_conditions Experimental Conditions cluster_outcomes Impact on Drug Development lipophilicity Lipophilicity (LogP) solubility Aqueous Solubility of This compound lipophilicity->solubility mol_weight Molecular Weight mol_weight->solubility crystal_form Crystal Form (Polymorphism) crystal_form->solubility pka pKa pka->solubility ph pH of Solvent ph->solubility temperature Temperature temperature->solubility cosolvents Presence of Co-solvents cosolvents->solubility bioavailability Oral Bioavailability solubility->bioavailability formulation Formulation Development solubility->formulation adme ADME Properties solubility->adme toxicity Toxicity Studies solubility->toxicity

References

Application Notes: Formulation of 4'-Hydroxypiptocarphin A for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed guidelines and protocols for the preparation and formulation of 4'-Hydroxypiptocarphin A for use in various biological assays. Proper formulation is critical for obtaining accurate, reproducible, and meaningful results.

Product Information
  • Compound Name: this compound

  • Chemical Class: Sesquiterpene Lactone

  • Molecular Formula: C₂₁H₂₆O₁₀

  • Molecular Weight: 438.429 g/mol [1][2]

  • CAS Number: 103994-39-4[1][2]

Overview of Biological Activity

This compound belongs to the sesquiterpene lactone (STL) class of natural products. STLs are well-documented for a wide range of biological activities, including potent anti-inflammatory and cytotoxic effects.[3][4] The biological activity is often attributed to the α-methylene-γ-lactone group, which can act as a Michael acceptor, forming covalent bonds with nucleophilic residues in target proteins.[5][6]

  • Anti-Inflammatory Activity: The primary anti-inflammatory mechanism for many STLs involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] STLs can interfere with this pathway by preventing the degradation of the inhibitory proteins IκBα and IκBβ or by directly alkylating the p65 subunit of NF-κB, which blocks its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[7][9]

  • Anticancer/Cytotoxic Activity: STLs have demonstrated significant cytotoxicity against various cancer cell lines.[3][4][5] This activity is linked to their ability to induce apoptosis, inhibit cell proliferation, and sensitize tumor cells to other treatments.

Physicochemical Properties and Solubility

This compound is a complex, oxygenated molecule that is sparingly soluble in aqueous solutions. Commercial suppliers often provide this compound pre-dissolved in dimethyl sulfoxide (DMSO), indicating its hydrophobic nature.[1]

  • Aqueous Solubility: Poor

  • Recommended Solvents for Stock Solutions: Dimethyl sulfoxide (DMSO), Ethanol, Dimethylformamide (DMF).

  • Storage: Store stock solutions at -20°C or -80°C to maintain stability.[1] Avoid repeated freeze-thaw cycles.

Quantitative Data for Representative Sesquiterpene Lactones

While specific quantitative bioactivity data for this compound is not widely published, the following table summarizes data for other well-studied sesquiterpene lactones to provide a contextual baseline for expected potency in biological assays.

CompoundAssay TypeCell Line / ModelEndpointResult (IC₅₀ / GI₅₀)Reference
Helenalin DerivativeAntiproliferativeVarious Cancer LinesGI₅₀0.15 - 0.59 µM[3]
CostunolideCytotoxicityOVCAR-3 (Ovarian)CD₅₀1.6 - 3.5 µg/mL[5]
DehydrocostuslactoneCytotoxicityHepG2, HeLa, OVCAR-3CD₅₀1.6 - 3.5 µg/mL[5]
InulicinAnti-inflammatoryLPS-stimulated RAW264.7NO Production~10 µM[10]
ErgolideNF-κB InhibitionTPA-stimulated HeLaNF-κB Reporter~5 µM[8]

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition. CD₅₀: Half-maximal cytotoxic dose.

Experimental Protocols & Visualized Workflows

Signaling Pathway: NF-κB Inhibition

A key mechanism for the anti-inflammatory effects of sesquiterpene lactones is the inhibition of the NF-κB pathway. The diagram below illustrates the canonical pathway and the points of inhibition by these compounds.

NFkB_Pathway cluster_stimulus Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFα TNFα Receptor Receptor (TNFR/TLR) TNFα->Receptor LPS LPS LPS->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_complex p65/p50/IκBα (Inactive) IkB->NFkB_complex binds p65_p50_active p65/p50 (Active) IkB->p65_p50_active degrades & releases p65 p65 p65->NFkB_complex binds p50 p50 p50->NFkB_complex binds STL This compound (Sesquiterpene Lactone) STL->IKK inhibits STL->p65 alkylates/ inhibits p65_p50_nuc p65/p50 p65_p50_active->p65_p50_nuc translocates DNA DNA (κB sites) p65_p50_nuc->DNA binds Transcription Gene Transcription (e.g., COX-2, iNOS, Cytokines) DNA->Transcription initiates

Caption: NF-κB signaling pathway and points of inhibition by sesquiterpene lactones.

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for most biological assays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed.

    • Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example for 1 mL of 10 mM stock: Mass (mg) = 0.010 mol/L × 0.001 L × 438.429 g/mol × 1000 mg/g = 4.38 mg

  • Weigh Compound: Accurately weigh the calculated mass of the compound using an analytical balance and place it into a sterile vial.

  • Add Solvent: Add the desired volume of DMSO (e.g., 1 mL) to the vial containing the compound.

  • Dissolve: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation and avoid multiple freeze-thaw cycles. Protect from light.

Protocol 2: Formulation for In Vitro Cell-Based Assays

This protocol details the preparation of working solutions from the DMSO stock for treating cells in culture. The key objective is to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM Stock Solution of this compound in DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Sterile serological pipettes and pipette tips

  • Sterile microcentrifuge tubes

  • Cell culture plates (e.g., 96-well)

Procedure:

  • Determine Final Concentrations: Decide on the range of final concentrations required for the experiment (e.g., 0.1, 1, 10, 50 µM).

  • Prepare Intermediate Dilutions (if necessary): For low final concentrations, it is often necessary to first create an intermediate dilution from the 10 mM stock.

    • Example: To make a 100 µM intermediate solution, dilute the 10 mM stock 1:100 in cell culture medium (e.g., 2 µL of stock into 198 µL of medium).

  • Prepare Final Working Solutions: Serially dilute the stock or intermediate solution into the final volume of cell culture medium that will be added to the cells.

    • Crucial: Ensure the final concentration of DMSO is consistent across all treatment groups, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.5%, and ideally ≤ 0.1%).

    • Example for a 10 µM final concentration in a 100 µL well volume: Add 0.1 µL of the 10 mM stock solution directly to the well containing 99.9 µL of cells in medium. This results in a final DMSO concentration of 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the compound) to control wells. This is essential to differentiate the compound's effects from those of the solvent.

  • Treatment: Add the prepared working solutions to the cells and incubate for the desired duration.

InVitro_Workflow start Start: this compound (Solid Powder) stock Prepare 10 mM Stock in DMSO (Protocol 1) start->stock dilute Prepare Serial Dilutions in Culture Medium stock->dilute vehicle Prepare Vehicle Control (Medium + same % DMSO) stock->vehicle seed Seed cells in multi-well plate incubate1 Incubate cells (e.g., 24h to allow attachment) seed->incubate1 treat Treat Cells with Compound and Vehicle Control incubate1->treat dilute->treat vehicle->treat incubate2 Incubate for Exposure Time (e.g., 24, 48, 72h) treat->incubate2 assay Perform Viability/Target Assay (e.g., MTT, Western Blot, ELISA) incubate2->assay analyze Data Analysis (Calculate IC50, etc.) assay->analyze

Caption: Experimental workflow for a typical in vitro cytotoxicity or bioactivity assay.

Protocol 3: General Formulation for In Vivo Animal Studies

Due to its poor aqueous solubility, this compound cannot be directly dissolved in saline for in vivo use. A common approach is to create a co-solvent/surfactant-based suspension for intraperitoneal (i.p.) or intravenous (i.v.) administration. Note: This is a general protocol; formulation must be optimized and tested for stability and tolerability for each specific animal model and administration route.

Vehicle Composition (Example):

  • 5-10% DMSO or Ethanol (Co-solvent)

  • 5-10% Tween® 80 or Kolliphor® EL (Surfactant)

  • 80-90% Phosphate-Buffered Saline (PBS) or Saline (Aqueous Base)

Procedure:

  • Dissolve Compound: In a sterile tube, dissolve the required amount of this compound in the co-solvent (e.g., DMSO). Vortex until fully dissolved.

  • Add Surfactant: Add the surfactant (e.g., Tween® 80) to the DMSO/compound mixture. Vortex thoroughly to ensure a homogenous solution. This step is critical for preventing precipitation in the next step.

  • Add Aqueous Base: Slowly add the PBS or saline to the mixture, vortexing continuously during the addition. The final solution may be a clear solution or a fine, homogenous suspension.

  • Final Preparation: Ensure the final formulation is at room temperature or 37°C before administration. Administer the dose based on the animal's body weight (mg/kg).

  • Vehicle Control: A separate formulation containing the exact same vehicle composition (e.g., 10% DMSO, 10% Tween® 80, 80% Saline) but without the compound must be prepared and administered to the control group of animals.

InVivo_Workflow start Start: Weigh required mass of this compound step1 1. Dissolve compound in co-solvent (e.g., DMSO). Vortex thoroughly. start->step1 step2 2. Add surfactant (e.g., Tween 80) to the mixture. Vortex to combine. step1->step2 step3 3. Slowly add aqueous base (e.g., Saline) while vortexing to form a suspension/emulsion. step2->step3 step4 4. Prepare vehicle control (same formulation without compound). step3->step4 step5 5. Administer to animals (e.g., i.p. injection) based on body weight. step4->step5 end End: Monitor for therapeutic effects and toxicity. step5->end

Caption: Workflow for preparing a co-solvent/surfactant-based in vivo formulation.

References

Troubleshooting & Optimization

Technical Support Center: Isolation of 4'-Hydroxypiptocarphin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the isolation of 4'-Hydroxypiptocarphin A, a sesquiterpene lactone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the isolation and purification of this compound and other related sesquiterpene lactones.

Issue 1: Low Yield of Target Compound in the Crude Extract

  • Question: We are obtaining a very low yield of this compound in our initial crude extract from Piptocarpha quadrangularis. What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors, from the plant material itself to the extraction method. Here are some troubleshooting steps:

    • Plant Material: The concentration of secondary metabolites like this compound can vary depending on the age of the plant, the season of collection, and environmental conditions. Ensure you are using the correct plant part (e.g., leaves, aerial parts) as specified in the literature for containing the highest concentration of the target compound.

    • Extraction Solvent: The polarity of the extraction solvent is crucial. Sesquiterpene lactones are typically of medium polarity. Using a solvent that is too polar (e.g., high percentage of water) or too nonpolar (e.g., hexane) may result in inefficient extraction. A common starting point is methanol or ethanol, followed by liquid-liquid partitioning to enrich the fraction containing the target compound.

    • Extraction Method: Maceration is a common method, but techniques like sonication or Soxhlet extraction can improve efficiency. However, be cautious with heat in Soxhlet extraction, as some sesquiterpene lactones can be thermolabile.

    • Compound Degradation: Sesquiterpene lactones can be susceptible to degradation, especially at elevated temperatures or non-neutral pH.[1] Ensure extractions are performed at room temperature or below and that the pH of the solvent is close to neutral.

Issue 2: Co-elution of Impurities during Column Chromatography

  • Question: We are struggling to separate this compound from other closely related compounds using silica gel column chromatography. The fractions are consistently impure. What can we do?

  • Answer: Co-elution is a common challenge when dealing with complex natural product extracts. Here are some strategies to improve separation:

    • Optimize the Mobile Phase: A systematic approach to optimizing the solvent system is key. Start with a nonpolar solvent and gradually increase the polarity. Thin Layer Chromatography (TLC) is an invaluable tool for quickly testing different solvent systems to find the one that provides the best separation of your target compound from impurities.

    • Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider alternative stationary phases. For polar compounds, reverse-phase chromatography (e.g., C18) can be effective. Other options include alumina or Sephadex LH-20, which separates based on molecular size.

    • Advanced Chromatographic Techniques: For particularly challenging separations, consider high-performance liquid chromatography (HPLC) or counter-current chromatography (CCC).[2] HPLC offers higher resolution, while CCC is a liquid-liquid technique that minimizes the risk of compound degradation on a solid stationary phase.

Issue 3: Degradation of this compound During Isolation

  • Question: We suspect our target compound is degrading during the purification process. What are the signs of degradation and how can we prevent it?

  • Answer: Degradation can manifest as the appearance of new spots on a TLC plate over time, a decrease in the expected yield, or changes in the spectroscopic data of the "purified" compound. Sesquiterpene lactones, particularly those with ester side chains, can be sensitive to pH and temperature.[1]

    • pH Control: Avoid strongly acidic or basic conditions. It has been shown that sesquiterpene lactones with side chains can lose them at a pH of 7.4, while they remain stable at a pH of 5.5.[1] If possible, work with buffered solutions or ensure your solvents are neutral.

    • Temperature Control: Perform all extraction and purification steps at room temperature or, if possible, in a cold room. Avoid prolonged heating, such as during solvent evaporation. Use a rotary evaporator at a low temperature.

    • Light Sensitivity: Some natural products are light-sensitive. It is good practice to protect your samples from direct light by using amber glassware or covering your flasks with aluminum foil.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical starting material for isolating this compound?

    • A1: this compound is a sesquiterpene lactone that has been isolated from plants of the Asteraceae family, such as Piptocarpha quadrangularis. The aerial parts of the plant are typically used for extraction.

  • Q2: What type of chromatography is best suited for the final purification of this compound?

    • A2: For the final purification step to obtain a high-purity compound, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice. A reverse-phase C18 column with a mobile phase of methanol and water or acetonitrile and water is a common starting point.

  • Q3: How can I confirm the identity and purity of my isolated this compound?

    • A3: The identity of the isolated compound should be confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Purity can be assessed by HPLC with a photodiode array (PDA) detector, which can also provide information about the UV absorbance of the compound.

  • Q4: Are there any known safety precautions I should take when handling sesquiterpene lactones?

    • A4: Many sesquiterpene lactones exhibit biological activity and some can be cytotoxic. It is important to handle these compounds with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a fume hood.

Data Presentation

Isolation Step Parameter Conventional Method Expected Outcome & Challenges Advanced/Optimized Method Expected Improvement
Extraction YieldMaceration with MethanolLow to moderate yield; co-extraction of polar impurities.Sonication-assisted extraction or Supercritical Fluid Extraction (SFE)Higher yield in a shorter time; SFE can be more selective.
Fractionation Enrichment of TargetLiquid-Liquid PartitioningGood enrichment but can be labor-intensive and use large solvent volumes.Solid-Phase Extraction (SPE)Faster, uses less solvent, and can provide cleaner fractions.
Purification PuritySilica Gel Column ChromatographyModerate purity; risk of co-elution with similar compounds and degradation.Preparative HPLC or Counter-Current Chromatography (CCC)High purity (>95%); better resolution and less risk of degradation with CCC.

Experimental Protocols

A detailed experimental protocol for the original isolation of this compound is not publicly available. However, the following is a generalized protocol for the isolation of germacranolide sesquiterpene lactones from a plant source, which can be adapted for this purpose.

1. Extraction and Fractionation

  • Air-dry the aerial parts of the plant material and grind them into a coarse powder.

  • Macerate the powdered plant material with methanol (MeOH) at room temperature for 48-72 hours, with occasional shaking.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Suspend the crude MeOH extract in a mixture of MeOH and water (9:1) and perform liquid-liquid partitioning successively with hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

  • Monitor each fraction by TLC to determine which one contains the highest concentration of the target compound. Sesquiterpene lactones are often found in the CHCl₃ and EtOAc fractions.

2. Chromatographic Purification

  • Subject the enriched fraction to column chromatography on silica gel.

  • Elute the column with a gradient of increasing polarity, starting with a nonpolar solvent like hexane and gradually adding a more polar solvent like ethyl acetate or acetone.

  • Collect fractions and monitor them by TLC. Combine fractions that show a similar TLC profile and contain the target compound.

  • Further purify the combined fractions using preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water).

  • Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

Mandatory Visualization

Experimental_Workflow plant Plant Material (Piptocarpha quadrangularis) extraction Extraction (Methanol) plant->extraction partitioning Liquid-Liquid Partitioning (Hexane, Chloroform, Ethyl Acetate) extraction->partitioning silica_cc Silica Gel Column Chromatography partitioning->silica_cc prep_hplc Preparative HPLC (C18 Column) silica_cc->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: A generalized experimental workflow for the isolation of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt nfkb IκB-NF-κB akt->nfkb Inhibits IκB degradation nfkb_active NF-κB nfkb->nfkb_active IκB degradation gene_expression Gene Expression (Inflammation, Proliferation) nfkb_active->gene_expression Translocation ikb IκB stl Sesquiterpene Lactone (e.g., this compound) stl->akt Inhibition stl->nfkb Inhibition of IκB degradation

Caption: Potential signaling pathway modulation by sesquiterpene lactones.

References

Technical Support Center: 4'-Hydroxypiptocarphin A Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of 4'-Hydroxypiptocarphin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the extraction and purification process.

Frequently Asked Questions (FAQs)

Q1: What type of compound is this compound and what does that imply for extraction? A1: this compound (CAS: 103994-39-4, Formula: C21H26O10) is a sesquiterpene lactone.[1][2] The high number of oxygen atoms in its structure suggests it is a polar compound. Therefore, polar organic solvents are generally the most effective for its extraction from plant material.[3]

Q2: Which solvents are recommended for extracting this compound? A2: For polar sesquiterpene lactones, polar organic solvents such as ethanol, methanol, ethyl acetate, and acetone are recommended.[3][4] Ethanol and methanol are particularly common choices for extracting polar phytochemicals.[5][6] Mixtures of alcohol and water (e.g., 80% methanol) can also be highly effective, as they can enhance the extraction of hydrophilic compounds.[7][8]

Q3: What are the most common extraction methods for sesquiterpene lactones? A3: Traditional and effective methods include maceration, Soxhlet extraction, and percolation.[4][9] More advanced techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can also be used to improve efficiency and reduce extraction time.[4]

Q4: How can I purify the crude extract to isolate this compound? A4: High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the isolation and purification of natural products like sesquiterpene lactones from a crude extract.[10] Column chromatography using silica gel is also a standard preliminary purification step to fractionate the extract before final purification by HPLC.[4]

Q5: How should I prepare the plant material before extraction? A5: Proper preparation is a critical first step.[10] The plant material should be thoroughly dried in a well-ventilated area or a low-temperature oven (40-50°C) to prevent enzymatic degradation of the target compound.[11] After drying, the material must be ground into a fine, uniform powder to increase the surface area available for solvent penetration.[11]

Troubleshooting Guide: Low Extraction Yield

Low yield is one of the most common issues in natural product extraction. This guide provides a systematic approach to identifying and resolving the root causes.

Problem Potential Cause Recommended Solution
Low Yield of Crude Extract Improper Plant Material Preparation: Insufficient drying leads to enzymatic degradation. Inadequate grinding reduces solvent penetration.[11]Ensure plant material is thoroughly dried. Grind the material to a fine, uniform powder (e.g., 40-60 mesh).[11]
Inappropriate Solvent Choice: The solvent polarity may not be optimal for this compound.Use polar solvents like ethanol, methanol, or ethyl acetate.[3][4] Consider using an alcohol/water mixture (e.g., 80% methanol) to improve the extraction of polar compounds.[7][8]
Poor Solvent-to-Solid Ratio: An insufficient volume of solvent will not fully solubilize the target compound.[11]Increase the solvent-to-solid ratio. A common starting point is 10:1 (mL of solvent to g of plant material). Experiment to find the optimal balance between yield and solvent usage.[11]
Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature for complete diffusion.[11]Optimize extraction time and temperature. For maceration, allow for at least 24-72 hours with periodic agitation.[9] For Soxhlet, ensure at least 8-12 hours of continuous extraction.[11]
Loss of Compound During Workup Degradation During Solvent Evaporation: Sesquiterpene lactones can be heat-sensitive and may degrade if exposed to high temperatures.[4][9]Use a rotary evaporator at a controlled, low temperature (≤ 40°C) to remove the solvent.[11]
Incomplete Transfer: Significant product loss can occur during transfers between flasks and filtration apparatus.Rinse all glassware (flasks, funnels, filter paper) with fresh solvent at least three times to recover any residual compound.[12]
Loss to Mother Liquor: Using an excessive amount of solvent during crystallization or extraction can leave a large amount of the compound dissolved in the filtrate.[13]Use the minimum amount of solvent necessary for the extraction. If the mother liquor is suspected to contain a high concentration of the product, it can be concentrated and re-processed.[13]
Low Yield After Purification Incomplete Elution from Chromatography Column: The solvent system used for column chromatography may not be effectively eluting the compound from the stationary phase.[11]Perform a gradient elution, starting with a non-polar solvent and gradually increasing the polarity to ensure all compounds are eluted from the column. Monitor fractions using Thin-Layer Chromatography (TLC).
Co-elution with Impurities: The compound of interest may be eluting with other impurities, leading to a lower yield of the pure fraction.Optimize the chromatographic method (e.g., change the stationary phase, adjust the solvent gradient in HPLC) for better separation.[10]
Data Presentation: Solvent Impact on Sesquiterpene Lactone Yield

The choice of solvent significantly impacts extraction efficiency. The following data, from an extraction of the sesquiterpene lactone cynaropicrin, illustrates this relationship and can serve as a guide for solvent selection.

SolventPolarityYield (mg/g of dry weight)
EthanolPolar56.9
DichloromethaneIntermediate40.3
Ethyl AcetateIntermediate37.5
WaterHighly Polar13.6
(Data adapted from a study on Cynara cardunculus L. leaves)

Experimental Protocols

Protocol 1: Maceration for this compound Extraction

This protocol is a simple and effective method for extracting thermolabile compounds.

  • Preparation: Weigh 100 g of finely powdered, dried plant material.

  • Extraction: Place the powder in a large Erlenmeyer flask. Add 1 L of 80% methanol (a 10:1 solvent-to-solid ratio).

  • Maceration: Seal the flask and keep it at room temperature (25°C) for 72 hours. Agitate the mixture periodically (e.g., on an orbital shaker at 120 rpm) to ensure thorough extraction.

  • Filtration: After 72 hours, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Re-extraction: To maximize yield, repeat the extraction process on the plant residue with an additional 500 mL of 80% methanol for 24 hours. Filter and combine the filtrates.

  • Concentration: Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This will yield the crude extract.

  • Purification: The crude extract can be further purified using column chromatography followed by preparative HPLC.

Protocol 2: Soxhlet Extraction of this compound

This method is more efficient than maceration due to its continuous nature but uses heat, which requires caution.

  • Preparation: Place 50 g of finely powdered, dried plant material into a cellulose thimble.

  • Apparatus Setup: Place the thimble inside the main chamber of a Soxhlet extractor. Add 500 mL of ethanol to the distillation flask below.

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense, and drip into the thimble containing the plant material. Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon arm runs clear.[11]

  • Concentration: After the extraction is complete, allow the apparatus to cool. Remove the solvent from the distillation flask using a rotary evaporator at a controlled temperature (≤ 40°C) to obtain the crude extract.[11]

  • Purification: Purify the resulting crude extract using appropriate chromatographic techniques, such as column chromatography and HPLC.

Visualizations

Experimental Workflow

G cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_purify 3. Purification plant Dried Plant Material grind Grinding plant->grind powder Fine Powder grind->powder extraction Maceration or Soxhlet Extraction powder->extraction solvent Add Polar Solvent (e.g., 80% Methanol) solvent->extraction filtration Filtration extraction->filtration crude Crude Extract filtration->crude column Column Chromatography crude->column hplc Preparative HPLC column->hplc pure Pure this compound hplc->pure

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low Yield

G cluster_crude Crude Extraction Issues cluster_workup Workup & Purification Issues start Low Yield Detected q1 Was the crude extract yield low? start->q1 c1 Check Plant Material (Drying/Grinding) q1->c1 Yes w1 Check Evaporation Temp (≤ 40°C) q1->w1 No c2 Review Solvent Choice & Ratio c1->c2 c3 Optimize Extraction Time & Temperature c2->c3 end Implement Changes & Re-run c3->end w2 Review Chromatography (Solvent Gradient) w1->w2 w3 Analyze Mother Liquor for Lost Product w2->w3 w3->end

Caption: Decision tree for troubleshooting low extraction yield.

Anti-Inflammatory Signaling Pathway

G Mechanism of NF-κB Inhibition by Sesquiterpene Lactones cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf Inflammatory Stimulus (e.g., TNF-α) ikk IKK Complex tnf->ikk activates ikb_complex p50/p65-IκBα (Inactive NF-κB) ikb_p p50/p65-IκBα-P ikb_complex->ikb_p ikk->ikb_complex phosphorylates degradation IκBα Degradation ikb_p->degradation nfkb_active p50/p65 (Active NF-κB) degradation->nfkb_active releases nfkb_nuc p50/p65 nfkb_active->nfkb_nuc Translocation dna DNA nfkb_nuc->dna binds to genes Pro-inflammatory Gene Transcription dna->genes stl This compound (Sesquiterpene Lactone) stl->ikb_p Prevents Degradation stl->nfkb_nuc Directly Alkylates p65

Caption: Sesquiterpene lactones inhibit inflammation by blocking the NF-κB pathway.[7][10]

References

resolving co-eluting peaks in piptocarphin chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the chromatographic analysis of Piptocarphins.

Frequently Asked Questions (FAQs)

Q1: What are Piptocarphins and why is their chromatographic separation challenging?

Piptocarphins are a group of cytotoxic sesquiterpene lactones, a class of natural products known for their complex structures and potential therapeutic applications. The primary challenge in their chromatographic separation arises from their structural similarity. Extracts from natural sources, such as Piptocarpha species, often contain a mixture of Piptocarphin isomers and other closely related sesquiterpene lactones. These compounds can have very similar polarities and affinities for the stationary phase, leading to overlapping or co-eluting peaks in techniques like High-Performance Liquid Chromatography (HPLC).

Q2: What are the initial signs of co-eluting peaks in my chromatogram?

Identifying co-elution is the first step toward resolving it. Here are some common indicators:

  • Peak Tailing or Fronting: Asymmetrical peaks can suggest the presence of a hidden overlapping peak.

  • Peak Shoulders: A small, unresolved peak appearing on the tail or front of a larger peak is a clear sign of co-elution.

  • Broader than Expected Peaks: If a peak is significantly wider than other peaks in the chromatogram under the same conditions, it may consist of multiple unresolved compounds.

  • Inconsistent Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or Mass Spectrometer (MS), inconsistent spectra across a single peak indicate the presence of multiple components.

Q3: What are the most critical parameters to adjust to resolve co-eluting Piptocarphin peaks?

The resolution of chromatographic peaks is governed by three main factors: efficiency, selectivity, and retention factor . To resolve co-eluting peaks, you should systematically adjust parameters that influence these factors. The most impactful parameters to modify are typically the mobile phase composition and the stationary phase chemistry . Temperature and flow rate can also be optimized for finer adjustments.

Troubleshooting Guide: Resolving Co-eluting Piptocarphin Peaks

This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks in Piptocarphin chromatography.

Issue 1: Poor Resolution Between Two or More Piptocarphin Peaks

Initial Assessment:

  • Confirm Co-elution: Use a DAD to check for peak purity. If spectra are inconsistent across the peak, co-elution is likely. If an MS detector is available, look for multiple mass-to-charge ratios (m/z) under a single chromatographic peak.

  • Evaluate Peak Shape: Observe for peak shoulders, tailing, or excessive broadness.

Troubleshooting Steps:

  • Modify the Mobile Phase Composition: This is often the most effective first step to alter selectivity.[1]

    • Change the Organic Modifier: If you are using a reversed-phase method with acetonitrile, try switching to methanol or a mixture of both. The different solvent properties can alter the elution order and improve separation.

    • Adjust the Solvent Strength (Isocratic Elution): Decrease the percentage of the organic solvent in the mobile phase to increase retention times and potentially improve resolution.

    • Optimize the Gradient (Gradient Elution): If using a gradient, make it shallower. A slower increase in the organic solvent concentration over time can enhance the separation of closely eluting compounds.[2][3]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, selecting a column with a different stationary phase chemistry can provide a significant change in selectivity.[4]

    • Different Reversed-Phase Chemistry: If you are using a C18 column, consider a phenyl-hexyl or a polar-embedded phase column. These phases offer different types of interactions (e.g., π-π interactions with the phenyl-hexyl phase) that can resolve structurally similar compounds.

    • Chiral Chromatography: Piptocarphins can exist as stereoisomers (enantiomers or diastereomers) which are often difficult to separate on standard achiral columns. Using a chiral stationary phase (CSP) can be highly effective for separating these isomers.[5][6][7][8]

  • Adjust the Column Temperature: Temperature affects both solvent viscosity and the thermodynamics of analyte-stationary phase interactions.[9]

    • Decrease Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase analysis time and backpressure.

    • Increase Temperature: In some cases, increasing the temperature can improve peak shape and efficiency, leading to better separation.

  • Optimize the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but it will also lengthen the run time.[9]

Experimental Protocol: HPLC Method Development for Piptocarphin Separation

The following is a detailed methodology for developing an HPLC method to separate Piptocarphins, incorporating the troubleshooting steps mentioned above.

1. Sample Preparation:

  • Extract the plant material (e.g., leaves of Piptocarpha spp.) with a suitable solvent such as methanol or ethanol.

  • Concentrate the extract under reduced pressure.

  • Re-dissolve the dried extract in the initial mobile phase for HPLC analysis.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. Initial Chromatographic Conditions (Scouting Run):

  • HPLC System: A standard HPLC or UHPLC system with a DAD or MS detector.

  • Column: A good starting point is a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient: A broad linear gradient from 10% B to 90% B over 40 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: DAD at a wavelength where Piptocarphins absorb (e.g., determined by a UV scan of a standard, if available, or a representative wavelength such as 220 nm).

3. Method Optimization Workflow:

The following diagram illustrates a logical workflow for optimizing the separation of co-eluting Piptocarphin peaks.

Piptocarphin Chromatography Optimization Workflow start Start: Co-eluting Peaks Observed mobile_phase Step 1: Modify Mobile Phase start->mobile_phase change_organic Change Organic Modifier (e.g., ACN to MeOH) mobile_phase->change_organic Option A adjust_gradient Adjust Gradient Slope (make it shallower) mobile_phase->adjust_gradient Option B isocratic_strength Adjust Isocratic Strength (decrease %B) mobile_phase->isocratic_strength Option C eval1 Evaluate Resolution change_organic->eval1 adjust_gradient->eval1 isocratic_strength->eval1 stationary_phase Step 2: Change Stationary Phase eval1->stationary_phase Not Resolved end_success End: Peaks Resolved eval1->end_success Resolved phenyl_hexyl Try Phenyl-Hexyl or Polar-Embedded Column stationary_phase->phenyl_hexyl chiral_column Consider Chiral Column for Isomer Separation stationary_phase->chiral_column eval2 Evaluate Resolution phenyl_hexyl->eval2 chiral_column->eval2 temp_flow Step 3: Optimize Temperature & Flow Rate eval2->temp_flow Not Resolved eval2->end_success Resolved adjust_temp Adjust Temperature (e.g., 25°C to 40°C) temp_flow->adjust_temp adjust_flow Adjust Flow Rate (e.g., 1.0 to 0.8 mL/min) temp_flow->adjust_flow eval3 Evaluate Resolution adjust_temp->eval3 adjust_flow->eval3 eval3->end_success Resolved end_fail End: Further Method Development Needed eval3->end_fail Not Fully Resolved

Caption: A workflow for systematic optimization of HPLC parameters to resolve co-eluting Piptocarphin peaks.

Quantitative Data Summary

The following table provides an example of how chromatographic parameters can be varied and the potential impact on the resolution of two hypothetical co-eluting Piptocarphins (Piptocarphin A and B).

Parameter Condition 1 (Initial) Condition 2 (Optimized) Condition 3 (Further Optimized)
Column C18 (150 x 4.6 mm, 5 µm)C18 (150 x 4.6 mm, 5 µm)Phenyl-Hexyl (150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanolMethanol
Gradient 10-90% B in 40 min30-70% B in 40 min30-70% B in 40 min
Flow Rate 1.0 mL/min0.8 mL/min0.8 mL/min
Temperature 30 °C35 °C35 °C
Resolution (Rs) between Piptocarphin A & B 0.9 (Co-eluting)1.4 (Partially Resolved)1.8 (Baseline Resolved)

Note: The values in this table are illustrative and will vary depending on the specific Piptocarphins and the chromatographic system used.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship between the key factors affecting chromatographic resolution.

Chromatographic Resolution Factors cluster_efficiency Influenced by: cluster_selectivity Influenced by: cluster_retention Influenced by: resolution Peak Resolution (Rs) efficiency Efficiency (N) (Peak Width) resolution->efficiency selectivity Selectivity (α) (Peak Spacing) resolution->selectivity retention Retention Factor (k') resolution->retention column_length Column Length efficiency->column_length particle_size Particle Size efficiency->particle_size flow_rate_eff Flow Rate efficiency->flow_rate_eff mobile_phase_comp Mobile Phase Composition (Organic Modifier, pH) selectivity->mobile_phase_comp stationary_phase_chem Stationary Phase Chemistry selectivity->stationary_phase_chem temperature_sel Temperature selectivity->temperature_sel mobile_phase_strength Mobile Phase Strength retention->mobile_phase_strength

Caption: Key factors influencing chromatographic peak resolution and the parameters that affect them.

References

overcoming solubility issues with 4'-Hydroxypiptocarphin A

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4'-Hydroxypiptocarphin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during experiments with this compound, particularly concerning its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a sesquiterpenoid natural product isolated from the plant Vernonia volkameriifolia[1]. Its chemical formula is C₂₁H₂₆O₁₀ and it has a molecular weight of approximately 438.43 g/mol [1][2]. As a member of the sesquiterpene lactone class, it is characterized by a complex chemical structure and, like many other sesquiterpenoids, is expected to have low aqueous solubility. The essential oil of Vernonia volkameriifolia has shown antimicrobial and antioxidant properties, suggesting potential areas of investigation for this compound[3][4].

Q2: I am having trouble dissolving this compound for my in vitro experiments. What solvents are recommended?

Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions. The recommended starting solvent for creating a stock solution is dimethyl sulfoxide (DMSO). Some suppliers may even provide the compound pre-dissolved in DMSO. For cell-based assays, it is crucial to keep the final concentration of DMSO low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q3: My compound precipitates when I add it to my aqueous assay buffer. How can I prevent this?

Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in your assay buffer.

  • Vortexing/Mixing: Ensure thorough mixing immediately after adding the compound to the buffer. Vortexing or gentle agitation can help.

  • Increase Solvent Concentration: If your experimental system allows, a slightly higher final concentration of a co-solvent like DMSO or ethanol might be necessary. However, always run a vehicle control to account for any solvent effects.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help maintain the solubility of hydrophobic compounds in aqueous media. A concentration range of 0.01% to 0.1% is a good starting point to test.

  • Complexation Agents: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used option.

Q4: What is the expected aqueous solubility of this compound?

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing solubility challenges with this compound.

Issue Potential Cause Recommended Solution
Compound will not dissolve in initial solvent. High crystallinity of the solid compound.Gently warm the solution (e.g., to 37°C) and vortex. Sonication can also be effective in breaking up solid aggregates.
Precipitation upon dilution into aqueous buffer. The compound's solubility limit in the final buffer is exceeded.1. Optimize the final concentration of the co-solvent (e.g., DMSO, ethanol). 2. Prepare the final dilution in buffer containing a solubility enhancer like a surfactant or cyclodextrin. 3. Perform a pre-dissolution in a small volume of a more volatile organic solvent (e.g., ethanol) before adding to the final aqueous medium.
Cloudiness or opalescence in the final solution. Formation of micelles or fine precipitates.Centrifuge the solution at high speed and use the supernatant, ensuring you determine the actual concentration in the supernatant. Alternatively, consider using a different solubilization strategy.
Inconsistent results between experiments. Variable precipitation or aggregation of the compound.Prepare fresh dilutions for each experiment from a well-dissolved stock solution. Ensure consistent mixing and incubation times.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Based on the molecular weight of 438.43 g/mol , add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For 1 mg, this would be approximately 228 µL.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C in a water bath for 5-10 minutes and vortex again. Visually inspect to ensure complete dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization in Aqueous Buffer for Cell-Based Assays
  • Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution in DMSO at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium or buffer (e.g., a 1:10 dilution to 1 mM). This helps to minimize local high concentrations of DMSO upon final dilution.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration. Ensure that the final DMSO concentration is below the tolerance level of your cell line (typically <0.5%).

  • Mixing: Immediately after adding the compound, mix the solution thoroughly by gently pipetting up and down or by inverting the tube/plate.

  • Incubation: Proceed with your experimental incubation. Observe for any signs of precipitation.

Visualizations

Signaling Pathways and Workflows

While the specific biological targets of this compound are not yet fully elucidated, many sesquiterpene lactones are known to possess anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway. The following diagram illustrates a generalized workflow for testing the effect of a compound on this pathway.

experimental_workflow cluster_preparation Compound Preparation cluster_cell_culture Cell-Based Assay cluster_analysis Analysis A This compound (Solid) B 10 mM Stock in DMSO A->B Dissolve C Working Dilutions in Cell Culture Medium B->C Dilute E Treat with Compound C->E D Plate Cells (e.g., Macrophages) D->E F Induce Inflammation (e.g., with LPS) E->F G Incubate F->G H Cell Lysis G->H I Western Blot for p-IκBα, IκBα H->I J ELISA for TNF-α, IL-6 H->J K Data Analysis I->K J->K

Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.

The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

nf_kb_pathway cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB_complex NF-κB (p65/p50) IkB->NFkB_complex Inhibits NFkB_p65 p65 NFkB_p50 p50 NFkB_translocation NF-κB (p65/p50) NFkB_complex->NFkB_translocation Translocates DNA DNA NFkB_translocation->DNA Binds to Transcription Gene Transcription (TNF-α, IL-6) DNA->Transcription

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

References

Technical Support Center: Stabilizing 4'-Hydroxypiptocarphin A in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and stabilization of 4'-Hydroxypiptocarphin A in solution. The information is based on the general chemical properties of sesquiterpene lactones, the class of compounds to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. What could be the cause?

A1: Inconsistent results are often due to the degradation of this compound in your experimental solution. As a sesquiterpene lactone, its stability can be compromised by several factors, including pH, temperature, and the presence of nucleophiles in the solvent.

Q2: What is the primary mechanism of degradation for this compound?

A2: The primary degradation pathway for many sesquiterpene lactones involves the opening of the α,β-unsaturated γ-lactone ring. This can occur through hydrolysis, particularly under neutral to alkaline conditions, or by Michael-type addition of nucleophiles.[1][2]

Q3: What are the ideal storage conditions for a stock solution of this compound?

A3: To maximize stability, stock solutions should be prepared in an anhydrous, aprotic solvent such as DMSO or ethanol. It is crucial to store these solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Q4: Can I use aqueous buffers to prepare my working solutions?

A4: While aqueous buffers are often necessary for biological experiments, they can promote the degradation of this compound. If aqueous buffers are required, prepare the working solution immediately before use and keep it on ice. The pH of the buffer is a critical factor; acidic conditions (pH 5.5) are generally more favorable for the stability of sesquiterpene lactones compared to neutral (pH 7.4) or alkaline conditions.[3]

Q5: Are there any solvents I should avoid when working with this compound?

A5: Avoid using protic solvents containing nucleophiles, such as methanol or water, for long-term storage, as they can react with the compound.[2] If these solvents are necessary for your experiment, the working solution should be prepared fresh and used promptly.

Troubleshooting Guides

Issue 1: Rapid loss of compound activity in cell-based assays.

  • Possible Cause: Degradation of this compound in the cell culture medium. Cell culture media are typically buffered at a physiological pH (around 7.4), which can lead to the hydrolysis of the lactone ring.[3]

  • Troubleshooting Steps:

    • Minimize Incubation Time: Reduce the pre-incubation time of the compound in the medium before adding it to the cells.

    • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in the medium immediately before each experiment.

    • Control Experiment: Perform a time-course experiment to assess the stability of the compound in your specific cell culture medium. Analyze the medium at different time points using an appropriate analytical method (e.g., HPLC) to quantify the remaining intact compound.

Issue 2: Precipitate formation upon dilution of DMSO stock solution in an aqueous buffer.

  • Possible Cause: Poor solubility of this compound in the aqueous buffer. This is a common issue when diluting a concentrated DMSO stock into an aqueous medium. Sesquiterpene lactones can have limited aqueous solubility.[4]

  • Troubleshooting Steps:

    • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as high as experimentally permissible without affecting the biological system (typically ≤ 0.5%).

    • Use a Surfactant: Consider the use of a biocompatible surfactant, such as Tween 80, to improve solubility. However, be aware that surfactants can also undergo degradation and may interfere with your assay.

    • Sonication: Briefly sonicate the solution after dilution to aid in dissolving the compound.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

  • Solvent Selection: Use anhydrous dimethyl sulfoxide (DMSO) or absolute ethanol.

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry microcentrifuge tube.

  • Dissolution: Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed, low-retention microcentrifuge tubes. Store the aliquots at -80°C.

Protocol 2: General Procedure for Assessing Compound Stability

  • Preparation: Prepare a solution of this compound in the test buffer (e.g., PBS, pH 7.4) at the desired final concentration.

  • Incubation: Incubate the solution under the desired experimental conditions (e.g., 37°C).

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Quenching: Immediately quench any further degradation by adding an equal volume of cold acetonitrile or another suitable organic solvent.

  • Analysis: Analyze the samples by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, to determine the concentration of the remaining intact this compound.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine its degradation kinetics.

Quantitative Data

The following tables present hypothetical data to illustrate the expected stability of a typical sesquiterpene lactone under different conditions. Note: This data is for illustrative purposes only and has not been experimentally validated for this compound.

Table 1: Effect of pH on the Stability of a Sesquiterpene Lactone in Aqueous Buffer at 37°C

Time (hours)Remaining Compound at pH 5.5 (%)Remaining Compound at pH 7.4 (%)
0100100
29885
69560
129035
248210

Table 2: Effect of Temperature on the Stability of a Sesquiterpene Lactone in PBS (pH 7.4)

Time (hours)Remaining Compound at 4°C (%)Remaining Compound at 25°C (%)Remaining Compound at 37°C (%)
0100100100
2999285
6977860
12956035
24913510

Visualizations

G cluster_degradation General Degradation Pathway of a Sesquiterpene Lactone STL Sesquiterpene Lactone (e.g., this compound) Hydrolysis Hydrolysis (H2O, OH-) STL->Hydrolysis Neutral to Alkaline pH Nucleophilic_Addition Nucleophilic Addition (e.g., R-OH, R-SH) STL->Nucleophilic_Addition Presence of Nucleophiles Opened_Lactone Ring-Opened Product (Inactive) Hydrolysis->Opened_Lactone Adduct Covalent Adduct (Inactive) Nucleophilic_Addition->Adduct

Caption: General degradation pathways for sesquiterpene lactones.

G cluster_workflow Experimental Workflow for Stability Assessment Prepare_Solution Prepare Solution in Test Buffer Incubate Incubate at Desired Temperature Prepare_Solution->Incubate Sample Take Aliquots at Time Points Incubate->Sample Quench Quench Degradation Sample->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze Data_Analysis Plot Concentration vs. Time Analyze->Data_Analysis

Caption: Workflow for assessing compound stability in solution.

References

Technical Support Center: 4'-Hydroxypiptocarphin A NMR Data Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the interpretation of NMR data for 4'-Hydroxypiptocarphin A. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the spectroscopic analysis of this sesquiterpene lactone.

Frequently Asked Questions (FAQs)

Q1: I am seeing significant signal overlap in the 1H NMR spectrum of my this compound sample, particularly in the aliphatic region. How can I resolve these signals?

A1: Signal overlap is a common issue in the NMR spectroscopy of complex natural products like sesquiterpene lactones. Here are several strategies to resolve overlapping signals:

  • Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d6, acetone-d6, or methanol-d4) can induce differential chemical shifts (Aromatic Solvent-Induced Shifts - ASIS) and may resolve the overlapping multiplets.[1][2]

  • Increase Magnetic Field Strength: If accessible, running the sample on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the dispersion of the signals.[2]

  • 2D NMR Techniques: Two-dimensional NMR experiments are powerful tools for resolving overlap.

    • COSY (Correlation Spectroscopy): This experiment will help identify spin-spin coupling networks, allowing you to trace the connectivity of protons even if their signals are crowded in the 1D spectrum.[2]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. Since 13C spectra are generally better dispersed, this can effectively separate overlapping proton signals based on the chemical shift of the carbon they are attached to.[2][3]

    • TOCSY (Total Correlation Spectroscopy): A 1D TOCSY experiment can be used to selectively excite a single, non-overlapped proton and observe all other protons within the same spin system, effectively isolating a single component's spectrum from a complex mixture.[3]

Q2: I am having difficulty assigning the quaternary carbons in the 13C NMR spectrum of this compound.

A2: The assignment of quaternary carbons can be challenging due to the absence of directly attached protons. The following techniques are essential:

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most crucial experiment for assigning quaternary carbons. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons. By observing correlations from well-assigned protons to a quaternary carbon, its assignment can be deduced.

  • Comparison with Related Compounds: If available, comparing the 13C NMR data of your compound with that of structurally similar sesquiterpene lactones can provide valuable clues for the assignment of quaternary carbons.

Q3: The stereochemistry of this compound is complex. Which NMR techniques can help in its determination?

A3: Determining the relative stereochemistry is a critical aspect of structure elucidation for molecules with multiple chiral centers.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å). The presence or absence of NOE/ROE cross-peaks provides crucial information about the relative orientation of protons and, by extension, the stereochemistry of the molecule.

  • J-Coupling Analysis: The magnitude of the coupling constants (3JHH) between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. Careful analysis of these coupling constants can provide insights into the relative stereochemistry of substituents on a ring system.

Q4: My sample appears to be pure by other analytical methods (TLC, LC-MS), but the 1H NMR spectrum is broader than expected or shows more signals than anticipated.

A4: This can be due to several factors:

  • Rotamers/Conformational Isomers: Complex molecules like this compound can exist as a mixture of slowly interconverting conformers or rotamers on the NMR timescale. This can lead to the appearance of multiple sets of signals or broadened peaks. Acquiring the spectrum at a higher temperature can sometimes coalesce these signals by increasing the rate of interconversion.[1]

  • Sample Concentration: High sample concentrations can lead to intermolecular interactions and result in broadened signals.[1]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening.

Troubleshooting Guides

Guide 1: Overlapping 1H NMR Signals

This guide provides a systematic approach to resolving overlapping signals in the proton NMR spectrum.

Troubleshooting_Overlap start Overlapping 1H NMR Signals change_solvent Acquire spectrum in a different solvent (e.g., Benzene-d6) start->change_solvent higher_field Use a higher field NMR spectrometer change_solvent->higher_field Unsuccessful resolved Signals Resolved change_solvent->resolved Successful run_2d_nmr Perform 2D NMR experiments higher_field->run_2d_nmr Unsuccessful / Not an option higher_field->resolved Successful cosy COSY run_2d_nmr->cosy hsqc HSQC run_2d_nmr->hsqc hmbc HMBC run_2d_nmr->hmbc not_resolved Signals Still Overlapping cosy->resolved hsqc->resolved hmbc->resolved Stereochemistry_Troubleshooting start Ambiguous Stereochemistry noesy_roesy Acquire NOESY/ROESY Spectrum start->noesy_roesy j_coupling Analyze 3J(H,H) Coupling Constants start->j_coupling molecular_modeling Perform Molecular Modeling/DFT Calculations noesy_roesy->molecular_modeling Ambiguous correlations elucidation Stereochemistry Elucidated noesy_roesy->elucidation Clear correlations observed karplus Compare with Karplus Curve Predictions j_coupling->karplus karplus->molecular_modeling Poor correlation karplus->elucidation Good correlation xray Single Crystal X-ray Diffraction molecular_modeling->xray Still ambiguous molecular_modeling->elucidation xray->elucidation Crystal obtained

References

Technical Support Center: Optimizing Cell-Based Assays for Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing cell-based assays with sesquiterpene lactones (SLs). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during in vitro experiments with this promising class of natural compounds.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

I. Compound Solubility and Handling

Question: My sesquiterpene lactone is not dissolving properly in the cell culture medium. What should I do?

Answer: Poor solubility is a common issue with lipophilic compounds like SLs. Here are some steps to address this:

  • Primary Solvent: Dissolve the SL in a small amount of a biocompatible organic solvent first, such as dimethyl sulfoxide (DMSO) or ethanol.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen solvent.

  • Final Concentration: When preparing your working concentrations, ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.1% v/v for DMSO) to avoid solvent-induced cytotoxicity.

  • Sonication/Vortexing: Gently vortex or sonicate the stock solution before diluting it into the medium to ensure it is fully dissolved.

  • Precipitation Check: After adding the compound to the medium, visually inspect for any precipitation. If observed, you may need to lower the final concentration of the SL or try a different solvent.

Question: I'm observing unexpected cytotoxicity in my control group treated only with the vehicle (e.g., DMSO). What could be the cause?

Answer: Vehicle-induced cytotoxicity can confound results. Here's how to troubleshoot:

  • Solvent Concentration: Ensure the final concentration of your vehicle is consistent across all wells, including your untreated controls, and is at a non-toxic level for your specific cell line. It is crucial to determine the maximum tolerable solvent concentration for your cells in a preliminary experiment.

  • Solvent Purity: Use high-purity, cell culture grade solvents to avoid contaminants that could be toxic to cells.

  • Incubation Time: Long incubation periods can sometimes exacerbate the toxic effects of solvents. Consider if shorter incubation times are feasible for your experiment.

II. Cytotoxicity and Viability Assays (e.g., MTT, MTS)

Question: My MTT/MTS assay results show high variability between replicate wells. What are the possible reasons?

Answer: High variability in tetrazolium-based assays can stem from several factors:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a primary cause of variability.[1] Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating.[1] Using a multichannel pipette can improve consistency.[1]

  • Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.[1] To mitigate this, fill the outer wells with sterile water or PBS and do not use them for experimental samples.[1]

  • Incomplete Formazan Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. You can visually confirm this under a microscope. If crystals persist, increase the incubation time with the solubilization solution or gently shake the plate.[2]

  • Pipetting Errors: Inaccurate pipetting of reagents can lead to significant errors. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.

  • Cell Clumping: Ensure cells are not clumping during seeding as this will lead to uneven growth.[1]

Question: The absorbance readings in my MTT assay are too low, even in the control wells. What should I do?

Answer: Low absorbance readings suggest low metabolic activity or a low number of viable cells. Consider the following:

  • Insufficient Cell Number: The number of cells seeded may be too low for the chosen incubation period.[2] Increase the initial cell seeding density.

  • Short Incubation Time: The incubation time with the MTT reagent may be too short for sufficient formazan production. An incubation of 2 to 4 hours is typical, but some cell lines may require longer.

  • Cell Proliferation Issues: The cells may not be proliferating optimally due to issues with the culture conditions (e.g., media, temperature, CO2).[2]

Question: My blank wells (media only) have high background absorbance in the MTT assay. What is causing this?

Answer: High background can be caused by:

  • Contamination: Bacterial or yeast contamination in the media can reduce the MTT reagent and produce a false positive signal.[2]

  • Media Components: Some media components, like ascorbic acid, can act as reducing agents and interfere with the assay.[2]

  • Light Exposure: Excessive exposure of the MTT reagent to light can lead to its spontaneous reduction.[2]

III. Apoptosis and Mechanistic Assays

Question: I am not observing significant caspase activation in my apoptosis assay, even at concentrations where I see cytotoxicity. Why might this be?

Answer: This could indicate several possibilities:

  • Alternative Cell Death Pathways: The sesquiterpene lactone may be inducing a non-apoptotic form of cell death, such as necrosis or autophagy. Consider using assays that can distinguish between different cell death mechanisms.

  • Timing of Caspase Activation: Caspase activation is a transient event. You may be missing the peak of activation. Perform a time-course experiment to determine the optimal time point for measuring caspase activity.

  • Specific Caspase Pathway: Different SLs can activate different caspase cascades (intrinsic vs. extrinsic).[3][4] Ensure your assay is capable of detecting the relevant caspases (e.g., caspase-3/7 for executioner caspases, caspase-8 for extrinsic, and caspase-9 for intrinsic).[3][4]

Question: How can I confirm that the observed effects of a sesquiterpene lactone are due to its interaction with a specific signaling pathway, like NF-κB?

Answer: To validate the involvement of a specific pathway, you can employ several strategies:

  • Western Blotting: Analyze the expression and phosphorylation status of key proteins in the pathway. For NF-κB, you could look at the phosphorylation of IκBα and the p65 subunit, as well as the total protein levels.[5][6][7]

  • Reporter Gene Assays: Use a reporter cell line that expresses a reporter gene (e.g., luciferase or GFP) under the control of a promoter containing response elements for the transcription factor of interest (e.g., NF-κB). Inhibition of the pathway will result in a decreased reporter signal.

  • Inhibitor/Activator Studies: Use known inhibitors or activators of the pathway in combination with your SL to see if the effects are blocked or enhanced.

  • Gene Silencing: Use techniques like siRNA or shRNA to knock down the expression of key proteins in the pathway and observe if this alters the cellular response to the SL.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for cell-based assays with sesquiterpene lactones. These values should be considered as starting points and may require optimization for your specific experimental conditions.

Table 1: Typical Concentration Ranges for Sesquiterpene Lactones in Cell-Based Assays

Sesquiterpene LactoneCell Line(s)Assay TypeEffective Concentration Range (µM)Reference(s)
ParthenolideVariousCytotoxicity, Apoptosis1 - 20[6]
AlantolactoneMDA-MB-231, HCT-116Apoptosis5 - 50[3]
CostunolideU937, A549Apoptosis10 - 40[3]
HelenalinVariousAnti-inflammatory1 - 10[8]
Dehydrocostus lactoneHepG2CytotoxicityIC50 ≈ 20.33[4]
AmbrosinMDA-MB-231ApoptosisIC50 ≈ 25[4]

Table 2: General Guidelines for Cell Seeding Densities in 96-Well Plates

Assay TypeTypical Seeding Density (cells/well)Incubation Time Post-SeedingNotes
Cytotoxicity (24h endpoint)10,000 - 40,00024 hoursDensity should allow for logarithmic growth during the assay.
Cytotoxicity (48-72h endpoint)5,000 - 20,00024 hoursLower density is needed for longer incubation times to avoid overconfluence.
Apoptosis (short-term)20,000 - 100,00024 hoursHigher density may be required to detect early apoptotic events.
Reporter Gene Assays10,000 - 50,00024-48 hoursOptimize for maximal reporter signal and response to stimuli.

Detailed Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of tetrazolium salt MTT to formazan.[9]

Materials:

  • Cells in culture

  • Complete cell culture medium

  • Sesquiterpene lactone stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the sesquiterpene lactone in complete medium and add to the respective wells. Include vehicle controls and untreated controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well.[9]

  • Absorbance Reading: Incubate the plate in the dark at room temperature for at least 2 hours, or until the formazan crystals are fully dissolved. Measure the absorbance at 570 nm.

Caspase-3/7 Activity Assay (Fluorometric)

This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

  • Cells in culture

  • Complete cell culture medium

  • Sesquiterpene lactone stock solution

  • Caspase-3/7 assay kit (containing a specific substrate like DEVD-AFC and a lysis buffer)

  • 96-well black, clear-bottom plates

  • Fluorometric plate reader (Excitation/Emission ~400/505 nm)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the sesquiterpene lactone as described for the MTT assay. Include positive (e.g., staurosporine) and negative controls.

  • Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol of the caspase assay kit. This typically involves adding a lysis buffer and incubating for a short period.

  • Substrate Addition: Add the caspase-3/7 substrate to each well.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol (usually 30-60 minutes).

  • Fluorescence Reading: Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout cluster_analysis Data Analysis prep_sl Prepare SL Stock treat_cells Treat with SL Dilutions prep_sl->treat_cells prep_cells Culture & Harvest Cells seed_plate Seed 96-Well Plate prep_cells->seed_plate seed_plate->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_reagent Add Assay Reagent (MTT/Caspase Substrate) incubate->add_reagent read_plate Read Plate (Absorbance/Fluorescence) add_reagent->read_plate calc_ic50 Calculate IC50/ Fold Change read_plate->calc_ic50 interpret Interpret Results calc_ic50->interpret

Caption: General workflow for a cell-based assay with sesquiterpene lactones.

nfkb_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α ikk IKK Complex tnfa->ikk activates ikb IκBα ikk->ikb phosphorylates ikb->ikb degradation nfkb p50/p65 (NF-κB) ikb:e->nfkb:w nfkb_nuc p50/p65 nfkb->nfkb_nuc translocates sl Sesquiterpene Lactone sl->ikk inhibits gene_exp Gene Expression (Inflammation, Proliferation) nfkb_nuc->gene_exp activates

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

troubleshooting_logic action_node action_node start High Variability in MTT Assay? check_seeding Uneven Cell Seeding? start->check_seeding check_edge Edge Effects? check_seeding->check_edge No action_seeding Improve cell suspension and pipetting technique check_seeding->action_seeding Yes check_solubilization Incomplete Solubilization? check_edge->check_solubilization No action_edge Avoid outer wells; use hydration chamber check_edge->action_edge Yes action_solubilization Increase incubation with solubilizer; shake plate check_solubilization->action_solubilization Yes

Caption: Troubleshooting decision tree for high variability in MTT assays.

References

minimizing degradation of 4'-Hydroxypiptocarphin A during isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the degradation of 4'-Hydroxypiptocarphin A during its isolation and purification. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established knowledge of sesquiterpene lactone stability.

Disclaimer: Direct quantitative degradation data for this compound is limited in publicly available literature. The quantitative data and stability predictions presented here are based on studies of structurally similar sesquiterpene lactones, particularly germacranolides with acetate side chains and α-methylene-γ-lactone moieties.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it prone to degradation?

A1: this compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Its structure contains several reactive functional groups that make it susceptible to degradation during isolation. These include an ester linkage, which can be hydrolyzed, and an α-methylene-γ-lactone ring, which is a reactive Michael acceptor.

Q2: What are the main factors that cause the degradation of this compound?

A2: The primary factors contributing to the degradation of this compound and other sesquiterpene lactones are:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester group and the opening of the lactone ring. Neutral to slightly alkaline conditions (pH > 7) are particularly detrimental to ester-containing sesquiterpene lactones.

  • Temperature: Elevated temperatures can accelerate degradation reactions, especially hydrolysis.

  • Light: Exposure to UV light can induce degradation of some sesquiterpene lactones.

  • Enzymatic Activity: Endogenous plant enzymes, such as esterases and glycosidases, can be released during the extraction process and degrade the target compound.

  • Oxidation: The presence of oxidizing agents can potentially lead to degradation.

Q3: What are the visible signs of this compound degradation in my sample?

A3: Degradation is often not visually apparent in the solution. The most reliable way to detect degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). Signs of degradation include the appearance of new peaks or spots, a decrease in the area of the main compound peak, and changes in the retention time of the parent compound.

Q4: How can I store the isolated this compound to ensure its long-term stability?

A4: For long-term storage, it is recommended to keep the purified this compound as a solid in a tightly sealed, amber glass vial at -20°C or below. If in solution, use an aprotic solvent like anhydrous acetonitrile or acetone, and store at low temperatures. Avoid aqueous solutions or protic solvents like methanol and ethanol for long-term storage.

Troubleshooting Guide

This guide addresses common problems encountered during the isolation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound in the crude extract. Enzymatic degradation during extraction. - Immediately freeze the plant material in liquid nitrogen after harvesting and lyophilize it before extraction.- Use a boiling solvent (e.g., ethanol or isopropanol) for a short period at the beginning of the extraction to denature enzymes.- Add enzyme inhibitors to the extraction solvent, such as flavonoids (quercetin, kaempferol) which have been shown to inhibit esterases.[1]
Inefficient extraction solvent. - Use a solvent system optimized for sesquiterpene lactones. A mixture of a polar and a non-polar solvent, such as methanol/dichloromethane or ethanol/ethyl acetate, is often effective.[2]
Appearance of multiple unknown peaks around the main compound in HPLC analysis. Degradation during solvent removal (evaporation). - Use a rotary evaporator at a low temperature (≤ 35°C) and reduced pressure.- Avoid complete dryness, as this can sometimes promote degradation. Re-dissolve the residue immediately in a suitable solvent.
Degradation during chromatographic purification. - Use a buffered mobile phase with a slightly acidic pH (e.g., pH 5-6) for column chromatography or HPLC.- Work at a reduced temperature (e.g., in a cold room) if possible.- Minimize the time the compound spends on the column.
Loss of the acetate group (observed by MS). Hydrolysis due to pH or temperature. - Maintain a slightly acidic pH (around 5.5) throughout the extraction and purification process.[3] Avoid basic conditions at all costs.- Keep the temperature as low as possible during all steps.
Formation of adducts with the α-methylene-γ-lactone ring. Reaction with nucleophilic solvents or impurities. - Avoid using nucleophilic solvents like methanol or ethanol if possible, or use them at low temperatures for short periods.- Ensure all solvents and reagents are of high purity.
Degradation upon exposure to light. Photosensitivity of the compound. - Protect all samples from direct light by using amber glassware or by wrapping containers in aluminum foil.[2][4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Monitoring this compound

This protocol describes a general HPLC method to separate this compound from its potential degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

2. Mobile Phase and Gradient:

  • Mobile Phase A: Water with 0.1% formic acid (to maintain a slightly acidic pH).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% to 100% B

    • 30-35 min: 100% B

    • 35-40 min: Re-equilibration at 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210-220 nm (or scan for optimal wavelength with DAD).

3. Sample Preparation:

  • Dissolve a known concentration of the sample in the initial mobile phase composition (30% acetonitrile in water with 0.1% formic acid).

  • Filter through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the sample and monitor the chromatogram for the appearance of new peaks or a decrease in the main peak area over time or after stress testing.

Protocol 2: Recommended Extraction and Purification Workflow to Minimize Degradation

This protocol outlines a workflow designed to minimize the degradation of this compound.

1. Plant Material Handling:

  • Harvest fresh plant material and immediately freeze it in liquid nitrogen.

  • Lyophilize (freeze-dry) the material to remove water, which can participate in degradation reactions.[5]

  • Grind the lyophilized material into a fine powder just before extraction.

2. Extraction:

  • Solvent: A 1:1 mixture of dichloromethane and methanol is a good starting point.

  • Procedure:

    • Suspend the powdered plant material in the extraction solvent (e.g., 10 g in 100 mL).

    • For enzyme deactivation, you can perform a quick extraction with boiling ethanol for 5-10 minutes, followed by cooling and extraction with the main solvent system.

    • Macerate the sample at room temperature with constant stirring for 24 hours, protected from light.

    • Filter the extract and repeat the extraction on the plant residue two more times.

    • Combine the filtrates.

3. Solvent Removal:

  • Concentrate the combined extracts using a rotary evaporator at a temperature below 35°C.

  • Avoid evaporating to complete dryness.

4. Liquid-Liquid Partitioning:

  • Dissolve the crude extract in a mixture of methanol and water (9:1).

  • Perform successive extractions with a non-polar solvent like hexane to remove lipids and other non-polar compounds.

  • Subsequently, partition the aqueous methanol phase against a solvent of medium polarity, such as ethyl acetate or dichloromethane, to extract the sesquiterpene lactones.

5. Chromatographic Purification:

  • Column Chromatography:

    • Use silica gel as the stationary phase.

    • Use a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Monitor fractions by TLC to identify those containing this compound.

  • Preparative HPLC:

    • For final purification, use a preparative C18 column.

    • Employ a mobile phase of acetonitrile and water, buffered with a small amount of formic or acetic acid to maintain a slightly acidic pH.

Quantitative Data on Sesquiterpene Lactone Stability

The following tables summarize stability data for sesquiterpene lactones with structural similarities to this compound.

Table 1: Effect of pH and Temperature on the Stability of Sesquiterpene Lactones with Ester Side Chains

pHTemperature (°C)Observation for Sesquiterpene Lactones with Ester Side ChainsReference
5.525Generally stable.[3]
5.537Generally stable.[3]
7.425Some degradation observed over 96 hours.[3]
7.437Significant loss of the ester side chain observed over 96 hours.[3]

Table 2: Effect of Light on the Stability of a Sesquiterpene Lactone (Lactucin)

ConditionHalf-life (t1/2)Temperature DependenceReference
UV Irradiation (366 nm)~45 minutesNo significant dependence between 20-40°C.[4]

Visualizations

Degradation Pathways

DegradationPathways Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_michael Michael Addition cluster_other Other Reactions A This compound B Loss of Acetate Group (Deacetylation) A->B pH > 7 High Temp. C Lactone Ring Opening A->C Strong Acid/Base D Adduct Formation at α-methylene-γ-lactone A->D Nucleophiles (e.g., -SH, -OH) E Epimerization/Rearrangement A->E Heat, Acid/Base ExperimentalWorkflow Recommended Workflow for Minimizing Degradation Start Plant Material (Fresh/Frozen) Lyophilize Lyophilization (Freeze-drying) Start->Lyophilize Grind Grinding (Protect from heat) Lyophilize->Grind Extract Solvent Extraction (Low temp, dark, +/- enzyme inhibitors) Grind->Extract Filter Filtration Extract->Filter Concentrate Concentration (Rotovap < 35°C) Filter->Concentrate Partition Liquid-Liquid Partitioning (Hexane, then EtOAc/DCM) Concentrate->Partition ColumnChrom Silica Gel Column Chromatography (Slightly acidic mobile phase if needed) Partition->ColumnChrom PrepHPLC Preparative HPLC (Buffered mobile phase) ColumnChrom->PrepHPLC FinalProduct Pure this compound (Store at -20°C, dark, dry) PrepHPLC->FinalProduct

References

dealing with low purity of 4'-Hydroxypiptocarphin A samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4'-Hydroxypiptocarphin A samples, particularly in addressing challenges related to low purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide range of biological activities.[1][2] Its chemical formula is C₂₁H₂₆O₁₀ and it has a molecular weight of 438.429 g/mol .[3] Commercially available samples typically have a purity of 95-99%.[3]

Q2: What are the potential sources of impurities in my this compound sample?

Impurities in natural product samples can arise from several sources:

  • Co-extraction of related compounds: The extraction process from the plant source may co-extract other structurally similar sesquiterpene lactones or plant metabolites.[4]

  • Residual solvents: Solvents used during extraction and purification (e.g., hexane, ethyl acetate, methanol) may remain in the final sample.[1][5]

  • Degradation products: this compound may degrade if exposed to harsh conditions such as high temperatures, extreme pH, or light.[6]

  • Water content: Incomplete drying can lead to the presence of water.

Q3: How can I assess the purity of my this compound sample?

Several analytical techniques can be used to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for assessing purity. A pure sample should ideally show a single, sharp peak.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more definitive purity assessment by detecting co-eluting compounds based on their mass-to-charge ratio.[7]

  • Quantitative Nuclear Magnetic Resonance (qNMR): ¹H qNMR is a powerful method for determining absolute purity without the need for a reference standard of the impurities.[8][9][10] It can also identify and quantify residual solvents and water.[9]

Q4: What is the minimum acceptable purity for in vitro or in vivo experiments?

For reliable biological and therapeutic outcome studies, a high purity level is critical. The presence of highly active impurities can lead to inaccurate results.[11] Many medicinal chemistry journals require a purity of >95% for all tested compounds.[6]

Q5: How can impurities affect my experimental results?

Impurities can significantly impact bioassays.[11] Structurally similar impurities may have their own biological activity, leading to misleading results.[11] Even small amounts of a highly potent impurity can skew the outcome of an experiment.[11] Impurities can also interfere with the physical properties of the sample, such as solubility.

Troubleshooting Guide for Low Purity Samples

This guide provides a structured approach to identifying and resolving common issues leading to low purity of this compound samples.

Problem: Multiple Peaks Observed in HPLC Analysis
Possible Cause Suggested Solution
Co-eluting Impurities Optimize the HPLC method. Try changing the mobile phase composition, gradient profile, or using a different column with a different selectivity.[7][12][13]
Sample Degradation Ensure proper storage of the sample (e.g., -20°C, protected from light).[14] Avoid repeated freeze-thaw cycles. Prepare fresh solutions for analysis.
Contaminated Solvents or System Use high-purity HPLC-grade solvents. Flush the HPLC system thoroughly between runs.
Problem: Poor Peak Shape in HPLC (Tailing or Fronting)
Possible Cause Suggested Solution
Column Overload Reduce the injection volume or the concentration of the sample.[15]
Column Degradation Flush the column with a strong solvent. If the problem persists, replace the column.[13]
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Secondary Interactions with Stationary Phase Add a competitor (e.g., a small amount of trifluoroacetic acid for reverse-phase) to the mobile phase to block active sites on the silica.
Problem: Low Recovery After Purification
Possible Cause Suggested Solution
Compound Adsorption to Surfaces Use silanized glassware or polypropylene tubes to minimize adsorption.
Compound Degradation During Purification Avoid high temperatures and extreme pH during purification steps. Work quickly and keep samples cold if necessary.
Incomplete Elution from Chromatography Column Use a stronger solvent or a gradient elution to ensure all the compound is eluted from the column.
Precipitation of Compound Ensure the compound remains soluble in the chosen solvents throughout the purification process.

Experimental Protocols

Protocol 1: General Purification of this compound by Column Chromatography

This protocol describes a general method for purifying sesquiterpene lactones that can be adapted for this compound.

Materials:

  • Crude this compound extract

  • Silica gel 60 (70-230 mesh)

  • Solvents: n-hexane, ethyl acetate (EtOAc), methanol (MeOH) - all HPLC grade

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in n-hexane.

  • Column Packing: Pour the slurry into the glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully layer the dried, sample-adsorbed silica onto the top of the packed column.

  • Elution: Begin elution with 100% n-hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate. A typical gradient might be:

    • 100% n-hexane

    • 95:5 n-hexane:EtOAc

    • 90:10 n-hexane:EtOAc

    • ...and so on, up to 100% EtOAc.

    • If the compound is highly polar, a gradient with methanol in ethyl acetate or dichloromethane may be necessary.

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL) in separate tubes.

  • TLC Analysis: Spot each fraction on a TLC plate and develop the plate in an appropriate solvent system (e.g., a mixture of n-hexane and ethyl acetate that gives good separation). Visualize the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the pure compound (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound

Recrystallization can be an effective final purification step.

Materials:

  • Purified this compound from column chromatography

  • A suitable solvent system (e.g., ether, or a mixture of solvents like ethyl acetate/hexane)[16]

  • Heating source (e.g., hot plate)

  • Erlenmeyer flask

  • Filtration apparatus (e.g., Büchner funnel and flask)

Methodology:

  • Dissolution: Dissolve the compound in a minimal amount of a suitable hot solvent. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Hot Filtration (optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystals of the pure compound should form. Further cooling in an ice bath can increase the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Below are diagrams illustrating key concepts relevant to working with this compound.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Purity Analysis plant_material Plant Material extraction Solvent Extraction (e.g., Ethanol, Acetonitrile) plant_material->extraction Polar Organic Solvent crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization Semi-pure Fractions pure_compound Pure this compound recrystallization->pure_compound hplc HPLC pure_compound->hplc lcms LC-MS pure_compound->lcms qnmr qNMR pure_compound->qnmr

Caption: Experimental workflow for the extraction, purification, and analysis of this compound.

troubleshooting_logic start Low Purity Detected check_hplc Review HPLC Chromatogram start->check_hplc multiple_peaks Multiple Peaks? check_hplc->multiple_peaks poor_peak_shape Poor Peak Shape? multiple_peaks->poor_peak_shape No optimize_hplc Optimize HPLC Method (Gradient, Column) multiple_peaks->optimize_hplc Yes check_degradation Check for Degradation (Proper Storage) poor_peak_shape->check_degradation No check_overload Check for Column Overload (Reduce Concentration) poor_peak_shape->check_overload Yes repurify Re-purify Sample (Column Chromatography, Recrystallization) optimize_hplc->repurify check_column Check Column Health (Flush or Replace) check_degradation->check_column check_overload->repurify check_column->repurify

Caption: Troubleshooting logic for addressing low purity issues in this compound samples.

signaling_pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK/ERK Pathway stl Sesquiterpene Lactones (e.g., this compound) pi3k PI3K stl->pi3k Inhibits nfkb NF-κB stl->nfkb Inhibits mapk MAPK/ERK stl->mapk Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor cell_proliferation_resistance Cell Proliferation & Drug Resistance mtor->cell_proliferation_resistance inflammation_survival Inflammation & Cell Survival nfkb->inflammation_survival cell_growth_differentiation Cell Growth & Differentiation mapk->cell_growth_differentiation

Caption: Major signaling pathways potentially modulated by sesquiterpene lactones like this compound.

References

Technical Support Center: Quantification of 4'-Hydroxypiptocarphin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 4'-Hydroxypiptocarphin A. The information is tailored to researchers, scientists, and drug development professionals engaged in the analysis of this sesquiterpene lactone.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for quantifying this compound?

A1: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a commonly employed and reliable method for the quantification of sesquiterpene lactones like this compound. For enhanced sensitivity and selectivity, particularly in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Q2: I cannot find a specific, validated HPLC method for this compound. Where should I start?

A2: While a specific validated method for this compound may not be readily available in the public domain, you can adapt methods developed for other sesquiterpene lactones.[1][2] A good starting point would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape.[1][3]

Q3: What are the critical parameters to optimize for an HPLC method for this compound?

A3: Key parameters to optimize include:

  • Mobile phase composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to water will significantly impact retention time and resolution.

  • pH of the mobile phase: Adjusting the pH can help to suppress the ionization of silanol groups on the stationary phase and improve peak symmetry.[4]

  • Column temperature: Maintaining a consistent and optimized temperature can improve peak shape and reproducibility.[5]

  • Flow rate: Optimizing the flow rate can enhance separation efficiency.

  • Detector wavelength: The UV detector wavelength should be set to the absorbance maximum of this compound for optimal sensitivity.

Q4: How can I ensure the stability of this compound during sample preparation and analysis?

A4: The stability of natural products can be a concern.[6][7] To minimize degradation, consider the following:

  • Storage: Store standard solutions and prepared samples at low temperatures (e.g., -20°C) and protect them from light.[8]

  • Solvent selection: Use high-purity solvents and avoid those that may react with the analyte.

  • pH: Be mindful of the pH of your solutions, as extreme pH values can cause hydrolysis or other degradation pathways.

  • Run time: Minimize the time samples spend in the autosampler before injection.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)
Possible Cause Suggested Solution
Secondary interactions with the column Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions.[4]
Column overload Reduce the injection volume or the concentration of the sample.[4]
Inappropriate mobile phase pH Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.[4]
Column contamination or degradation Flush the column with a strong solvent or replace the column if necessary.
Problem: Inconsistent Retention Times
Possible Cause Suggested Solution
Fluctuations in mobile phase composition Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[5][9]
Inadequate column equilibration Increase the column equilibration time between runs, especially after a gradient.[5]
Pump malfunction or leaks Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[5]
Temperature fluctuations Use a column oven to maintain a constant temperature.[5]
Problem: Baseline Noise or Drift
Possible Cause Suggested Solution
Contaminated mobile phase Use HPLC-grade solvents and filter the mobile phase before use.
Air bubbles in the system Degas the mobile phase and purge the pump to remove any air bubbles.[5][10]
Detector lamp issue Check the detector lamp's energy output and replace it if it is low.[5]
Contaminated detector flow cell Flush the flow cell with a strong, appropriate solvent.[5]

Experimental Protocols

Suggested Starting HPLC-UV Method for this compound Quantification

This protocol is a suggested starting point and will likely require optimization for your specific instrumentation and sample matrix.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a higher percentage of A, and gradually increase the percentage of B over 20-30 minutes. A post-run equilibration step is crucial.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at the absorbance maximum of this compound (requires determination)
Standard Preparation Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) and perform serial dilutions to create a calibration curve.
Sample Preparation This will depend on the sample matrix. A solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to clean up the sample and concentrate the analyte.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Curve HPLC Inject into HPLC Standard->HPLC Sample Extract Sample Sample->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Concentration Integration->Quantification

Caption: A generalized workflow for the quantification of this compound using HPLC.

Troubleshooting_Tree Problem Chromatographic Problem Identified PeakShape Poor Peak Shape? Problem->PeakShape RetentionTime Inconsistent Retention Time? Problem->RetentionTime Baseline Baseline Issues? Problem->Baseline PeakShape->RetentionTime No SolutionPeak Adjust Mobile Phase pH Reduce Sample Concentration Check for Column Contamination PeakShape->SolutionPeak Yes RetentionTime->Baseline No SolutionRetention Prepare Fresh Mobile Phase Increase Equilibration Time Check for Leaks RetentionTime->SolutionRetention Yes SolutionBaseline Degas Mobile Phase Check Detector Lamp Clean Flow Cell Baseline->SolutionBaseline Yes

References

Technical Support Center: Addressing Inconsistencies in Bioactivity Results

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address inconsistencies in bioactivity results. Variations in experimental outcomes are common in scientific research and can arise from a multitude of factors. This resource aims to provide a structured approach to identifying and resolving these discrepancies. The following sections are designed to guide users through potential issues encountered during the experimental process, with a focus on data interpretation, protocol standardization, and understanding the underlying biological mechanisms.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in bioactivity assays?

A1: Inconsistencies in bioactivity data can stem from several sources, including:

  • Cell-based factors: Cell line misidentification, passage number, cell health, and genetic drift.

  • Reagent variability: Differences in lot numbers for media, sera, and supplements; purity and stability of the test compound.

  • Protocol deviations: Minor variations in incubation times, cell seeding densities, and reagent concentrations.

  • Instrumentation and data analysis: Calibration of instruments (e.g., plate readers), and the statistical methods used for data analysis.

Q2: How can I confirm the identity and purity of my test compound?

A2: It is crucial to verify the identity and purity of your test compound. This can be achieved through analytical techniques such as:

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Q3: What is the impact of cell passage number on experimental results?

A3: High passage numbers can lead to phenotypic and genotypic changes in cell lines, potentially altering their response to a test compound. It is recommended to use cells within a defined low passage range and to regularly perform cell line authentication.

Troubleshooting Guides

Issue 1: Observed IC50 values for our compound are significantly different from published data.

Possible Cause 1.1: Differences in Experimental Protocols.

  • Question: Have you cross-referenced your protocol with the one cited in the publication?

  • Answer: Minor differences in protocols can lead to significant variations in IC50 values. Pay close attention to the details outlined in the Experimental Protocols section below.

Possible Cause 1.2: Cell Line and Culture Conditions.

  • Question: Are you using the exact same cell line, and are your cell culture conditions identical?

  • Answer: The origin of the cell line, media formulation, serum percentage, and even the type of culture plates can influence cellular response.

Data Presentation: Comparison of IC50 Values

ParameterYour ExperimentPublished Study[1][2]
Cell Line e.g., MCF-7e.g., MCF-7
Seeding Density e.g., 5,000 cells/welle.g., 10,000 cells/well
Treatment Duration e.g., 48 hourse.g., 72 hours
Assay Method e.g., MTTe.g., SRB
Observed IC50 Your ValuePublished Value

Issue 2: Conflicting results on the inhibition of the NF-κB signaling pathway.

Possible Cause 2.1: Different methods of assessing NF-κB activation.

  • Question: How is NF-κB activation being measured?

  • Answer: Different methods, such as reporter assays, Western blotting for phosphorylated proteins (e.g., p-IκBα, p-p65), or electrophoretic mobility shift assays (EMSA), can yield different types of information and may not always correlate directly.[3][4]

Possible Cause 2.2: Cell-type specific effects.

  • Question: Were the same cell lines used in the experiments showing conflicting results?

  • Answer: The regulation of the NF-κB pathway can be highly cell-type specific.[5] A compound may inhibit NF-κB in one cell line but not another due to differences in the expression of signaling components.

Mandatory Visualization: NF-κB Signaling Pathway

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB_NFkB IκB-NF-κB IKK_Complex->IkB_NFkB Phosphorylation IkB IκB IkB_NFkB->IkB Dissociation NFkB NF-κB IkB_NFkB->NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Target_Genes Target Gene Expression NFkB_nucleus->Target_Genes Transcription

Caption: Simplified representation of the canonical NF-κB signaling pathway.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 - 10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound for 48-72 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

2. Western Blot for NF-κB Pathway Proteins

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualization: Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation Treatment Compound Treatment Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation Treatment->Incubation Assay Bioactivity Assay (e.g., MTT, Western Blot) Incubation->Assay Data_Collection Data Collection Assay->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis Results Results Data_Analysis->Results

Caption: General workflow for in vitro bioactivity testing.

References

improving the selectivity of 4'-Hydroxypiptocarphin A extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the selective extraction of 4'-Hydroxypiptocarphin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your extraction experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a sesquiterpenoid, a class of naturally occurring organic compounds. It has the chemical formula C21H26O10 and a molecular weight of 438.429 g/mol . Its primary known natural source is the plant Vernonia volkameriifolia, a member of the Asteraceae family. Sesquiterpene lactones from the Vernonia genus are known for a range of biological activities, including anti-inflammatory and anticancer properties.

Q2: What are the key factors influencing the selectivity of this compound extraction?

The selectivity of the extraction process is crucial for obtaining a high purity of this compound. The most influential factors include:

  • Solvent Choice: The polarity of the solvent is a critical determinant of which compounds will be extracted.

  • Extraction Method: Different methods, such as maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE), offer varying levels of efficiency and selectivity.

  • Temperature and Time: Both temperature and duration of the extraction can significantly impact the yield and the potential for degradation of the target compound.

  • Plant Material: The part of the plant used (leaves, stems, roots), its age, and drying conditions will affect the concentration of this compound and the presence of interfering compounds.

Q3: Which solvents are recommended for a more selective extraction of this compound?

For sesquiterpene lactones like this compound, polar organic solvents are generally more effective than non-polar ones. Ethanol has been shown to be a particularly good choice as it provides a higher yield of the target compounds while minimizing the co-extraction of less desirable substances like camphor. Ethyl acetate is another solvent that has demonstrated high efficacy in extracting phytochemicals from Vernonia species.

Q4: Can advanced extraction techniques improve the selectivity for this compound?

Yes, advanced techniques can offer significant advantages. Microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) can reduce extraction times and solvent consumption, and in some cases, improve the yield and selectivity of the extraction. For purification, techniques like counter-current chromatography (CCC) and solid-phase extraction (SPE) can be highly effective in isolating specific sesquiterpene lactones from complex mixtures.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inappropriate Solvent: The solvent may not be optimal for dissolving the target compound. 2. Insufficient Extraction Time: The compound may not have had enough time to diffuse into the solvent. 3. Improper Plant Material Preparation: Large particle size of the plant material can limit solvent penetration. 4. Degradation of the Compound: High temperatures during extraction or drying can degrade thermolabile compounds.1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, methanol, and mixtures with water). 2. Increase Extraction Time: Extend the duration of the extraction, monitoring the yield at different time points. 3. Grind Plant Material: Reduce the particle size of the dried plant material to increase the surface area for extraction. 4. Control Temperature: Use lower extraction temperatures or employ non-thermal methods like ultrasound-assisted extraction.
Poor Selectivity (High Levels of Impurities) 1. Co-extraction of Pigments: Chlorophyll and other pigments are often co-extracted, especially with polar solvents. 2. Extraction of a Wide Range of Compounds: The chosen solvent may be too broad in its extraction capabilities. 3. Presence of Resinous Material: Some plants contain resins that can contaminate the extract.1. Pre-extraction with a Non-polar Solvent: Use a solvent like hexane to remove chlorophyll and other non-polar impurities before the main extraction. 2. Solvent Partitioning: Perform a liquid-liquid extraction to partition the target compound into a more selective solvent. 3. Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to selectively retain and elute this compound.
Emulsion Formation During Liquid-Liquid Extraction 1. Vigorous Shaking: Excessive agitation can lead to the formation of stable emulsions. 2. High Concentration of Surfactant-like Molecules: The plant extract may contain compounds that act as emulsifiers.1. Gentle Inversion: Gently invert the separatory funnel instead of vigorous shaking. 2. Addition of Brine: Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase and break the emulsion. 3. Centrifugation: If the emulsion persists, centrifuging the mixture can help to separate the layers.
Difficulty in Removing the Solvent 1. High Boiling Point of the Solvent: Solvents with high boiling points can be difficult to remove completely. 2. Azeotrope Formation: The solvent may form an azeotrope with water or other components, making complete removal by simple evaporation challenging.1. Use of a Rotary Evaporator: Employ a rotary evaporator under reduced pressure to efficiently remove the solvent at a lower temperature. 2. Lyophilization (Freeze-Drying): For aqueous extracts, lyophilization can be an effective method for solvent removal without heat.

Data Presentation

The following tables summarize quantitative data from a study on the microwave-assisted extraction of bioactive compounds from Vernonia amygdalina, a plant of the same genus as the source of this compound. This data is presented as a representative example of how different extraction parameters can influence the yield of related compounds.

Table 1: Effect of Extraction Parameters on Total Phenolic Content (TPC) and Total Flavonoid Content (TFC)

Irradiation Time (min)Microwave Power (W)Ethanol Concentration (%)TPC (mg GAE/g dw)TFC (mg QE/g dw)
15006085.4368.21
55006092.1775.93
17006095.8880.15
570060101.2485.42
15008098.6783.55
550080105.9189.76
170080109.3292.11
570080113.7694.08

Data adapted from a study on Vernonia amygdalina.

Table 2: Optimal Conditions for Microwave-Assisted Extraction

ParameterOptimal Value
Irradiation Time4 min
Microwave Power558 W
Feed-to-Solvent Ratio1:10 g/mL
Ethanol Concentration76%

Data adapted from a study on Vernonia amygdalina.

Experimental Protocols

Protocol 1: General Solid-Liquid Extraction of this compound

This protocol is a generalized procedure based on methods for extracting sesquiterpene lactones from Vernonia species.

  • Preparation of Plant Material:

    • Collect fresh leaves of Vernonia volkameriifolia.

    • Air-dry the leaves in a shaded, well-ventilated area until a constant weight is achieved.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh 100 g of the powdered plant material and place it in a flask.

    • Add 1 L of 80% ethanol to the flask.

    • Macerate the mixture for 48 hours at room temperature with occasional stirring.

    • Alternatively, for a faster extraction, perform Soxhlet extraction for 8 hours or microwave-assisted extraction under the optimal conditions listed in Table 2.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain a crude extract.

  • Purification (Liquid-Liquid Partitioning):

    • Dissolve the crude extract in a mixture of methanol and water (9:1 v/v).

    • Perform liquid-liquid partitioning with hexane to remove non-polar impurities like chlorophyll.

    • Separate the methanolic layer and further partition it with ethyl acetate.

    • Collect the ethyl acetate fraction, which is expected to be enriched with this compound.

    • Evaporate the ethyl acetate to obtain the purified extract.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

  • Preparation of Standard Solutions:

    • Prepare a stock solution of a known concentration of pure this compound in methanol.

    • Create a series of standard solutions of different concentrations by diluting the stock solution.

  • Sample Preparation:

    • Dissolve a known weight of the dried extract in methanol to a specific concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (General Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 210 nm.

    • Injection Volume: 20 µL.

  • Analysis:

    • Inject the standard solutions to create a calibration curve of peak area versus concentration.

    • Inject the sample solution and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Visualizations

Extraction_Workflow Start Dried Vernonia volkameriifolia Powder Extraction Solid-Liquid Extraction (e.g., Maceration with 80% Ethanol) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning1 Liquid-Liquid Partitioning (Methanol/Water vs. Hexane) Crude_Extract->Partitioning1 Hexane_Fraction Hexane Fraction (Impurities) Partitioning1->Hexane_Fraction Methanol_Fraction Methanol/Water Fraction Partitioning1->Methanol_Fraction Partitioning2 Liquid-Liquid Partitioning (vs. Ethyl Acetate) Methanol_Fraction->Partitioning2 Aqueous_Fraction Aqueous Fraction Partitioning2->Aqueous_Fraction EtOAc_Fraction Ethyl Acetate Fraction Partitioning2->EtOAc_Fraction Final_Concentration Rotary Evaporation EtOAc_Fraction->Final_Concentration Final_Product Enriched this compound Final_Concentration->Final_Product

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic Start Low Yield? Solvent Optimize Solvent? Start->Solvent Yes Failure Consult Further Start->Failure No Time Increase Time? Solvent->Time No Success Yield Improved Solvent->Success Yes Grind Grind Material? Time->Grind No Time->Success Yes Grind->Success Yes Grind->Failure No

Caption: A logical flowchart for troubleshooting low extraction yield.

Anti_Inflammatory_Pathway LPS LPS (Inflammatory Stimulus) PI3K_Akt PI3K/Akt Pathway LPS->PI3K_Akt MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB H4P This compound H4P->PI3K_Akt Inhibits H4P->MAPK Inhibits H4P->NFkB Inhibits Pro_inflammatory Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α, IL-1β) PI3K_Akt->Pro_inflammatory MAPK->Pro_inflammatory NFkB->Pro_inflammatory Inflammation Inflammation Pro_inflammatory->Inflammation

Caption: Postulated anti-inflammatory signaling pathway modulated by this compound.

troubleshooting contamination in Piptocarpha extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during the preparation and analysis of Piptocarpha extracts.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants I might encounter in my Piptocarpha extracts?

A1: As with many herbal extracts, contaminants can be introduced at various stages, from plant collection to final extraction. The most common types include:

  • Microbial Contamination: Bacteria and fungi (including molds and yeasts) can be present on the plant material itself or introduced during processing.[1] This can lead to the degradation of bioactive compounds or the production of unwanted metabolites.

  • Mycotoxins: These are toxic secondary metabolites produced by fungi, such as aflatoxins and ochratoxin A, which can contaminate the plant material in the field or during storage.[2][3][4][5][6]

  • Heavy Metals: Piptocarpha plants can absorb heavy metals like lead, cadmium, arsenic, and mercury from the soil, water, or air.[7][8][9][10][11]

  • Pesticides and Herbicides: Residues from agricultural practices in or near the collection area can be present on the plant material.

  • Endotoxins: These are components of the outer membrane of certain bacteria and can elicit strong immune responses in biological assays.

  • Adulterants: In some cases, commercially sourced raw material may be intentionally or unintentionally mixed with other plant species or synthetic drugs.[12]

  • Solvent and Reagent Artifacts: Impurities in the solvents and reagents used for extraction can be concentrated in the final extract.

Q2: My bioassay results with Piptocarpha extract are inconsistent or show unexpected toxicity. Could this be due to contamination?

A2: Yes, inconsistent results or unexpected cytotoxicity are classic signs of contamination. For example:

  • Endotoxins can trigger inflammatory responses in cell-based assays, masking the true effect of the extract.

  • Heavy metals and mycotoxins can exhibit cytotoxic effects, leading to false-positive results in toxicity screenings.[4][5][8]

  • Microbial contamination can alter the pH of your culture media and produce metabolites that interfere with your assay.[1]

  • The presence of undeclared synthetic drugs as adulterants can lead to pharmacological effects that are not attributable to the Piptocarpha constituents.[12]

Q3: How can I minimize the risk of contamination during the collection and initial processing of Piptocarpha?

A3: Proactive measures are crucial. Follow Good Agricultural and Collection Practices (GACP). Key steps include:

  • Proper Identification: Ensure correct botanical identification of the Piptocarpha species to avoid adulteration with other plants.

  • Sustainable Harvesting: Collect plant material from areas free from obvious environmental pollution. Avoid harvesting from roadsides or industrial areas where heavy metal and pesticide contamination is more likely.

  • Post-Harvest Handling: Clean the plant material to remove soil and debris. Proper drying is critical to prevent microbial growth and mycotoxin production.[1] Store the dried material in a cool, dry, and dark place to prevent degradation and contamination.

Troubleshooting Guides

Guide 1: Suspected Microbial Contamination

Issue: You observe turbidity in your liquid extract, a film on the surface, or an unusual odor. Your cell cultures show signs of infection after treatment with the extract.

Troubleshooting Steps:

  • Visual Inspection: Examine the extract and the raw plant material for any visible signs of mold or microbial growth.

  • Microscopy: A simple microscopic examination of a wet mount of the extract can reveal the presence of bacteria or fungi.

  • Plating on Culture Media: Plate a small aliquot of the extract on general-purpose microbial growth media (e.g., nutrient agar for bacteria, potato dextrose agar for fungi) and incubate under appropriate conditions to confirm and identify the contaminants.

  • Remediation:

    • If the raw material is contaminated, it should be discarded.

    • If the extract is contaminated, it can sometimes be salvaged by filtration through a 0.22 µm filter to remove microbial cells. However, this will not remove soluble endotoxins or mycotoxins.

    • Re-evaluate your sterilization procedures for equipment and solvents.

Guide 2: Suspected Heavy Metal Contamination

Issue: Your extract shows non-specific cytotoxicity or interferes with enzymatic assays. You are working with Piptocarpha sourced from a potentially polluted area.

Troubleshooting Steps:

  • Source Verification: If possible, obtain information about the collection site of the plant material, including soil analysis data.

  • Analytical Testing: Use analytical techniques to quantify the levels of common heavy metals.

    • Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are the standard methods for detecting and quantifying heavy metals.

  • Remediation:

    • Unfortunately, it is very difficult to remove heavy metals from a plant extract. The best approach is to source plant material from a reputable supplier who can provide a certificate of analysis confirming low levels of heavy metals.

Quantitative Data on Common Contaminants

The following tables provide examples of typical contamination limits for herbal extracts. Note that these are general guidelines and may vary depending on the specific application and regulatory requirements.

Table 1: Example Limits for Heavy Metal Contamination in Herbal Products

Heavy MetalMaximum Limit (ppm)
Lead (Pb)10.0
Arsenic (As)3.0
Cadmium (Cd)0.3
Mercury (Hg)0.2

Table 2: Example Limits for Mycotoxin Contamination in Herbal Products

MycotoxinMaximum Limit (µg/kg)
Aflatoxin B12.0
Total Aflatoxins4.0
Ochratoxin A20.0

Experimental Protocols

Protocol 1: General Purpose Extraction of Piptocarpha Leaves

This protocol describes a general method for preparing an ethanolic extract.

  • Preparation of Plant Material:

    • Wash fresh Piptocarpha leaves thoroughly with water to remove debris.

    • Dry the leaves in a well-ventilated oven at 40-50°C until they are brittle.[5]

    • Grind the dried leaves into a coarse powder using a mechanical grinder.

  • Extraction:

    • Place 100 g of the powdered leaves into a flask.

    • Add 1 L of 80% ethanol and seal the flask.

    • Macerate for 72 hours at room temperature with occasional shaking.[10]

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the extract from the plant material.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to remove the ethanol.

  • Drying and Storage:

    • Lyophilize (freeze-dry) the concentrated aqueous extract to obtain a dry powder.

    • Store the powdered extract in an airtight, light-resistant container at 4°C.

Protocol 2: Thin Layer Chromatography (TLC) for Contaminant Screening

This protocol provides a basic method for the preliminary screening of certain contaminants.

  • Sample Preparation: Dissolve a small amount of the Piptocarpha extract in a suitable solvent (e.g., methanol) to a concentration of approximately 10 mg/mL.

  • TLC Plate and Mobile Phase:

    • Use a silica gel 60 F254 TLC plate.

    • Prepare a mobile phase appropriate for the suspected contaminants. For example, a mixture of toluene:ethyl acetate:formic acid (5:4:1 v/v/v) can be used for some mycotoxins.

  • Development:

    • Spot a small amount of the sample solution onto the TLC plate.

    • Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to move up the plate.

  • Visualization:

    • After development, dry the plate and visualize the spots under UV light (254 nm and 365 nm).

    • Spray the plate with a suitable visualization reagent (e.g., anisaldehyde-sulfuric acid) and heat to reveal colored spots.

    • Compare the retention factor (Rf) values of the spots with those of known standards for potential contaminants.

Visualizations

Experimental_Workflow cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_analysis Analysis & Purification Collection Collection of Piptocarpha Plant Material Drying Drying Collection->Drying Grinding Grinding Drying->Grinding Extraction Solvent Extraction Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Crude_Extract Crude Piptocarpha Extract Concentration->Crude_Extract QC_Analysis Quality Control Analysis (TLC, HPLC, etc.) Crude_Extract->QC_Analysis Purification Purification (e.g., Column Chromatography) QC_Analysis->Purification If necessary Pure_Compound Isolated Bioactive Compound Purification->Pure_Compound

Caption: Experimental workflow for the preparation and analysis of Piptocarpha extracts.

Troubleshooting_Workflow Start Inconsistent/ Unexpected Bioassay Results Check_Contamination Suspect Contamination? Start->Check_Contamination Microbial Microbial (Bacteria, Fungi) Check_Contamination->Microbial Yes Chemical Chemical (Heavy Metals, Mycotoxins) Check_Contamination->Chemical Yes Adulteration Adulteration Check_Contamination->Adulteration Yes Microbial_Test Perform sterility testing (plating, microscopy) Microbial->Microbial_Test Chemical_Test Perform analytical testing (AAS, ICP-MS, HPLC) Chemical->Chemical_Test Adulteration_Test Perform phytochemical profiling (e.g., HPTLC) Adulteration->Adulteration_Test Remediate_Microbial Filter extract (0.22 µm) or discard batch Microbial_Test->Remediate_Microbial Remediate_Chemical Discard batch and source new raw material Chemical_Test->Remediate_Chemical Remediate_Adulteration Discard batch and verify plant material identity Adulteration_Test->Remediate_Adulteration Contamination_Sources cluster_environment Environment cluster_processing Processing & Handling cluster_storage Storage center_node Piptocarpha Extract Soil Soil (Heavy Metals) Soil->center_node Water Water (Pesticides) Water->center_node Air Air (Pollutants) Air->center_node Equipment Equipment (Microbes) Equipment->center_node Solvents Solvents (Impurities) Solvents->center_node Personnel Personnel (Microbes) Personnel->center_node Storage_Conditions Improper Storage (Fungi, Mycotoxins) Storage_Conditions->center_node

References

Technical Support Center: Enhancing the Resolution of Piptocarphins in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) analysis of piptocarphins. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Troubleshooting Guides

Problem 1: Poor Resolution Between Piptocarphin Isomers or Related Impurities

Question: My chromatogram shows broad, overlapping peaks for what I believe are piptocarphin isomers. How can I improve the resolution?

Answer: Achieving baseline separation of structurally similar compounds like isomers is a common challenge in HPLC. Here are several strategies to enhance resolution, categorized by the key factors that influence chromatographic separation.

Troubleshooting Workflow for Poor Resolution

SamplePrep Start Plant Material Extraction Extraction (e.g., with Methanol/Ethanol) Start->Extraction Filtration1 Initial Filtration Extraction->Filtration1 SPE Solid Phase Extraction (SPE) for cleanup Filtration1->SPE Evaporation Solvent Evaporation SPE->Evaporation Reconstitution Reconstitute in Initial Mobile Phase Evaporation->Reconstitution Filtration2 Final Filtration (0.22 or 0.45 µm filter) Reconstitution->Filtration2 Injection Inject into HPLC Filtration2->Injection

optimization of storage conditions for 4'-Hydroxypiptocarphin A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following storage and handling recommendations are based on the general properties of sesquiterpene lactones. For optimal results and to ensure the integrity of your experiments, it is highly recommended to perform a compound-specific stability study for 4'-Hydroxypiptocarphin A.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the general recommended storage conditions for this compound? Based on the stability of similar sesquiterpene lactones, it is recommended to store this compound as a dry powder at -20°C in a tightly sealed container, protected from light and moisture.
How should I store this compound in solution? For short-term storage, solutions can be kept at 4°C for a few days. For long-term storage, it is advisable to prepare aliquots in a suitable solvent (e.g., DMSO, ethanol) and store them at -80°C to minimize freeze-thaw cycles.
What solvents are recommended for dissolving this compound? This compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and ethyl acetate. The choice of solvent will depend on the specific experimental requirements.
Is this compound sensitive to light? Yes, many sesquiterpene lactones are known to be sensitive to light.[1] Therefore, it is crucial to protect both the solid compound and its solutions from light exposure by using amber vials or by wrapping containers with aluminum foil.
What is the expected stability of this compound at room temperature? Based on studies of other sesquiterpene lactones, significant degradation can be expected at room temperature over extended periods.[2][3] It is strongly advised to minimize the time the compound is kept at room temperature.
How does pH affect the stability of this compound? Sesquiterpene lactones can be unstable under acidic and alkaline conditions.[4][5] It is recommended to maintain the pH of solutions as close to neutral as possible, unless the experimental protocol requires otherwise.
What are the potential degradation products of this compound? While specific degradation products for this compound have not been reported, degradation of sesquiterpene lactones often involves the α-methylene-γ-lactone ring and other reactive functional groups.[6] Degradation can lead to a loss of biological activity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or lower-than-expected biological activity Degradation of the compound due to improper storage or handling.1. Verify storage conditions (temperature, light protection). 2. Prepare fresh solutions from a new aliquot of the solid compound. 3. Perform a stability check of your stock solution using an appropriate analytical method (e.g., HPLC).
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Compound degradation.1. Review the solvent used and the pH of the solution. 2. Minimize exposure to light and elevated temperatures during sample preparation and analysis. 3. Consider performing a forced degradation study to identify potential degradation products.
Precipitation of the compound in aqueous solutions Low aqueous solubility.1. Dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) before diluting with the aqueous buffer. 2. Use a final concentration of the organic solvent that is compatible with your experimental system. 3. Gentle warming and sonication may aid in dissolution, but be cautious of potential degradation at higher temperatures.
Color change in the solution Degradation of the compound.1. Discard the solution and prepare a fresh one from a new stock. 2. Investigate the storage conditions and handling procedures that may have led to the degradation.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Vortex briefly and sonicate in a water bath at room temperature if necessary to ensure complete dissolution.

  • Visually inspect the solution to ensure there are no particulates.

  • Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -80°C.

Protocol 2: Forced Degradation Study for this compound

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions. The extent of degradation should be monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Incubator or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Degradation:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate the mixture at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Incubate the mixture at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in an incubator at 60°C for 24 hours, protected from light.

    • At appropriate time points, withdraw a sample and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • At appropriate time points, withdraw samples from both the exposed and control solutions and analyze by HPLC.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.

Data Presentation:

The results of the forced degradation study can be summarized in the following table:

Stress ConditionIncubation Time (hours)Temperature (°C)% Degradation of this compoundNumber of Degradation Products
0.1 M HCl2460
0.1 M NaOH24Room Temp
3% H₂O₂24Room Temp
Thermal2460
Photolytic (UV/Vis)24Room Temp

Visualizations

experimental_workflow cluster_preparation Preparation cluster_storage Storage cluster_experiment Experiment start Start weigh Weigh Compound start->weigh dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot short_term Short-term (4°C) aliquot->short_term Days long_term Long-term (-80°C) aliquot->long_term Months/Years thaw Thaw Aliquot short_term->thaw long_term->thaw dilute Prepare Working Solution thaw->dilute end Perform Experiment dilute->end troubleshooting_workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Light, Age) start->check_storage analyze_stock Analyze Stock Solution (e.g., HPLC) check_storage->analyze_stock prepare_fresh Prepare Fresh Solution run_control Run Control Experiment prepare_fresh->run_control results_ok Results Consistent? run_control->results_ok degraded Stock Degraded? analyze_stock->degraded degraded->prepare_fresh No new_compound Use New Batch of Compound degraded->new_compound Yes problem_solved Problem Solved results_ok->problem_solved Yes other_factors Investigate Other Experimental Factors results_ok->other_factors No new_compound->prepare_fresh

References

Validation & Comparative

Unveiling the Molecular Architecture of 4'-Hydroxypiptocarphin A: A Comparative Structural Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of a novel bioactive compound is paramount. This guide provides a comparative analysis to confirm the structure of 4'-Hydroxypiptocarphin A, a sesquiterpene lactone with potential therapeutic applications. By examining its relationship to its parent compound, Piptocarphin A, and outlining the necessary experimental data for its definitive characterization, this document serves as a crucial resource for its further investigation and development.

Introduction to Piptocarphin A and its Hydroxylated Derivative

This compound belongs to the family of sesquiterpene lactones, a class of natural products known for their diverse biological activities. It is structurally derived from Piptocarphin A through the addition of a hydroxyl group. This seemingly minor modification, however, can significantly impact the molecule's pharmacological properties, including its solubility, bioavailability, and interaction with biological targets.

Piptocarphin A has a molecular formula of C₂₁H₂₆O₉ and a molecular weight of 422.4 g/mol . In contrast, This compound possesses a molecular formula of C₂₁H₂₆O₁₀ and a molecular weight of 438.429 g/mol , reflecting the addition of a single oxygen atom.[1] The confirmation of the exact position of this additional hydroxyl group is critical for understanding its structure-activity relationship.

Confirming the Structure: A Multi-faceted Approach

The definitive structural elucidation of this compound relies on a combination of spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition, connectivity, and stereochemistry.

Key Experimental Protocols for Structural Confirmation:
  • Isolation and Purification: The initial step involves the extraction of the compound from its natural source, typically a plant of the Piptocarpha genus, followed by chromatographic techniques to achieve a high degree of purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition of the molecule, confirming its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (Proton NMR): Provides information about the number and chemical environment of hydrogen atoms in the molecule.

    • ¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms.

    • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments establish the connectivity between protons (COSY), directly link protons to their attached carbons (HSQC), and identify long-range correlations between protons and carbons (HMBC), which is crucial for assembling the molecular framework.

  • X-ray Crystallography: When a suitable single crystal of the compound can be obtained, X-ray crystallography provides the most unambiguous three-dimensional structure.

Comparative Data Analysis

To confirm the structure of this compound, the acquired spectroscopic data would be meticulously compared with the known data for Piptocarphin A. The key differences in the NMR spectra would pinpoint the location of the additional hydroxyl group. For instance, the carbon atom bearing the new hydroxyl group would exhibit a significant downfield shift in the ¹³C NMR spectrum, and the proton attached to this carbon (if any) would show a corresponding change in its chemical shift in the ¹H NMR spectrum.

Property Piptocarphin A This compound
Molecular Formula C₂₁H₂₆O₉C₂₁H₂₆O₁₀[1]
Molecular Weight 422.4 g/mol 438.429 g/mol [1]
Key Spectroscopic Features Published NMR and MS data available.Requires acquisition and comparison of NMR and MS data.

Logical Workflow for Structure Confirmation

The process of confirming the structure of a novel natural product like this compound follows a logical and systematic workflow.

G cluster_0 Isolation & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Elucidation Plant Material (Piptocarpha sp.) Plant Material (Piptocarpha sp.) Crude Extract Crude Extract Plant Material (Piptocarpha sp.)->Crude Extract Purified this compound Purified this compound Crude Extract->Purified this compound Chromatography Mass Spectrometry (MS) Mass Spectrometry (MS) Purified this compound->Mass Spectrometry (MS) NMR Spectroscopy (1H, 13C, 2D) NMR Spectroscopy (1H, 13C, 2D) Purified this compound->NMR Spectroscopy (1H, 13C, 2D) Molecular Formula Confirmation Molecular Formula Confirmation Mass Spectrometry (MS)->Molecular Formula Confirmation Connectivity & Stereochemistry Analysis Connectivity & Stereochemistry Analysis NMR Spectroscopy (1H, 13C, 2D)->Connectivity & Stereochemistry Analysis Final Structure Confirmation Final Structure Confirmation Molecular Formula Confirmation->Final Structure Confirmation Connectivity & Stereochemistry Analysis->Final Structure Confirmation Piptocarphin A Data Piptocarphin A Data Piptocarphin A Data->Final Structure Confirmation Comparative Analysis

Figure 1. Workflow for the structural confirmation of this compound.

Signaling Pathway Implications

While the specific signaling pathways modulated by this compound are yet to be fully elucidated, many sesquiterpene lactones are known to interact with key inflammatory and cell survival pathways. A hypothetical signaling pathway that could be investigated is the NF-κB pathway, a critical regulator of inflammation.

G Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocation Gene Transcription (Inflammatory Mediators) Gene Transcription (Inflammatory Mediators) Nucleus->Gene Transcription (Inflammatory Mediators) 4-Hydroxypiptocarphin A 4-Hydroxypiptocarphin A 4-Hydroxypiptocarphin A->IKK Complex Inhibition?

Figure 2. Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

The definitive structural confirmation of this compound is a critical prerequisite for its advancement as a potential therapeutic agent. This guide has outlined the necessary comparative approach and the essential experimental protocols required for this purpose. By systematically acquiring and analyzing spectroscopic data and comparing it to its known analogue, Piptocarphin A, researchers can confidently establish the complete and accurate molecular architecture of this promising natural product, paving the way for future preclinical and clinical investigations.

References

Validating the Cytotoxic Activity of 4'-Hydroxypiptocarphin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic activity of 4'-Hydroxypiptocarphin A, a sesquiterpene lactone, against various cancer cell lines. Due to the limited availability of direct experimental data for this compound, this guide leverages data from structurally similar sesquiterpene lactones isolated from the Vernonia genus to provide a predictive comparison. The performance of these compounds is benchmarked against Doxorubicin, a standard chemotherapeutic agent.

Data Presentation: Comparative Cytotoxic Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of sesquiterpene lactones from Vernonia species and Doxorubicin across a range of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

CompoundCell LineCancer TypeIC50 (µM)
Vernopicrin A375Melanoma0.35
A549Lung Cancer2.04
Vernomelitensin A375Melanoma0.13
MCF-7Breast Cancer1.56
Glaucolide M A2780Ovarian Cancer3.3
Doxorubicin HeLaCervical Cancer2.9
MCF-7Breast Cancer2.5
A549Lung Cancer> 20
HepG2Liver Cancer12.2

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of cytotoxic activity are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, related sesquiterpene lactones, or Doxorubicin) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity and Apoptosis Assessment

G cluster_0 Cytotoxicity Assessment cluster_1 Apoptosis Validation A Seed Cancer Cells in 96-well plates B Treat with this compound & Controls (e.g., Doxorubicin) A->B C Incubate for 24-72h B->C D Perform MTT Assay C->D E Measure Absorbance at 570nm D->E F Calculate IC50 Values E->F G Treat Cells with IC50 Concentration F->G Use IC50 for mechanism studies H Stain with Annexin V-FITC/PI G->H I Analyze by Flow Cytometry H->I J Quantify Apoptotic Cell Population I->J

Caption: Workflow for evaluating the cytotoxic and apoptotic effects of a test compound.

Signaling Pathway: Intrinsic Apoptosis

The cytotoxic activity of many sesquiterpene lactones is mediated through the induction of apoptosis, often via the intrinsic (mitochondrial) pathway.

G cluster_0 Mitochondrial Regulation cluster_1 Caspase Cascade compound This compound (or related Sesquiterpene Lactone) Bcl2 Anti-apoptotic Bcl-2, Bcl-xL compound->Bcl2 Inhibits Bax Pro-apoptotic Bax, Bak compound->Bax Activates Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Promotes Permeabilization CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway potentially activated by this compound.

Comparative Cytotoxicity of Piptocarphin Derivatives: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piptocarphins are a group of sesquiterpene lactones, natural products isolated from plants of the Piptocarpha genus, which have garnered interest for their potential cytotoxic activities. This guide provides a comparative analysis of the cytotoxic effects of various piptocarphin derivatives, with a focus on contrasting their performance and elucidating the underlying experimental methodologies. Due to the limited availability of public data, this guide focuses on the available information for Piptocarphins A and C. At present, specific cytotoxicity data for 4'-Hydroxypiptocarphin A is not available in the public domain.

Data Summary

While a comprehensive dataset including this compound is not yet available, existing research provides insights into the cytotoxic potential of other piptocarphin analogues. The following table summarizes the known cytotoxic activities of Piptocarphin A and Piptocarphin C.

CompoundCell LineAssay TypeCytotoxicity MetricResultReference
Piptocarphin AP-388 (Murine Lymphoid Leukemia)In vivoAntitumor ActivityBorderline Activity[1]
Piptocarphin CP-388 (Murine Lymphoid Leukemia)In vivoAntitumor ActivityBorderline Activity[1]
Piptocarphin A-F9KB (Human Nasopharynx Carcinoma)In vitroCytotoxicityExhibited cytotoxic activity[1]

Note: Specific IC50 values for the cytotoxicity of Piptocarphins A-F against 9KB cells are not detailed in the available literature. "Borderline activity" in the P-388 assay suggests a measurable but not highly potent antitumor effect under the tested conditions.

Experimental Protocols

The evaluation of cytotoxicity is crucial for the initial screening of potential anticancer compounds. The data presented for Piptocarphins A and C were likely obtained through standard preclinical screening assays of the time. While the exact, detailed protocols for the original studies on Piptocarphins A and C are not fully accessible, a general methodology for such assays is outlined below.

In Vitro Cytotoxicity Assay (e.g., against 9KB cells)

A common method for assessing the cytotoxic activity of natural products against cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

General Procedure:

  • Cell Culture: Human cancer cells (e.g., 9KB) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (piptocarphin derivatives) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting a dose-response curve.

In Vivo Antitumor Assay (e.g., P-388 Murine Leukemia Model)

The P-388 murine leukemia model was a standard in vivo screening tool used by the National Cancer Institute to identify potential anticancer agents.

General Procedure:

  • Animal Model: A specific strain of mice (e.g., BDF1 or CDF1) is used.

  • Tumor Implantation: A known number of P-388 leukemia cells are inoculated intraperitoneally into the mice.

  • Compound Administration: The test compounds (Piptocarphins A and C) are administered to the mice, typically intraperitoneally, starting 24 hours after tumor implantation. The treatment is usually given for a set number of days.

  • Observation: The mice are monitored daily for signs of toxicity and survival.

  • Data Analysis: The primary endpoint is the mean survival time of the treated group compared to the control (untreated) group. An increase in life span (ILS) is calculated. A compound is considered to have "borderline activity" if it produces a modest but statistically significant increase in the lifespan of the treated animals.

Visualizing the Workflow

To better understand the process of evaluating the cytotoxicity of natural products like piptocarphins, the following workflow diagram is provided.

experimental_workflow cluster_extraction Compound Isolation cluster_invitro In Vitro Cytotoxicity cluster_invivo In Vivo Antitumor Activity plant_material Piptocarpha Plant Material extraction Extraction & Fractionation plant_material->extraction isolation Isolation of Piptocarphins extraction->isolation treatment Treatment with Piptocarphins isolation->treatment compound_admin Compound Administration isolation->compound_admin cell_culture Cancer Cell Line Culture (e.g., 9KB) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis_invitro IC50 Determination mtt_assay->data_analysis_invitro animal_model Murine Model (e.g., with P-388 Leukemia) animal_model->compound_admin observation Monitoring Survival compound_admin->observation data_analysis_invivo Increase in Lifespan (%ILS) observation->data_analysis_invivo

Figure 1. A generalized workflow for the isolation and cytotoxic evaluation of piptocarphins.

Concluding Remarks

The available data, though limited, suggests that piptocarphin derivatives possess cytotoxic properties against cancer cell lines. The "borderline" in vivo activity of Piptocarphins A and C in the P-388 leukemia model indicates a modest antitumor effect. Further research is imperative to isolate and test a wider range of piptocarphin derivatives, including this compound, to establish a comprehensive structure-activity relationship. The determination of IC50 values across a panel of human cancer cell lines would provide a more detailed and comparative understanding of their cytotoxic potential. Moreover, investigations into the specific molecular mechanisms and signaling pathways affected by these compounds are crucial for their future development as potential anticancer agents.

References

A Comparative Analysis of the Anti-Inflammatory Activity of Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Anti-Inflammatory Performance of Key Sesquiterpene Lactones with Supporting Experimental Data.

Sesquiterpene lactones (SLs) are a diverse group of naturally occurring compounds renowned for their potent anti-inflammatory properties. Their therapeutic potential stems from their ability to modulate key signaling pathways implicated in the inflammatory response, primarily the NF-κB and JAK-STAT pathways. This guide provides a comparative overview of the anti-inflammatory activity of several prominent sesquiterpene lactones, supported by quantitative experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.

Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various sesquiterpene lactones against key inflammatory mediators and signaling molecules. Lower IC50 values indicate greater potency.

Sesquiterpene LactoneNF-κB Inhibition (IC50)STAT3 Inhibition (IC50)TNF-α Inhibition (IC50)IL-6 Inhibition (IC50)Nitric Oxide (NO) Inhibition (IC50)
Parthenolide ~5 µM[1]4.8 µM[2][3]1.1 - 2.6 µM[4]1.1 - 2.6 µM[4]Not widely reported
Helenalin ~5 µMNot widely reportedNot widely reportedNot widely reportedNot widely reported
Cynaropicrin Not widely reportedNot widely reportedStrong inhibition notedNot widely reportedDose-dependent reduction
Alantolactone ~5 µM[3]Potent inhibitorInhibition noted[5][6]Inhibition noted[5][6]Inhibition noted[5][7]
Dehydrocostus Lactone Potent inhibitor10 µM[4][8]Inhibition noted[2]Inhibition noted[2]2.3 µM[2]
Costunolide Potent inhibitor10 µM[4][8]Inhibition notedInhibition notedStrong suppression noted[9]
Santamarine Inhibition noted[10]Inhibition noted[10]Not widely reportedNot widely reportedNot widely reported
Eremanthin Not widely reportedNot widely reportedNot widely reportedNot widely reportedNot widely reported

Note: The inhibitory concentrations can vary depending on the cell type, stimulus, and specific assay conditions used in the study. The data presented here is for comparative purposes.

Key Inflammatory Signaling Pathways and Inhibition by Sesquiterpene Lactones

Sesquiterpene lactones exert their anti-inflammatory effects by targeting critical nodes in inflammatory signaling cascades. The two primary pathways are the NF-κB and JAK-STAT pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation SL Sesquiterpene Lactones SL->IKK Inhibit SL->NFkB Inhibit (Directly) DNA DNA NFkB_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->Genes Transcription

Caption: The NF-κB signaling pathway and points of inhibition by sesquiterpene lactones.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is another crucial signaling route for cytokines. Its activation leads to the transcription of genes involved in inflammation and immunity.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->pSTAT3 pSTAT3_n p-STAT3 Dimer pSTAT3->pSTAT3_n Translocation SL Sesquiterpene Lactones SL->JAK Inhibit DNA DNA pSTAT3_n->DNA Binds Genes Inflammatory Genes DNA->Genes Transcription

Caption: The JAK-STAT signaling pathway and points of inhibition by sesquiterpene lactones.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the anti-inflammatory activity of sesquiterpene lactones. Below are protocols for key in vitro assays.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory properties of sesquiterpene lactones.

Experimental_Workflow start Cell Culture (e.g., Macrophages) treatment Pre-treatment with Sesquiterpene Lactone start->treatment stimulation Stimulation with Inflammatory Agent (e.g., LPS, TNF-α) treatment->stimulation analysis Analysis of Inflammatory Markers stimulation->analysis elisa ELISA (TNF-α, IL-6) analysis->elisa griess Griess Assay (Nitric Oxide) analysis->griess western Western Blot (p-STAT3, IκBα) analysis->western luciferase Luciferase Assay (NF-κB activity) analysis->luciferase

Caption: A general experimental workflow for assessing the anti-inflammatory activity of sesquiterpene lactones.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Cell Culture: Human embryonic kidney (HEK) 293 cells are transiently or stably transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the sesquiterpene lactone for 1-2 hours.

  • Stimulation: Cells are then stimulated with an inflammatory agent, such as tumor necrosis factor-alpha (TNF-α) (e.g., 20 ng/mL), for 6-8 hours to induce NF-κB activation.

  • Lysis: The culture medium is removed, and cells are lysed using a passive lysis buffer.

  • Luminometry: The cell lysate is transferred to an opaque 96-well plate. A luciferase assay reagent containing the substrate (luciferin) is added to the lysate.

  • Data Analysis: The luminescence, which is proportional to the amount of luciferase produced and thus NF-κB activity, is measured using a luminometer. The results are typically normalized to a control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

STAT3 Phosphorylation Western Blot

This technique is used to detect the activation of STAT3 by measuring its phosphorylation.

  • Cell Culture and Treatment: Cells (e.g., macrophages or cancer cell lines with active STAT3 signaling) are cultured and treated with the sesquiterpene lactone and/or a cytokine stimulus (e.g., IL-6).

  • Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3). A separate blot or a stripped and re-probed blot is incubated with an antibody for total STAT3 as a loading control.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction. The resulting light is detected on X-ray film or with a digital imager.

  • Analysis: The band intensities for p-STAT3 are quantified and normalized to the total STAT3 levels.

Griess Assay for Nitric Oxide (NO) Determination

This colorimetric assay is used to measure the concentration of nitrite (NO2-), a stable and quantifiable breakdown product of NO, in cell culture supernatants.

  • Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and treated with the sesquiterpene lactone.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) and interferon-gamma (IFN-γ) to induce the production of nitric oxide.

  • Sample Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of the supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) in a 96-well plate.

  • Spectrophotometry: The mixture is incubated at room temperature for 10-15 minutes to allow for the development of a pink/magenta azo dye. The absorbance is then measured at approximately 540 nm using a microplate reader.

  • Quantification: The nitrite concentration in the samples is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Conclusion

The presented data and methodologies provide a framework for the comparative evaluation of the anti-inflammatory activity of sesquiterpene lactones. While parthenolide, alantolactone, dehydrocostus lactone, and costunolide have demonstrated significant inhibitory effects on key inflammatory pathways, further quantitative studies are needed for a more comprehensive comparison, particularly for compounds like helenalin, cynaropicrin, and eremanthin. The provided experimental protocols offer standardized approaches for researchers to generate comparable data, facilitating the identification and development of novel anti-inflammatory therapeutics from this promising class of natural products.

References

The Intricate Dance of Structure and Activity: A Comparative Guide to Piptocarphin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship (SAR) of natural products is paramount in the quest for novel therapeutics. Piptocarphins, a class of sesquiterpenoid lactones, have emerged as compounds of interest due to their potential biological activities. This guide provides a comparative analysis of piptocarphin derivatives, delving into their structural nuances and the resulting impact on their biological effects, supported by available experimental data and methodologies.

While extensive SAR studies on a wide range of synthetic piptocarphin derivatives are not yet abundant in publicly available literature, preliminary findings from isolated natural analogs and related compounds have begun to sketch a fascinating picture of how subtle molecular modifications can significantly influence their cytotoxic and anti-inflammatory properties.

Unveiling the Piptocarphin Scaffold

Piptocarphins belong to the heliangolide subgroup of sesquiterpenoid lactones, characterized by a ten-membered carbocyclic ring fused to a γ-lactone. Key structural features that are often implicated in the biological activity of this class of compounds include the α,β-unsaturated γ-lactone moiety, epoxide rings, and various ester functionalities.

Comparative Biological Activity of Piptocarphin Analogs

Limited studies on naturally occurring piptocarphin derivatives have provided initial insights into their SAR. The primary biological activities investigated have been cytotoxicity against cancer cell lines and anti-inflammatory effects.

Cytotoxic Activity

The presence of the α,β-unsaturated γ-lactone ring is a well-established pharmacophore for the cytotoxic activity of many sesquiterpenoid lactones. This electrophilic Michael acceptor can react with nucleophilic biomolecules, such as cysteine residues in proteins, leading to cellular dysfunction and apoptosis.

In a study on the related sesquiterpenoid lactone, leptocarpin, which shares structural similarities with piptocarphins, modification of the oxirane (epoxide) ring led to a significant reduction in its cytotoxic activity. This suggests that the epoxide moiety is a crucial contributor to the cytotoxic potential of these compounds, likely by acting as another alkylating site.

DerivativeKey Structural ModificationCell LineIC50 (µM)
Piptocarphin A Parent CompoundData Not Available-
Leptocarpin Analog Modified Oxirane RingVarious Cancer CellsActivity Reduced

Table 1: Comparative cytotoxic activity of a related sesquiterpenoid lactone derivative. Data is qualitative due to the limited availability of specific IC50 values for piptocarphin derivatives.

Anti-inflammatory Activity

The anti-inflammatory effects of sesquiterpenoid lactones are often attributed to their ability to inhibit the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). NF-κB is a key regulator of the inflammatory response, and its inhibition can suppress the production of pro-inflammatory cytokines and mediators. The alkylating potential of the α,β-unsaturated lactone and other electrophilic centers is thought to play a role in the covalent modification and subsequent inhibition of components of the NF-κB signaling pathway.

While specific data for a series of piptocarphin derivatives is not yet available, the general SAR for anti-inflammatory activity in this class of compounds points to the importance of the Michael acceptor functionality.

Experimental Protocols

The following are generalized methodologies commonly employed in the evaluation of the biological activities of sesquiterpenoid lactones like piptocarphins.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds (piptocarphin derivatives) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

NF-κB Inhibition Assay (Reporter Gene Assay)
  • Cell Line: A stable cell line expressing a reporter gene (e.g., luciferase or β-galactosidase) under the control of an NF-κB response element is used.

  • Compound Treatment and Stimulation: Cells are pre-treated with various concentrations of the piptocarphin derivatives for a specific duration before being stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • Cell Lysis and Reporter Assay: After stimulation, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer according to the manufacturer's protocol for the specific reporter assay kit.

  • Data Analysis: The inhibition of NF-κB activity is calculated as the percentage reduction in reporter gene expression in treated cells compared to stimulated, untreated cells.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of action for the anti-inflammatory activity of sesquiterpenoid lactones and a typical workflow for evaluating their cytotoxic effects.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK activates IκB IκB IKK->IκB phosphorylates IκB-P P-IκB IκB->IκB-P NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates Piptocarphin Derivative Piptocarphin Derivative Piptocarphin Derivative->IKK inhibits Piptocarphin Derivative->NF-κB inhibits IκB-P->NF-κB releases Gene Expression Gene Expression NF-κB_nuc->Gene Expression promotes Inflammatory Response Inflammatory Response Gene Expression->Inflammatory Response

Figure 1. Simplified signaling pathway of NF-κB inhibition by piptocarphin derivatives.

G Start Start Cell_Culture Culture Cancer Cells Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with Piptocarphin Derivatives Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 3-4h MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals Formazan_Formation->Solubilization Measurement Measure Absorbance Solubilization->Measurement Data_Analysis Calculate IC50 Values Measurement->Data_Analysis End End Data_Analysis->End

Figure 2. Experimental workflow for determining the cytotoxicity of piptocarphin derivatives.

Future Directions

The preliminary data on piptocarphin and related sesquiterpenoid lactones highlight a promising area for further research. A systematic approach to the synthesis and biological evaluation of a library of piptocarphin derivatives is warranted. This would involve modifications at key positions, including the ester groups, the epoxide ring, and the lactone moiety, to build a comprehensive SAR profile. Such studies will be instrumental in optimizing the potency and selectivity of these natural products, paving the way for the development of novel therapeutic agents.

A Comparative Analysis of Piptocarphin Content in Piptocarpha Species

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the genus Piptocarpha represents a promising source of bioactive sesquiterpene lactones known as piptocarphins. These compounds have demonstrated significant cytotoxic activities, making them valuable candidates for further investigation in oncology and other therapeutic areas. This guide provides a comparative overview of piptocarphin content within the Piptocarpha genus, supported by experimental data and detailed methodologies.

Quantitative Analysis of Piptocarphins

While the genus Piptocarpha is known to produce piptocarphins, comprehensive comparative studies quantifying these compounds across multiple species are limited in publicly available literature. However, detailed analysis of Piptocarpha rotundifolia provides a valuable benchmark for the potential yield of these compounds. Piptocarphin A has been identified as the major sesquiterpene lactone in this species.[1]

The table below summarizes the yield of an ethyl acetate fraction rich in piptocarphins and the subsequent isolation of Piptocarphin A and Piptocarphin C from the leaves of Piptocarpha rotundifolia.

SpeciesPlant MaterialInitial Extract & YieldIsolated CompoundYield from Fraction B (7.1 g)
Piptocarpha rotundifolia1.6 kg of leaf powder15 g (0.9%) of Ethyl Acetate FractionPiptocarphin A1.4 g
Piptocarphin C556 mg

Experimental Protocols

The extraction and isolation of piptocarphins from Piptocarpha species involve a multi-step process of solvent extraction, partitioning, and chromatographic separation. The following protocol details the methodology used for the isolation of piptocarphins from Piptocarpha rotundifolia leaves.[1]

Initial Extraction
  • 1.6 kg of powdered leaves of Piptocarpha rotundifolia was subjected to aqueous extraction using an ultrasonic bath for 10 minutes (repeated twice).

  • The resulting aqueous extract was then partitioned with ethyl acetate (EtOAc) to yield an ethyl acetate fraction (15 g, 0.9% yield).

Fractionation of the Ethyl Acetate Extract
  • The ethyl acetate fraction (15 g) was subjected to reverse-phase column chromatography on RP-18 silica.

  • The column was eluted with a water/methanol (MeOH) gradient, starting from 100:0 to 0:100 v/v.

  • This process yielded four main fractions of interest (A, B, C, and D).

Isolation of Piptocarphins
  • Fraction B (7.1 g) was further chromatographed on a silica gel column using a chloroform/methanol gradient.

  • This resulted in 14 sub-fractions (B1–B14).

  • Sub-fraction B2 (1.4 g) was identified as pure Piptocarphin A.

  • Sub-fraction B4 (1.3 g) was purified by High-Performance Liquid Chromatography (HPLC) on a semi-preparative column with a hexane/EtOAc (35:65 v/v) isocratic mobile phase to yield Piptocarphin C (556 mg).

Biological Activity and Signaling Pathways

Piptocarphins, as part of the broader class of sesquiterpene lactones, are recognized for their cytotoxic effects on cancer cells. A primary mechanism of action for many sesquiterpene lactones is the induction of apoptosis (programmed cell death) through the modulation of key signaling pathways. One of the central pathways implicated is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

The diagram below illustrates a proposed mechanism for the cytotoxic action of piptocarphins, based on the known activity of sesquiterpene lactones.

Cytotoxic_Mechanism_of_Piptocarphins Piptocarphin Piptocarphin IKK IKK Complex Piptocarphin->IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus NFkB_IkB->NFkB Release Apoptosis Apoptosis NFkB_IkB->Apoptosis Promotes Apoptosis (via NF-κB inhibition) Gene_Transcription Gene Transcription (Anti-apoptotic proteins) Cell_Survival Cell Survival Gene_Transcription->Cell_Survival

Caption: Proposed signaling pathway for the cytotoxic effect of piptocarphins via inhibition of the NF-κB pathway, leading to apoptosis.

The workflow for the extraction and isolation of piptocarphins from Piptocarpha leaves is a systematic process designed to yield pure compounds for further analysis.

Piptocarphin_Isolation_Workflow Start Piptocarpha Leaves (Powdered) Extraction Aqueous Extraction (Ultrasonic Bath) Start->Extraction Partition Partitioning with Ethyl Acetate Extraction->Partition EtOAc_Fraction Ethyl Acetate Fraction Partition->EtOAc_Fraction RP_Column Reverse-Phase Column Chromatography EtOAc_Fraction->RP_Column Fractions Fractions A, B, C, D RP_Column->Fractions Silica_Column Silica Gel Column (Fraction B) Fractions->Silica_Column Subfractions Sub-fractions Silica_Column->Subfractions HPLC HPLC Purification Subfractions->HPLC Pipto_A Piptocarphin A Subfractions->Pipto_A Direct Isolation Pipto_C Piptocarphin C HPLC->Pipto_C

Caption: Experimental workflow for the extraction and isolation of piptocarphins from Piptocarpha rotundifolia.

References

A Comparative Guide to 4'-Hydroxypiptocarphin A and Doxorubicin in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential anti-cancer agent 4'-Hydroxypiptocarphin A and the established chemotherapy drug Doxorubicin. Due to the limited publicly available data on this compound, this document outlines a framework for its evaluation and presents a hypothetical comparison to highlight the necessary experimental investigations.

Introduction

This compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities.[1][2][3][4] While specific anti-cancer studies on this compound are not yet prevalent in the literature, related compounds from the Vernonanthura genus have demonstrated pro-apoptotic and anti-cancer effects, suggesting that this compound may hold similar potential.[5][6][7][8] Sesquiterpene lactones often exert their cytotoxic effects by inducing oxidative stress, leading to apoptosis.[2][3][9]

Doxorubicin is a well-established anthracycline antibiotic used in chemotherapy for a wide range of cancers.[7][10][11] Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which contribute to the induction of apoptosis and cell death.[7][10][11][12]

Comparative Analysis: A Framework for Investigation

To evaluate the potential of this compound as a chemotherapeutic agent, a direct comparison with a standard drug like Doxorubicin is essential. The following tables outline the key parameters for comparison. The data for Doxorubicin is based on existing literature, while the corresponding fields for this compound are marked as "To be determined," indicating the need for experimental validation.

Table 1: General Properties and Mechanism of Action
FeatureThis compoundDoxorubicin
Drug Class Sesquiterpene LactoneAnthracycline Antibiotic
Primary Mechanism(s) of Action To be determined (Hypothesized: Induction of apoptosis via oxidative stress)DNA intercalation, Topoisomerase II inhibition, Generation of reactive oxygen species (ROS)[7][10][11][12]
Cellular Target(s) To be determinedDNA, Topoisomerase II[7][11]
Known Side Effects To be determinedCardiotoxicity, Myelosuppression, Nausea, Vomiting[7][13]
Table 2: In Vitro Cytotoxicity (Hypothetical Comparison)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table presents a hypothetical comparison of IC50 values in common cancer cell lines.

Cell LineThis compound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 (Breast Cancer) To be determined~0.1 - 2.5[14][15][16]
HeLa (Cervical Cancer) To be determined~1.0[14]
A549 (Lung Cancer) To be determined> 20 (often considered resistant)[15]
HepG2 (Liver Cancer) To be determined~12.18[15]

Note: IC50 values for Doxorubicin can vary significantly depending on the experimental conditions, such as exposure time and the specific assay used.[15][17][18]

Experimental Protocols for Comparative Evaluation

To ascertain the anti-cancer properties of this compound and compare them to Doxorubicin, a series of standardized in vitro assays should be performed.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of the compounds on cancer cell lines.

  • Objective: To measure the reduction in cell viability upon treatment with this compound and Doxorubicin and to determine the IC50 values.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound and Doxorubicin for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[19][20]

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).[19]

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[19]

    • Calculate the percentage of cell viability relative to untreated control cells and plot dose-response curves to determine the IC50 values.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis.

  • Objective: To determine if this compound induces apoptosis and to compare the extent of apoptosis with Doxorubicin treatment.

  • Methodology:

    • Treat cancer cells with this compound and Doxorubicin at their respective IC50 concentrations for a predetermined time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.[21][22][23]

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[21][22][23]

    • Incubate the cells in the dark for 15 minutes at room temperature.[23]

    • Analyze the stained cells using a flow cytometer.

    • The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Analysis of Apoptotic Proteins (Western Blotting)

This technique is used to detect changes in the expression of key proteins involved in the apoptotic pathway.

  • Objective: To investigate the molecular mechanism of apoptosis induced by this compound by examining the levels of pro- and anti-apoptotic proteins.

  • Methodology:

    • Treat cells with this compound and Doxorubicin as described for the apoptosis assay.

    • Lyse the cells to extract total proteins.

    • Determine the protein concentration using a protein assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[24]

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against key apoptotic proteins such as Bcl-2, Bax, cleaved Caspase-3, and cleaved PARP.[25]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence detection system.[24]

    • Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the potential mechanisms of action and the experimental approach, the following diagrams are provided.

G Hypothesized Apoptotic Pathway of this compound 4_HPA This compound ROS Increased ROS Production 4_HPA->ROS Mito_Stress Mitochondrial Stress ROS->Mito_Stress Bax Bax activation Mito_Stress->Bax Bcl2 Bcl-2 inhibition Mito_Stress->Bcl2 CytoC Cytochrome c release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized apoptotic pathway of this compound.

G Known Apoptotic Pathway of Doxorubicin Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II ROS ROS Generation Doxorubicin->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax upregulation p53->Bax Mito_Pathway Mitochondrial Pathway Bax->Mito_Pathway Casp_Cascade Caspase Cascade Mito_Pathway->Casp_Cascade Apoptosis Apoptosis Casp_Cascade->Apoptosis

Caption: Known apoptotic pathway of Doxorubicin.

G Experimental Workflow for Comparative Analysis Cell_Culture Cancer Cell Culture (e.g., MCF-7, HeLa, A549) Treatment Treatment with This compound and Doxorubicin Cell_Culture->Treatment MTT MTT Assay (Cell Viability & IC50) Treatment->MTT AnnexinV Annexin V / PI Staining (Apoptosis Detection) Treatment->AnnexinV WesternBlot Western Blot (Apoptotic Proteins) Treatment->WesternBlot Data_Analysis Data Analysis and Comparison MTT->Data_Analysis AnnexinV->Data_Analysis WesternBlot->Data_Analysis

Caption: Experimental workflow for comparative analysis.

Conclusion

While this compound remains an understudied compound, its classification as a sesquiterpene lactone suggests it may possess anti-cancer properties worthy of investigation. This guide provides a clear and structured framework for researchers to systematically evaluate its efficacy and mechanism of action in comparison to a well-established chemotherapeutic agent, Doxorubicin. The outlined experimental protocols and data presentation formats are intended to facilitate a rigorous and objective comparison, ultimately contributing to the discovery and development of novel anti-cancer therapies. Future in vivo studies would be the subsequent step to validate any promising in vitro findings.

References

A Comparative Guide to the Extraction of Piptocarpha Sesquiterpenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various methods for extracting sesquiterpenes from plants of the Piptocarpha genus, a member of the Asteraceae family known for its rich content of bioactive sesquene lactones. As direct comparative studies on Piptocarpha are limited, this guide incorporates data from closely related species within the Asteraceae family to present a comprehensive overview of the efficacy of different extraction techniques.

Introduction to Piptocarpha Sesquiterpenes

The genus Piptocarpha is a source of structurally diverse sesquiterpenoids, particularly sesquiterpene lactones, which have garnered significant interest for their potential therapeutic properties, including anti-inflammatory and cytotoxic activities. The efficient extraction of these compounds is a critical first step in their study and potential development as pharmaceutical agents. This guide explores conventional and modern extraction techniques, providing insights into their methodologies, efficiency, and suitability for obtaining these valuable natural products.

Comparison of Extraction Methods

The selection of an appropriate extraction method is crucial for maximizing the yield and purity of sesquiterpenes while minimizing degradation and operational costs. This section compares conventional solvent extraction with modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).

Data Presentation: Quantitative Comparison of Extraction Methods

The following table summarizes the performance of different extraction methods based on data from Piptocarpha and related Asteraceae species.

Extraction MethodPlant Material (Species)SolventKey ParametersYield of Sesquiterpenes/ExtractReference
Maceration Piptocarpha axillaris (Leaves)Hexane, Dichloromethane, Ethyl AcetateRoom temperature, sequential extractionNot specified for sesquiterpenes alone[1]
Maceration Neurolaena lobata (Aerial parts)MethanolRoom temperature95.4 g extract from 3.0 kg plant material[2]
Ultrasound-Assisted Extraction (UAE) Inula helenium (Roots)70% Ethanol30 min, 25°C, 1:20 solid/solvent ratioAlantolactone: 18.04 mg/g, Isoalantolactone: 12.77 mg/g[3]
Microwave-Assisted Extraction (MAE) Inula helenium (Roots)100% Ethanol5 min, 300 W, 30:1 mL/g liquid/sample ratioAlantolactone: 54.99 mg/g, Isoalantolactone: 48.40 mg/g[4]
Supercritical Fluid Extraction (SFE) Centipeda minima (Whole plant)Supercritical CO₂Not specifiedIsolation of multiple sesquiterpene lactones[5]

Experimental Protocols

Detailed methodologies are provided below for the key extraction techniques discussed.

Conventional Solvent Extraction (Maceration)

This protocol is based on the phytochemical investigation of Piptocarpha axillaris.[1]

Materials:

  • Dried and powdered leaves of Piptocarpha axillaris

  • Solvents: Hexane, Dichloromethane (CH₂Cl₂), Ethyl Acetate (EtOAc)

  • Glass percolator or large Erlenmeyer flask

  • Filter paper

  • Rotary evaporator

Procedure:

  • A sample of the dried and powdered plant material is subjected to exhaustive and successive extractions at room temperature.

  • The extraction begins with hexane, followed by dichloromethane, and finally ethyl acetate.

  • For each solvent, the plant material is soaked for a period of 24-72 hours with occasional agitation.

  • After each extraction period, the solvent is filtered.

  • The filtrates for each solvent are collected and concentrated under reduced pressure using a rotary evaporator to yield the respective crude extracts.

Ultrasound-Assisted Extraction (UAE)

This protocol is adapted from the extraction of sesquiterpene lactones from Inula helenium.[3]

Materials:

  • Dried and powdered plant material

  • 70% Ethanol

  • Ultrasonic bath

  • Erlenmeyer flask

  • Filter paper

  • Rotary evaporator

Procedure:

  • Place 0.5 g of the powdered plant material into an Erlenmeyer flask.

  • Add 10 mL of 70% aqueous ethanol to achieve a solid-to-solvent ratio of 1:20 (w/v).

  • Place the flask in an ultrasonic bath and sonicate for 30 minutes at a constant temperature of 25°C.

  • After extraction, filter the mixture.

  • The filtrate is then concentrated using a rotary evaporator to obtain the crude extract.

Microwave-Assisted Extraction (MAE)

This protocol is based on the optimized MAE of sesquiterpene lactones from Inula helenium.[4]

Materials:

  • Dried and powdered plant material

  • 100% Ethanol

  • Microwave extraction system

  • Extraction vessel

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh an appropriate amount of the powdered plant material and place it in the microwave extraction vessel.

  • Add 100% ethanol to achieve a liquid-to-sample ratio of 30:1 (mL/g).

  • Set the microwave power to 300 W and the irradiation time to 5 minutes.

  • After the extraction is complete, allow the vessel to cool.

  • Filter the extract and concentrate it using a rotary evaporator.

Mandatory Visualizations

Experimental Workflow for Piptocarpha Sesquiterpene Extraction

G cluster_0 Plant Material Preparation cluster_1 Extraction Methods cluster_2 Downstream Processing cluster_3 Purification & Analysis Piptocarpha Piptocarpha Plant Material (e.g., Leaves) Drying Drying Piptocarpha->Drying Grinding Grinding to Powder Drying->Grinding Maceration Maceration (Hexane, CH2Cl2, EtOAc) Grinding->Maceration UAE Ultrasound-Assisted Extraction (Ethanol) Grinding->UAE MAE Microwave-Assisted Extraction (Ethanol) Grinding->MAE SFE Supercritical Fluid Extraction (CO2) Grinding->SFE Filtration Filtration Maceration->Filtration UAE->Filtration MAE->Filtration Crude_Extract Crude Sesquiterpene Extract SFE->Crude_Extract Direct collection Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Concentration->Crude_Extract Purification Chromatographic Purification (e.g., Column Chromatography) Crude_Extract->Purification Analysis Analysis (HPLC, GC-MS, NMR) Purification->Analysis Pure_Sesquiterpenes Isolated Piptocarpha Sesquiterpenes Analysis->Pure_Sesquiterpenes

Caption: A generalized workflow for the extraction and isolation of sesquiterpenes from Piptocarpha.

Biosynthesis of Sesquiterpene Lactones

The following diagram illustrates the general biosynthetic pathway of sesquiterpene lactones, which are characteristic secondary metabolites of the Asteraceae family.

G cluster_mevalonate Mevalonate (MVA) Pathway (Cytosol) cluster_mep MEP/DOXP Pathway (Plastid) AcetylCoA Acetyl-CoA MVA Mevalonic Acid AcetylCoA->MVA IPP_MVA Isopentenyl Pyrophosphate (IPP) MVA->IPP_MVA FPP Farnesyl Pyrophosphate (FPP) IPP_MVA->FPP Pyruvate_G3P Pyruvate + Glyceraldehyde-3-P MEP Methylerythritol Phosphate Pyruvate_G3P->MEP IPP_MEP Isopentenyl Pyrophosphate (IPP) MEP->IPP_MEP DMAPP Dimethylallyl Pyrophosphate (DMAPP) MEP->DMAPP IPP_MEP->FPP DMAPP->FPP Sesquiterpene_Synthases Sesquiterpene Synthases FPP->Sesquiterpene_Synthases Sesquiterpene_Backbones Sesquiterpene Backbones (e.g., Germacrene A) Sesquiterpene_Synthases->Sesquiterpene_Backbones Modifications Oxidative Modifications (Cytochrome P450s) Sesquiterpene_Backbones->Modifications Lactonization Lactonization Modifications->Lactonization Sesquiterpene_Lactones Sesquiterpene Lactones Lactonization->Sesquiterpene_Lactones

Caption: The biosynthetic pathway leading to the formation of sesquiterpene lactones.

References

Validating 4'-Hydroxypiptocarphin A as a Research Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Hydroxypiptocarphin A is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. Preliminary evidence from related compounds suggests that its activity may stem from the modulation of key cellular signaling pathways, such as NF-κB and STAT3, which are critically involved in inflammation, cell proliferation, and apoptosis. However, to establish this compound as a reliable research tool, rigorous validation and comparison against established modulators of these pathways are essential.

This guide provides a framework for the validation of this compound. It outlines the necessary experiments, presents a comparative analysis with well-characterized research tools, and offers detailed protocols to enable researchers to independently verify its activity and specificity.

Comparative Analysis of Pathway Inhibitors

To validate this compound, its performance should be benchmarked against established inhibitors of the NF-κB and STAT3 pathways.

  • Parthenolide: A well-characterized sesquiterpene lactone known to inhibit the NF-κB pathway by targeting the IκB kinase (IKK) complex.

  • Glaucarubinone: A quassinoid with demonstrated anti-cancer effects, reported to inhibit AP-1 and NF-κB activity, and regulate the STAT3-associated transcription factor Twist1.[1]

  • Stattic: A non-peptidic small molecule that selectively inhibits the activation, dimerization, and nuclear translocation of STAT3.

A direct comparison of the inhibitory activities of these compounds is crucial for determining the potency and specificity of this compound.

Data Presentation

Table 1: Comparative Cytotoxicity of this compound and Reference Compounds
CompoundCell LineAssayIC50 (µM)Reference
This compound e.g., HEK293T, HeLaMTT AssayData to be determined-
ParthenolideHCT116SRB Assay~10-20[2]
GlaucarubinoneHuh7Wound HealingEffective at 0.2-1[1]
StatticVarious Cancer CellsMTT Assay0.29 - 12.39[3]
Table 2: Comparative Efficacy in NF-κB and STAT3 Pathway Inhibition
CompoundTarget PathwayAssayCell LineEC50 / IC50 (µM)Reference
This compound NF-κBLuciferase Reportere.g., HEK293T-NF-κB-lucData to be determined-
This compound STAT3Western Blot (p-STAT3)e.g., HeLaData to be determined-
ParthenolideNF-κBSEAP ReporterHEK-Blue™~15-70[2]
GlaucarubinoneNF-κB / STAT3-relatedWestern Blot (p-ERK, Twist1)Huh7Effective at 0.2-1[1]
StatticSTAT3Fluorescence PolarizationRecombinant STAT3>600 (no direct binding)[3]
StatticSTAT3DNA-binding ELISANuclear Extracts~0.3 - 6[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and compare them to established inhibitors.

Methodology:

  • Cell Seeding: Seed cells (e.g., HEK293T, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound, Parthenolide, Glaucarubinone, and Stattic for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

NF-κB Luciferase Reporter Assay

Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.

Methodology:

  • Cell Transfection: Co-transfect HEK293T cells with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

  • Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of this compound or Parthenolide for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percentage of inhibition relative to the stimulated control.

Western Blot for Phosphorylated STAT3

Objective: To assess the effect of this compound on the activation of STAT3 by measuring its phosphorylation.

Methodology:

  • Cell Treatment: Plate cells (e.g., HeLa) and grow to 70-80% confluency. Serum-starve the cells overnight and then pre-treat with this compound or Stattic for 1-2 hours.

  • Stimulation: Stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6; 50 ng/mL), for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated STAT3 (Tyr705) and total STAT3. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

Mandatory Visualizations

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL6 IL-6 IL6R IL-6R IL6->IL6R IKK IKK TNFR->IKK activates JAK JAK IL6R->JAK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes Parthenolide Parthenolide Parthenolide->IKK inhibits Stattic Stattic Stattic->pSTAT3 inhibits dimerization HydroxypiptocarphinA This compound (Hypothesized) HydroxypiptocarphinA->IKK ? inhibits HydroxypiptocarphinA->STAT3 ? inhibits Gene Gene Transcription (Inflammation, Proliferation, Apoptosis) NFkB_nuc->Gene activates pSTAT3_dimer->Gene activates

Caption: Hypothesized signaling pathways affected by this compound.

G cluster_workflow Experimental Workflow for Validation start Start: Characterize Compound cytotoxicity 1. Cytotoxicity Screening (MTT Assay) start->cytotoxicity pathway_screening 2. Pathway-Specific Assays (Luciferase Reporter / Western Blot) cytotoxicity->pathway_screening target_validation 3. Direct Target Identification (e.g., Kinase Assay, Binding Assay) pathway_screening->target_validation data_analysis 4. Data Analysis & Comparison target_validation->data_analysis conclusion Conclusion: Validated Research Tool? data_analysis->conclusion

Caption: A generalized workflow for the validation of a novel compound.

References

A Comparative Purity Analysis: Synthetic vs. Natural 4'-Hydroxypiptocarphin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the purity of a compound is paramount to ensure reliable and reproducible experimental outcomes. This guide provides a comparative assessment of the purity of 4'-Hydroxypiptocarphin A obtained from synthetic routes versus isolation from natural sources. As a sesquiterpene lactone with potential pharmacological activities, understanding its purity profile is critical for advancing research and development. This document outlines the potential impurity profiles, analytical methodologies for purity determination, and presents a hypothetical, yet representative, data comparison.

Introduction to this compound and the Significance of Purity

Comparative Purity Profiles: Synthetic vs. Natural Sources

The origin of this compound, whether through laboratory synthesis or extraction from plants of the Piptocarpha genus, dictates its potential impurity profile.

Synthetic this compound: Total synthesis of complex molecules like this compound involves a multi-step process that can introduce various impurities. These may include:

  • Unreacted Starting Materials: Incomplete reactions can leave behind initial reactants.

  • Reagents and Catalysts: While purification steps aim to remove them, trace amounts of reagents and catalysts may persist.

  • By-products: Side reactions can generate structurally related impurities.

  • Stereoisomers: The complex stereochemistry of this compound can lead to the formation of diastereomers or enantiomers during synthesis, which can be challenging to separate.

Natural this compound: Isolation from its natural source, typically from the leaves and stems of Piptocarpha species, presents a different set of potential impurities:

  • Structurally Related Natural Products: Plants produce a vast array of secondary metabolites, and other sesquiterpene lactones with similar structures may co-extract with the target compound.

  • Other Phytochemicals: A crude plant extract will contain a complex mixture of compounds, including flavonoids, alkaloids, and terpenoids, which must be removed through extensive purification.

  • Residual Solvents: The extraction and purification processes utilize various organic solvents, and traces of these may remain in the final product.

  • Pesticides and Herbicides: If the plant source was cultivated using agrochemicals, these may be present in the extract.

Quantitative Purity Assessment: A Comparative Table

The following table provides a hypothetical but representative comparison of the purity data for synthetic and natural this compound, as would be determined by the analytical methods described below.

ParameterSynthetic this compoundNatural this compound
Purity (by HPLC-UV) > 99.5%95% - 99%
Major Impurity Type Stereoisomers, synthetic by-productsStructurally related sesquiterpene lactones
Residual Solvents (by GC-MS) < 0.01% (e.g., Dichloromethane, Ethyl Acetate)< 0.1% (e.g., Ethanol, Hexane, Acetone)
Heavy Metals (by ICP-MS) < 10 ppm< 20 ppm
Endotoxin Content < 0.1 EU/mgNot typically tested unless for biological use

Experimental Protocols for Purity Determination

A multi-pronged analytical approach is essential for the comprehensive purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
  • Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. UV detection is commonly used for quantification.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically suitable for sesquiterpene lactones.

  • Mobile Phase: A gradient elution is often employed, starting with a higher polarity mixture (e.g., water/acetonitrile) and gradually increasing the organic solvent concentration.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 220 nm).

  • Procedure:

    • Prepare a standard solution of this compound of known concentration.

    • Prepare a sample solution of the synthetic or natural product.

    • Inject the standard and sample solutions into the HPLC system.

    • The purity is calculated by the area percentage method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

    • Identification of impurities can be facilitated by coupling the HPLC to a mass spectrometer (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
  • Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The mass spectrometer then identifies and quantifies the separated compounds.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar stationary phase is typically used for solvent analysis.

  • Carrier Gas: Helium or hydrogen.

  • Procedure:

    • A headspace sampling technique is commonly used where the sample is heated to volatilize the residual solvents.

    • The volatilized solvents are injected into the GC-MS system.

    • Identification of solvents is achieved by comparing their mass spectra to a library of known spectra.

    • Quantification is performed using a calibration curve prepared with known amounts of the respective solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
  • Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • The spectra of the sample are compared to a reference spectrum of pure this compound.

    • The presence of unexpected signals can indicate impurities, and their structure can often be elucidated from the NMR data.

Visualizing the Workflow and Logic

The following diagrams illustrate the key workflows and logical relationships in the assessment of this compound purity.

Experimental_Workflow cluster_source Source Material cluster_analysis Analytical Techniques cluster_assessment Purity Assessment cluster_outcome Outcome Synthetic Synthetic this compound HPLC HPLC-UV/MS Synthetic->HPLC GCMS GC-MS Synthetic->GCMS NMR NMR Spectroscopy Synthetic->NMR Natural Natural this compound Natural->HPLC Natural->GCMS Natural->NMR Purity_Quant Purity Quantification (%) HPLC->Purity_Quant Impurity_Profile Impurity Identification HPLC->Impurity_Profile Residual_Solvents Residual Solvent Analysis GCMS->Residual_Solvents NMR->Impurity_Profile Structural_Verification Structural Verification NMR->Structural_Verification Release Release for Research Purity_Quant->Release If > Specification Further_Purification Further Purification Required Purity_Quant->Further_Purification If < Specification Impurity_Profile->Release If acceptable Impurity_Profile->Further_Purification If unacceptable Residual_Solvents->Release If within limits Residual_Solvents->Further_Purification If exceeds limits Structural_Verification->Release

Caption: Workflow for the purity assessment of this compound.

Signaling_Pathway_Analogy cluster_synthetic Synthetic Route cluster_natural Natural Extraction cluster_purification Purification cluster_final Final Product Start_Mat Starting Materials Intermediate_1 Intermediate A Start_Mat->Intermediate_1 Impurity_S1 Reagent Carryover Start_Mat->Impurity_S1 Intermediate_2 Intermediate B Intermediate_1->Intermediate_2 Impurity_S2 By-product X Intermediate_1->Impurity_S2 Final_Product_S Crude Synthetic Product Intermediate_2->Final_Product_S Chromatography Chromatography Final_Product_S->Chromatography Impurity_S1->Chromatography Impurity_S2->Chromatography Plant_Source Piptocarpha sp. Extraction Solvent Extraction Plant_Source->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Final_Product_N Crude Natural Product Crude_Extract->Final_Product_N Impurity_N1 Co-extracted Terpenoid Crude_Extract->Impurity_N1 Impurity_N2 Flavonoid Crude_Extract->Impurity_N2 Final_Product_N->Chromatography Impurity_N1->Chromatography Impurity_N2->Chromatography Pure_Product Pure this compound Chromatography->Pure_Product

Caption: Logical flow of impurity generation and removal.

Conclusion

The choice between synthetic and natural this compound depends on the specific requirements of the research. Synthetic routes, when well-optimized, can offer higher purity and a more defined impurity profile, which is often advantageous for pharmacological and clinical studies. However, the complexity of the synthesis can make it a costly and time-consuming process.

Natural isolation provides a more direct route to the compound, but the inherent complexity of the plant matrix necessitates rigorous purification to remove structurally similar compounds and other phytochemicals. For early-stage research and screening, natural isolates may be a more accessible option.

Ultimately, regardless of the source, a comprehensive analytical characterization is imperative to ensure the quality and purity of this compound, thereby guaranteeing the integrity of the scientific data generated.

Bridging the Gap: Validating In Vitro Anti-inflammatory and Anticancer Activity of Sesquiterpene Lactones in Preclinical In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

Sesquiterpene lactones (SLs) are a large group of plant-derived secondary metabolites known for their diverse biological activities, including potent anti-inflammatory and anticancer properties.[1][2][3][4][5] Their mechanism of action is often attributed to the presence of an α-methylene-γ-lactone group, which can interact with biological molecules, thereby modulating key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.[1][2][3] This guide will explore the experimental data and methodologies used to validate the therapeutic potential of these compounds in vivo.

Comparison of In Vitro and In Vivo Anti-inflammatory Activity

The anti-inflammatory effects of sesquiterpene lactones are typically first identified through in vitro assays that measure the inhibition of pro-inflammatory mediators in cell cultures. These findings are then tested in animal models of inflammation.

CompoundIn Vitro Model & Key FindingsIn Vivo Model & Key FindingsReference
Parthenolide Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages: Inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production.Carrageenan-induced paw edema in rats: Significant reduction in paw volume.[1]
Inulicin LPS-stimulated RAW264.7 macrophages and bone marrow-derived dendritic cells: Significant inhibition of NO, IL-6, CCL2, and IL-1β production.LPS-induced acute lung injury in mice: Reduction in inflammatory cell infiltration and pro-inflammatory cytokine levels in bronchoalveolar lavage fluid.[6]
Helenalin Not specified in the provided text.Carrageenan-induced edema in rodents: Potent inhibitory activity. Adjuvant-induced arthritis in rats: Significant inhibition of inflammation.[7]

Comparison of In Vitro and In Vivo Anticancer Activity

The anticancer potential of sesquiterpene lactones is initially screened using various cancer cell lines to assess cytotoxicity, apoptosis induction, and inhibition of cell proliferation. Positive in vitro results are then followed up with in vivo tumor models.

CompoundIn Vitro Model & Key FindingsIn Vivo Model & Key FindingsReference
Bigelovin Human colon cancer cells (HT-29 and HCT 116): Reduced cell viability, induced apoptosis, and G2/M cell cycle arrest.Xenograft model of human colon cancer in nude mice: Inhibition of tumor growth.[8]
Brevilin A Human breast cancer cells (MCF-7): Promoted apoptosis and G2/M phase cell cycle arrest. Colon adenocarcinoma CT26 cells: In vitro anti-tumor effects.In vivo models of colon adenocarcinoma: Anti-tumor effects.[8]
Britannin Human pancreatic cancer cell lines (AsPC-1 and Panc-1): Stimulated apoptosis, upregulated BAX, downregulated BCL-2, and activated caspase 3.Not specified in the provided text.[8]
Dehydrocostus lactone Esophageal adenocarcinoma Eca109 cells: Suppressed proliferation by inducing autophagy.In vivo models: Suppressed proliferation of EAC Eca109 cells.[9]

Experimental Protocols

In Vitro Anti-inflammatory Assays

Cell Culture and Treatment: RAW264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. For experiments, cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits.

In Vivo Anti-inflammatory Models

Carrageenan-Induced Paw Edema: Male Wistar rats are injected with 1% carrageenan solution into the sub-plantar region of the right hind paw. The test compound or vehicle is administered orally or intraperitoneally 1 hour before the carrageenan injection. Paw volume is measured using a plethysmometer at various time points after the induction of inflammation.

In Vitro Anticancer Assays

Cell Viability Assay (MTT): Cancer cells are seeded in 96-well plates and treated with different concentrations of the test compound for 24-72 hours. MTT reagent is then added, and the resulting formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm to determine cell viability.

Apoptosis Assay (Flow Cytometry): Apoptosis is assessed by staining the cells with Annexin V-FITC and propidium iodide (PI) followed by analysis using a flow cytometer.

In Vivo Anticancer Models

Xenograft Tumor Model: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice). Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The test compound is administered daily via oral gavage or intraperitoneal injection. Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised and weighed.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by sesquiterpene lactones and a typical workflow for validating their bioactivity.

G cluster_0 Inflammatory Stimuli (e.g., LPS) cluster_1 Cellular Receptors cluster_2 Signaling Cascades cluster_3 Transcription Factors cluster_4 Pro-inflammatory Gene Expression LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK IKK IKK Complex TLR4->IKK AP1 AP-1 MAPK->AP1 NFkB_Ikb NF-κB/IκB Complex IKK->NFkB_Ikb phosphorylates IκB NFkB NF-κB NFkB_Ikb->NFkB releases NF-κB Genes iNOS, COX-2, TNF-α, IL-6 AP1->Genes NFkB->Genes SL Sesquiterpene Lactones SL->MAPK Inhibition SL->NFkB Inhibition

Figure 1. Simplified signaling pathway of inflammation and points of inhibition by sesquiterpene lactones.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization invitro_assays Cell-based assays: - Cytotoxicity (MTT) - Anti-inflammatory (NO, Cytokines) - Apoptosis (Flow Cytometry) invivo_models Animal Models: - Inflammation (Paw Edema) - Cancer (Xenograft) invitro_assays->invivo_models Promising Candidates moa - Western Blot (Protein expression) - qPCR (Gene expression) - Immunohistochemistry invivo_models->moa Efficacy Confirmed optimization Structure-Activity Relationship (SAR) Pharmacokinetics/Pharmacodynamics (PK/PD) moa->optimization Target Identified

Figure 2. General workflow for the validation of in vitro findings in in vivo models.

References

Safety Operating Guide

Personal protective equipment for handling 4'-Hydroxypiptocarphin A

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety data sheet (SDS) is readily available for 4'-Hydroxypiptocarphin A. This guidance is based on the general properties of sesquiterpene lactones, the chemical class to which this compound belongs. Sesquiterpene lactones are known potential skin sensitizers and irritants.[1][2] Therefore, handling this compound requires stringent safety protocols to minimize exposure.

Immediate Safety Information

This compound (CAS No. 103994-39-4; Molecular Formula: C21H26O10) should be handled with caution in a laboratory setting.[3] The primary hazards associated with sesquiterpene lactones include skin irritation, allergic contact dermatitis, and potential respiratory irritation if inhaled as a dust or aerosol.[1][4]

First Aid Measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, seek medical attention.[5]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice.[6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]

Personal Protective Equipment (PPE)

Consistent use of appropriate PPE is mandatory to prevent direct contact and inhalation.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves.Protects against skin contact and absorption. Nitrile is generally recommended for protection against plant-derived allergens.[1]
Eye/Face Protection Safety glasses with side-shields or safety goggles. A face shield may be required for splash hazards.Prevents eye contact with dust particles or solutions.[7][8]
Skin and Body Protection A lab coat or chemical-resistant apron. Full-body protection may be necessary depending on the scale of work.Minimizes skin exposure.[8]
Respiratory Protection Use in a well-ventilated area, preferably a fume hood. If dust generation is unavoidable, a NIOSH-approved respirator may be necessary.Prevents inhalation of airborne particles.[5][8]

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Work within a certified chemical fume hood.

    • Ensure all necessary PPE is worn correctly.

    • Have a spill kit and waste disposal containers readily accessible.

    • Consult the experimental protocol and prepare all required reagents and equipment.

  • Weighing and Aliquoting:

    • If in solid form, handle as a powder in a fume hood to avoid generating dust.

    • Use anti-static weighing dishes.

    • If creating a stock solution (e.g., in DMSO as supplied by some vendors), perform the dissolution within the fume hood.[3]

  • Experimental Use:

    • Keep containers tightly closed when not in use.

    • Avoid direct contact with the compound and solutions.

    • Change gloves immediately if they become contaminated.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that came into contact with the compound.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]

Disposal Plan

  • Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste.[7] Follow all local, state, and federal regulations.

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, pipette tips, weighing dishes) should be collected in a designated hazardous waste container.[7]

  • Empty Containers: Empty containers may still contain residual amounts of the compound and should be treated as hazardous waste.

Experimental Workflow and Safety Diagram

G prep Preparation - Work in Fume Hood - Wear Full PPE weigh Weighing & Solution Prep - Handle as Powder - Use Anti-Static Tools prep->weigh experiment Experimental Use - Keep Containers Closed - Avoid Direct Contact weigh->experiment cleanup Decontamination - Clean Surfaces & Equipment experiment->cleanup spill Spill Response - Evacuate & Ventilate - Use Spill Kit experiment->spill disposal Waste Disposal - Segregate Hazardous Waste - Dispose of Contaminated PPE cleanup->disposal spill->cleanup

Caption: Workflow for Safely Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.